molecular formula C9H7F13O B1305848 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol CAS No. 80806-68-4

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol

Cat. No.: B1305848
CAS No.: 80806-68-4
M. Wt: 378.13 g/mol
InChI Key: HMGDEQANNRNNKX-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol is a useful research compound. Its molecular formula is C9H7F13O and its molecular weight is 378.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F13O/c10-4(11,2-1-3-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h23H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGDEQANNRNNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F13O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379871
Record name 3-(Perfluorohexyl)propanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80806-68-4
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-nonanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80806-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Perfluorohexyl)propanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.196.660
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol, a fluorinated alcohol, represents a class of compounds of significant interest in various scientific and industrial sectors, including materials science and pharmaceutical development. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a summary of the core properties of this compound, along with relevant experimental protocols and a logical workflow for its investigation in a drug development context.

It is important to note that while the specified compound is this compound, the available experimental data is predominantly for its structural isomer and close analog, 3-(Perfluorohexyl)propanol. Given their structural similarity, the properties of 3-(Perfluorohexyl)propanol are presented here as a close approximation.

Physicochemical Properties

The unique properties of fluorinated alcohols stem from the high electronegativity of fluorine atoms, which imparts a high degree of polarity and stability to the molecule. These characteristics make them valuable intermediates in the synthesis of more complex fluorinated molecules, including pharmaceuticals, and for creating materials with specialized surface properties.[1][2]

Table 1: Physicochemical Data for 3-(Perfluorohexyl)propanol (CAS: 80806-68-4)

PropertyValueReference
Molecular Formula C9H7F13O[1]
Molecular Weight 378.13 g/mol [1]
Boiling Point 80 °C[1]
84-86 °C at 20 Torr[3]
Density 1.629 g/cm³[1][3]
Refractive Index 1.329[1]
Flash Point 50.5 °C[1]
Melting Point -3 °C (lit.)[4]
Solubility Sparingly soluble in Benzene, Chloroform, DMSO, and Ethyl Acetate.[5]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of the physicochemical properties of novel compounds. Below are generalized protocols for key experiments that can be adapted for this compound.

Synthesis of Fluorotelomer Alcohols (General Procedure)

The synthesis of fluorotelomer alcohols typically involves a multi-step process. A common method is the telomerization of tetrafluoroethylene (TFE) with a perfluoroalkyl iodide, followed by reaction with ethylene and subsequent hydrolysis to yield the alcohol.[6]

Workflow for the Synthesis of a Fluorotelomer Alcohol

G cluster_synthesis Synthesis Pathway TFE Tetrafluoroethylene (TFE) Telomerization Telomerization TFE->Telomerization PFAI Perfluoroalkyl Iodide PFAI->Telomerization TelomerA Telomer A (Perfluoroalkyl Iodides) Telomerization->TelomerA Addition Addition Reaction TelomerA->Addition Ethylene Ethylene Ethylene->Addition TelomerB Telomer B (Perfluoroalkyl Ethyl Iodide) Addition->TelomerB Hydrolysis Hydrolysis TelomerB->Hydrolysis FTOH Fluorotelomer Alcohol Hydrolysis->FTOH

A generalized synthetic pathway for fluorotelomer alcohols.
Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[7]

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Determination of Melting Point (Capillary Method)

For solid compounds, the melting point is a key indicator of purity.

Procedure:

  • A small amount of the finely powdered solid sample is packed into a capillary tube.[8][9]

  • The capillary tube is placed in a melting point apparatus.[8]

  • The sample is heated slowly, and the temperature range from which the first signs of melting are observed to when the entire sample becomes a liquid is recorded as the melting range.[10] A narrow melting range typically indicates a high degree of purity.[11]

Logical Workflow for Investigation in Drug Development

Fluorinated compounds are of great interest in drug development due to their potential to enhance metabolic stability and binding affinity. The following diagram outlines a logical workflow for the characterization and preliminary assessment of a novel fluorinated alcohol like this compound for drug development applications.

G cluster_investigation Workflow for Novel Fluorinated Alcohol Investigation Synthesis Synthesis and Purification PhysChem Physicochemical Characterization (BP, MP, Density, Solubility) Synthesis->PhysChem Spectro Spectroscopic Analysis (NMR, IR, MS) Synthesis->Spectro Tox In Vitro Toxicity Assessment PhysChem->Tox Spectro->Tox Bioactivity Biological Activity Screening (e.g., Enzyme Assays, Cell-based Assays) Tox->Bioactivity LipidBilayer Lipid Bilayer Interaction Studies Bioactivity->LipidBilayer LeadOpt Lead Compound for Further Optimization LipidBilayer->LeadOpt

A logical workflow for the investigation of a novel fluorinated alcohol.

This workflow begins with the synthesis and purification of the compound, followed by a thorough physicochemical and spectroscopic characterization to confirm its identity and purity. Subsequent in vitro toxicity and biological activity screenings are essential to assess its potential as a drug candidate. Given the known effects of fluorinated alcohols on cell membranes, studying its interaction with lipid bilayers is a critical step.[12][13] Promising results from these studies would warrant its consideration as a lead compound for further optimization.

References

physicochemical characteristics of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Characteristics of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol

Introduction

This compound, also known by synonyms such as 3-(Perfluorohexyl)propanol and 1H,1H,2H,2H,3H,3H-Tridecafluoro-1-nonanol, is a fluorinated alcohol with the chemical formula C9H7F13O[1][2]. Its CAS number is 80806-68-4[1][2][3][4]. This compound is notable for its high fluorine content, which imparts unique properties such as chemical inertness, thermal stability, and low surface energy[5][6]. These characteristics make it a valuable intermediate and building block in various advanced applications, including the synthesis of fluorinated surfactants, polymers, and coatings, as well as in the development of pharmaceuticals and pesticides[1][6]. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and a logical workflow for its synthesis.

Physicochemical Characteristics

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C9H7F13O[1][2][4]
Molecular Weight 378.13 g/mol [1][2][4]
Appearance Colorless to pale yellow clear liquid; Oil[3][6]
Melting Point -3 °C (lit.)[3]
Boiling Point 80 °C[1][3][7]
84-86 °C / 20 Torr[8]
Density 1.629 g/cm³[1][3][7]
Refractive Index 1.329[1][3][7]
Flash Point 50.5 °C[1]
Solubility Sparingly soluble in Benzene, Chloroform, DMSO, and Ethyl Acetate[3]
pKa 14.83 ± 0.10 (Predicted)[3]

Experimental Protocols

Boiling Point Determination via Capillary Tube Method

Objective: To determine the boiling point of a liquid sample. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Thiele tube or a beaker with high-boiling mineral oil (or a sand bath)

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube and thermometer

  • Heat source (e.g., Bunsen burner or hot plate)

Procedure:

  • Sample Preparation: A small amount of the liquid (a few milliliters) is placed in the small test tube.

  • Apparatus Assembly:

    • The test tube is attached to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

    • A capillary tube, with its open end facing down, is placed inside the test tube containing the liquid.

  • Heating:

    • The entire assembly is clamped and immersed in a Thiele tube or an oil/sand bath. The heating should be gradual and uniform.

    • As the temperature rises, the air trapped inside the capillary tube will expand and exit as a stream of bubbles.

  • Observation:

    • Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the temperature of the liquid is slightly above its boiling point.

    • The heat source is then removed, and the bath is allowed to cool slowly.

  • Boiling Point Measurement:

    • As the liquid cools, the stream of bubbles will slow down and eventually stop. The exact point at which the liquid just begins to enter the capillary tube is the boiling point.

    • The temperature on the thermometer at this moment is recorded as the boiling point of the substance.

  • Repetition: For accuracy, the determination should be repeated at least once with a fresh capillary tube.

Logical Workflow Visualization

As specific biological signaling pathways for this compound are not documented, a logical workflow for its synthesis is presented. The synthesis of fluorinated alcohols often involves the reduction of a corresponding fluorinated ester.

G propanoic_acid Propanoic Acid esterification Esterification (H₂SO₄ catalyst) propanoic_acid->esterification methanol Methanol methanol->esterification methyl_propanoate Methyl Propanoate esterification->methyl_propanoate fluorination Fluorination methyl_propanoate->fluorination fluorinated_ester Fluorinated Ester (e.g., Methyl 3-(perfluorohexyl)propanoate) fluorination->fluorinated_ester reduction Reduction (e.g., with Sodium in Ethylene Glycol) fluorinated_ester->reduction final_product This compound reduction->final_product

Caption: A generalized synthetic pathway for this compound.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a synthesized chemical compound like this compound.

G synthesis Synthesis of Compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification structural_analysis Structural Analysis purification->structural_analysis physicochemical_tests Physicochemical Property Testing purification->physicochemical_tests nmr NMR Spectroscopy structural_analysis->nmr mass_spec Mass Spectrometry structural_analysis->mass_spec ir_spec IR Spectroscopy structural_analysis->ir_spec data_analysis Data Analysis and Reporting nmr->data_analysis mass_spec->data_analysis ir_spec->data_analysis boiling_point Boiling Point Determination physicochemical_tests->boiling_point melting_point Melting Point Determination physicochemical_tests->melting_point density_measurement Density Measurement physicochemical_tests->density_measurement solubility_assessment Solubility Assessment physicochemical_tests->solubility_assessment boiling_point->data_analysis melting_point->data_analysis density_measurement->data_analysis solubility_assessment->data_analysis

Caption: General experimental workflow for the characterization of a chemical compound.

References

Unable to Identify Compound and Generate Technical Guide for C9H7F13O

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of chemical databases and scientific literature has yielded no identifiable compound with the molecular formula C9H7F13O. Consequently, the generation of an in-depth technical guide, including its IUPAC name, experimental protocols, and data visualization, cannot be fulfilled at this time.

For a chemical compound to have a designated International Union of Pure and Applied Chemistry (IUPAC) name, its chemical structure must be known and registered. Extensive searches in major chemical repositories, such as PubChem, have not returned any entries corresponding to the provided molecular formula. This suggests several possibilities:

  • The molecular formula may contain a typographical error.

  • The compound could be a novel or exceptionally rare substance that has not yet been synthesized, characterized, or documented in public databases.

  • The substance may be a transient or unstable species not amenable to isolation and detailed study.

Without a defined chemical structure, it is impossible to proceed with the core requirements of the requested technical guide. The determination of an IUPAC name is fundamentally dependent on the precise arrangement of atoms and bonds within the molecule. Similarly, the presentation of quantitative data, experimental protocols for synthesis or analysis, and the visualization of signaling pathways are all predicated on the existence of a known and studied chemical entity.

Recommendations for the User:

Researchers, scientists, and drug development professionals who require information on a specific chemical compound are advised to:

  • Verify the Molecular Formula: Please double-check the molecular formula C9H7F13O for any potential inaccuracies. A small change in the elemental composition will designate a different compound entirely.

  • Consult Proprietary Databases: If this compound is part of an internal research and development project, it may be documented in proprietary or internal company databases.

  • Review Original Source: If the molecular formula was obtained from a publication, patent, or other scientific source, a careful review of that document is recommended to ensure the formula is transcribed correctly and to find any accompanying structural information.

Until a valid chemical structure for C9H7F13O is identified, the creation of the requested in-depth technical guide remains unfeasible.

An In-depth Technical Guide to 3-(Perfluorohexyl)propan-1-ol (CAS Number 80806-68-4) for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Perfluorohexyl)propan-1-ol, identified by CAS number 80806-68-4, is a fluorinated alcohol with the chemical formula C9H7F13O. Its structure consists of a C6 perfluorinated carbon chain attached to a propanol group. While primarily utilized in the synthesis of fluorinated surfactants and polymers for industrial applications, its unique physicochemical properties make it a molecule of interest in the realm of drug discovery and development. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity. This guide provides a comprehensive overview of the chemical properties of 3-(Perfluorohexyl)propan-1-ol, its potential as a synthetic building block in medicinal chemistry, and a discussion of its potential biological implications based on the broader class of per- and polyfluoroalkyl substances (PFAS).

Physicochemical and Structural Data

A summary of the key physicochemical and structural properties of 3-(Perfluorohexyl)propan-1-ol is presented in Table 1. This data is essential for its application in synthetic chemistry and for understanding its potential interactions in biological systems.

PropertyValue
CAS Number 80806-68-4
Molecular Formula C9H7F13O
Molecular Weight 378.13 g/mol
IUPAC Name 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1-nonanol
Synonyms 1H,1H,2H,2H,3H,3H-Tridecafluoro-1-nonanol, 3-(Perfluorohexyl)propanol
Boiling Point 84-86 °C at 20 Torr
Melting Point -3 °C
Density 1.629 g/mL
InChI Key HMGDEQANNRNNKX-UHFFFAOYSA-N
SMILES C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(CCCO)(F)F)(F)F)(F)F

Role in Organic Synthesis for Drug Development

The primary value of 3-(Perfluorohexyl)propan-1-ol in drug development lies in its utility as a synthetic intermediate to introduce the 3-(perfluorohexyl)propyl moiety into a target molecule. The presence of a perfluoroalkyl chain can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate.

General Synthetic Utility

The hydroxyl group of 3-(Perfluorohexyl)propan-1-ol can undergo common organic transformations, such as etherification and esterification, to link the perfluorohexylpropyl group to a core drug scaffold. This functionalization can impart increased lipophilicity, which may enhance membrane permeability, and block sites of metabolism, thereby increasing the drug's half-life.

Experimental Protocol: General Etherification of a Phenolic Drug Scaffold

This protocol describes a general method for the etherification of a phenolic core structure with 3-(Perfluorohexyl)propan-1-ol, a common reaction in drug synthesis to modify a lead compound.

Materials:

  • Phenolic drug scaffold (1.0 eq)

  • 3-(Perfluorohexyl)propan-1-ol (1.2 eq)

  • Triphenylphosphine (PPh3) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the phenolic drug scaffold and anhydrous THF.

  • Add triphenylphosphine to the solution and stir until dissolved.

  • Add 3-(Perfluorohexyl)propan-1-ol to the reaction mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the desired ether-linked product.

  • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Synthetic_Workflow Start Phenolic Drug Scaffold Reaction Mitsunobu Reaction (PPh3, DIAD, THF) Start->Reaction Reagent1 3-(Perfluorohexyl)propan-1-ol Reagent1->Reaction Purification Workup & Purification (Column Chromatography) Reaction->Purification Product Perfluorohexylpropyl-Ether Derivative Purification->Product

A generalized workflow for the synthesis of a perfluorohexylpropyl-ether derivative.

Potential Biological Implications and Toxicity Profile

Environmental Fate and Metabolism

Fluorotelomer alcohols are known to be precursors to perfluorinated carboxylic acids (PFCAs) through biodegradation and metabolism. It is plausible that 3-(Perfluorohexyl)propan-1-ol could undergo oxidation in biological systems to form perfluoroheptanoic acid (PFHpA) and subsequently shorter-chain PFCAs. These metabolites are known to be persistent and have been detected in human and wildlife samples. The potential for this metabolic transformation is a critical consideration in the early stages of drug development.

A putative metabolic pathway of 3-(Perfluorohexyl)propan-1-ol.

Conclusion

3-(Perfluorohexyl)propan-1-ol is a valuable chemical intermediate with the potential to be a useful building block in drug discovery for the synthesis of novel fluorinated pharmaceuticals. Its ability to introduce a perfluorohexylpropyl moiety offers a strategy to enhance the metabolic stability and modify the physicochemical properties of lead compounds. However, the lack of specific biological and toxicological data for this compound necessitates a cautious approach. Researchers and drug development professionals should consider the potential for metabolism to persistent perfluorinated carboxylic acids and conduct thorough in vitro and in vivo studies to assess the safety and efficacy of any resulting drug candidates. Further investigation into the biological activity and safety profile of 3-(Perfluorohexyl)propan-1-ol and its derivatives is warranted to fully realize its potential in pharmaceutical development.

In-Depth Technical Guide: 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol. The data presented is based on computational models and database entries.

Core Molecular Information

Molecular Formula: C₉H₇F₁₃O

Molecular Weight: 378.13 g/mol [1]

Physicochemical Data

A summary of the computed physicochemical properties of this compound is provided in the table below. It is important to note that this data is computationally derived and has not been experimentally validated in the reviewed literature.

PropertyValueSource
IUPAC NameThis compoundPubChem
InChIInChI=1S/C9H7F13O/c10-4(11,2-1-3-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h23H,1-3H2PubChem
InChIKeyHMGDEQANNRNNKX-UHFFFAOYSA-NPubChem
Canonical SMILESC(CCCO)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)FPubChem
CAS Number80806-68-4PubChem

Experimental Protocols

A comprehensive search of scientific literature and patent databases did not yield specific, detailed experimental protocols for the synthesis, purification, or application of this compound. While general methods for the synthesis of fluorinated alcohols exist, specific reaction conditions, yields, and purification procedures for this particular compound are not publicly available.

Signaling Pathways and Biological Activity

There is currently no information available in the public domain regarding the signaling pathways affected by this compound or its general biological activity. Toxicological data is limited to computationally predicted hazard classifications.[1]

Logical Relationships and Workflows

Due to the absence of published experimental work or detailed applications for this compound, a logical workflow for its use or a diagram of its signaling pathway cannot be constructed.

The following is a generalized workflow for the characterization of a novel fluorinated alcohol, which could be applied to the compound .

G General Workflow for Fluorinated Alcohol Characterization synthesis Synthesis of This compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹⁹F, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir purity Purity Assessment (GC, HPLC) nmr->purity ms->purity ftir->purity surface_activity Surfactant Properties purity->surface_activity material_science Use in Polymer Synthesis purity->material_science biological_screening Biological Activity Screening purity->biological_screening

Caption: A generalized experimental workflow for the synthesis, characterization, and potential application of a novel fluorinated alcohol.

References

synonyms for 3-(Perfluorohexyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-(Perfluorohexyl)propanol

This technical guide provides a comprehensive overview of 3-(Perfluorohexyl)propanol, a fluorinated alcohol with significant applications in various industrial and research sectors. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data on its properties, synonyms, and applications.

Chemical Identity and Synonyms

3-(Perfluorohexyl)propanol is known by a variety of names in scientific literature and commercial listings. A comprehensive list of its synonyms is provided below for clear identification and literature searching.

Synonym Reference
3-(Perfluorohexyl)propan-1-ol[1]
1H,1H,2H,2H,3H,3H-Tridecafluoro-1-nonanol[1]
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-nonanol[2]
3-(Perfluoro-n-hexyl)propanol[2]
3-(Perfluorohexyl) Propyl Alcohol[2]
DAIKIN A-1630[2][3]
TPOH-6[3]
6:3 FTOH[3]

Physicochemical Properties

The unique properties of 3-(Perfluorohexyl)propanol, stemming from its highly fluorinated alkyl chain, make it a valuable compound in various applications. The table below summarizes its key physicochemical data.

Property Value Reference
CAS Number 80806-68-4[1]
Molecular Formula C9H7F13O[1][4]
Molecular Weight 378.13 g/mol [1][4]
Appearance Colorless to pale yellow clear liquid[4]
Density 1.629 g/cm³[1][5]
Boiling Point 80 °C[1][5]
Flash Point 50.5 °C[1]
Refractive Index 1.329[1][5]
Melting Point -3 °C (lit.)[2]
Storage Temperature Refrigerator[2][5]

Applications in Research and Industry

3-(Perfluorohexyl)propanol is a versatile chemical intermediate with applications spanning several fields:

  • Materials Science : It serves as a building block for fluorine-containing polymers and coatings.[1] These materials exhibit low surface energy, leading to water- and oil-repellent properties crucial for textiles, electronics, and the automotive industry.[1][4]

  • Pharmaceutical Research : The compound is used as an intermediate in the synthesis of fluorinated drugs.[1] The introduction of fluorine can enhance the bioavailability and metabolic stability of pharmaceutical compounds.[1]

  • Surfactant and Emulsifier Synthesis : Its amphiphilic nature, with a hydrophobic fluorinated tail and a hydrophilic alcohol group, makes it an excellent precursor for fluorinated surfactants, emulsifiers, and wetting agents.[4] These are utilized in applications such as firefighting foams and industrial cleaning agents.[4]

  • Agrochemicals : Its chemical stability is beneficial in the formulation of durable and effective pesticides.[1]

Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis of 3-(Perfluorohexyl)propanol are proprietary or published in subscription-based scientific literature not accessible through general web searches, a general overview of its synthesis can be described. The production typically involves advanced fluorination techniques starting from high-purity fluorine-containing raw materials to achieve the desired molecular structure.[1]

A generalized synthetic workflow can be conceptualized as follows:

G cluster_start Starting Materials cluster_process Synthesis Process cluster_product Final Product High-Purity Fluorine-Containing Raw Materials High-Purity Fluorine-Containing Raw Materials Advanced Fluorination Techniques Advanced Fluorination Techniques High-Purity Fluorine-Containing Raw Materials->Advanced Fluorination Techniques Reaction & Purification Reaction & Purification Advanced Fluorination Techniques->Reaction & Purification 3-(Perfluorohexyl)propanol 3-(Perfluorohexyl)propanol Reaction & Purification->3-(Perfluorohexyl)propanol

A generalized workflow for the synthesis of 3-(Perfluorohexyl)propanol.

Disclaimer: This document is intended for informational purposes only. For detailed experimental procedures and safety information, please consult peer-reviewed scientific literature and official safety data sheets (SDS).

References

In-Depth Technical Guide: Health and Safety Data for 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol. Due to the limited specific data for this compound, this guide also incorporates information from structurally related fluorotelomer alcohols (FTOHs) and the broader class of per- and polyfluoroalkyl substances (PFAS) to provide a more complete toxicological profile.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of a substance is fundamental to its safe handling and use.

PropertyValue
IUPAC Name This compound[1]
CAS Number 80806-68-4[1]
Molecular Formula C₉H₇F₁₃O[1]
Molecular Weight 378.13 g/mol [1]
Synonyms 3-(Perfluorohexyl)propanol, 1H,1H,2H,2H,3H,3H-Perfluorononan-1-ol, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1-nonanol[1]

Toxicological Data

The following tables summarize the known toxicological data for this compound. Where specific data is unavailable, information for the closely related 6:2 fluorotelomer alcohol (6:2 FTOH) is provided as a surrogate, and this is clearly indicated.

Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

Hazard ClassGHS Classification for this compound[1][2]
Flammable liquidsWarning: Flammable liquid and vapor (H226)
Acute toxicity, oralWarning: Harmful if swallowed (H302)
Skin corrosion/irritationWarning: Causes skin irritation (H315)
Serious eye damage/eye irritationWarning: Causes serious eye irritation (H319)
Specific target organ toxicity, single exposureWarning: May cause respiratory irritation (H335)
Quantitative Toxicological Endpoints

Quantitative data provides specific values for toxicity, which are essential for risk assessment.

EndpointSpeciesRouteValueSurrogate Compound
LD₅₀RatOral1,750 mg/kg[3][4]6:2 FTOH
LD₅₀RatDermal> 5,000 mg/kg[3][4]6:2 FTOH
Skin IrritationRabbitDermalNot a primary irritant[3][4]6:2 FTOH
Eye IrritationRabbitOcularNot an irritant[3][4]6:2 FTOH
Dermal SensitizationMouseDermalNot a sensitizer[3][4]6:2 FTOH
Germ Cell MutagenicityIn vitroN/ANot mutagenic or clastogenic[3][4]6:2 FTOH

Experimental Protocols

Detailed experimental protocols for the specific toxicological studies on this compound are not publicly available. The following sections describe the general methodologies for key toxicological assays.

Acute Oral Toxicity

The acute oral toxicity is typically determined using methods such as the Up-and-Down Procedure (OECD Test Guideline 425). This method involves dosing animals sequentially, with the dose for each subsequent animal being adjusted based on the outcome for the previous one. This approach minimizes the number of animals used while still providing a statistically robust estimate of the LD₅₀.

Skin and Eye Irritation: The Draize Test

The Draize test has historically been the standard for assessing skin and eye irritation (OECD Test Guidelines 404 and 405, respectively).[5][6][7]

  • Skin Irritation: A defined amount of the test substance is applied to a shaved patch of skin on an animal, typically a rabbit. The application site is then observed for signs of erythema (redness) and edema (swelling) at specified time points.[5][6][7]

  • Eye Irritation: A small amount of the substance is instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control. The eye is then examined for redness, swelling, and discharge.

Mutagenicity: Bacterial Reverse Mutation (Ames) Test

The Ames test (OECD Test Guideline 471) is a widely used in vitro assay to assess the mutagenic potential of a chemical.[8][9] The test utilizes several strains of the bacterium Salmonella typhimurium that have mutations in the genes responsible for histidine synthesis, rendering them unable to grow in a histidine-free medium.[8][9] The bacteria are exposed to the test chemical, and a positive result is indicated by a significant increase in the number of bacterial colonies that have reverted to a state where they can synthesize their own histidine.[8][9]

Mechanisms of Toxicity and Signaling Pathways

While the specific molecular mechanisms of toxicity for this compound have not been detailed in the literature, research on FTOHs and other PFAS provides insights into potential pathways.

Fluorotelomer alcohols are known to cause a range of adverse health effects in animal studies, including neurotoxicity, hepatotoxicity, and reproductive toxicity.[2] A key mechanism implicated in the toxicity of FTOHs is the induction of oxidative stress .[2]

Furthermore, FTOHs are metabolized by cytochrome P450 (CYP450) enzymes .[2][10] This metabolic process can generate various metabolites, some of which may be more toxic than the parent compound.

Many PFAS, as a class, are known to interact with nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor alpha (PPARα) .[11] Activation of PPARα can lead to disruptions in lipid metabolism and has been linked to liver toxicity.[11][12]

Visualizations

The following diagrams illustrate a general workflow for a common toxicological assay and a simplified potential signaling pathway for PFAS toxicity.

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_observation Observation cluster_analysis Analysis compound Test Compound animal_model Animal Model (e.g., Rats) compound->animal_model vehicle Vehicle Control vehicle->animal_model positive_control Positive Control positive_control->animal_model clinical_signs Clinical Signs (e.g., mortality, morbidity) animal_model->clinical_signs body_weight Body Weight Measurements animal_model->body_weight necropsy Gross Necropsy clinical_signs->necropsy data_analysis Statistical Analysis (e.g., LD50 calculation) body_weight->data_analysis histopathology Histopathology necropsy->histopathology histopathology->data_analysis

General In Vivo Acute Toxicity Experimental Workflow.

signaling_pathway PFAS PFAS Exposure PPARa PPARα Activation PFAS->PPARa Oxidative_Stress Oxidative Stress PFAS->Oxidative_Stress Gene_Expression Altered Gene Expression (Lipid Metabolism Genes) PPARa->Gene_Expression Cellular_Effects Adverse Cellular Effects (e.g., Hepatotoxicity) Gene_Expression->Cellular_Effects Oxidative_Stress->Cellular_Effects

Simplified Potential Signaling Pathway for PFAS Toxicity.

References

Biodegradation of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol: A Technical Guide Based on a Surrogate Approach

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The biodegradation of fluorotelomer alcohols is a critical area of environmental research due to their widespread use and potential to transform into persistent per- and polyfluoroalkyl substances (PFAS). This guide provides a detailed overview of the aerobic biodegradation pathways of 6:2 FTOH, a key surrogate for understanding the environmental fate of compounds like 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol. Microbial transformation of 6:2 FTOH proceeds through a complex network of reactions, primarily initiated by oxidation of the alcohol group, leading to a variety of transient intermediates and more stable terminal products. Key metabolites include polyfluorinated carboxylic acids and, ultimately, the formation of shorter-chain perfluorinated carboxylic acids (PFCAs), such as perfluorohexanoic acid (PFHxA) and perfluoropentanoic acid (PFPeA). This process is influenced by the microbial species present and the environmental conditions.

Aerobic Biodegradation Pathways of 6:2 FTOH

The aerobic biodegradation of 6:2 FTOH is initiated by the microbial oxidation of the primary alcohol group. This process is often mediated by intracellular enzyme systems, such as cytochrome P450 monooxygenases.[1][2][3] The initial oxidation leads to the formation of an aldehyde, which is further oxidized to a carboxylic acid, 6:2 fluorotelomer carboxylic acid (6:2 FTCA). From this point, the pathway diverges, leading to a suite of intermediate and terminal products.

Two major pathways are generally recognized:

  • Pathway 1: Formation of Polyfluorinated Carboxylic Acids. 6:2 FTCA can be converted to 6:2 fluorotelomer unsaturated carboxylic acid (6:2 FTUCA).[4][5] This unsaturated intermediate is a key branching point. One route for 6:2 FTUCA metabolism leads to the formation of 5:3 polyfluorinated carboxylic acid (5:3 FTCA), a significant and relatively stable transformation product.[4][6]

  • Pathway 2: Formation of Secondary Alcohols and Ketones. An alternative pathway for 6:2 FTUCA involves transformation to a 5:2 ketone, which is then reduced to 5:2 secondary fluorotelomer alcohol (5:2 sFTOH).[4][7] This secondary alcohol is a direct precursor to the formation of shorter-chain PFCAs.[4]

Ultimately, these pathways can lead to the formation of persistent PFCAs, including PFHxA and PFPeA, and in some cases, even shorter-chain acids like perfluorobutanoic acid (PFBA).[4][5] The relative prominence of each pathway and the resulting product distribution can be influenced by the specific microbial consortia and environmental conditions.[8]

Key Metabolites

The following are the major metabolites identified in the aerobic biodegradation of 6:2 FTOH:

  • 6:2 Fluorotelomer Carboxylic Acid (6:2 FTCA): F(CF₂)₆CH₂COOH

  • 6:2 Fluorotelomer Unsaturated Carboxylic Acid (6:2 FTUCA): F(CF₂)₅CF=CHCOOH[4]

  • 5:3 Polyfluorinated Carboxylic Acid (5:3 FTCA): F(CF₂)₅CH₂CH₂COOH[4][6]

  • 5:2 Secondary Fluorotelomer Alcohol (5:2 sFTOH): F(CF₂)₅CH(OH)CH₃[4]

  • Perfluorohexanoic Acid (PFHxA): F(CF₂)₅COOH[4]

  • Perfluoropentanoic Acid (PFPeA): F(CF₂)₄COOH[4]

  • Perfluorobutanoic Acid (PFBA): F(CF₂)₃COOH[4]

Quantitative Data on 6:2 FTOH Biodegradation

The molar yields of various transformation products from 6:2 FTOH biodegradation have been quantified in different experimental systems. These data provide insights into the efficiency of different pathways.

Experimental SystemDuration6:2 FTCA (mol%)6:2 FTUCA (mol%)5:3 FTCA (mol%)5:2 sFTOH (mol%)PFHxA (mol%)PFPeA (mol%)PFBA (mol%)Reference
Mixed Bacterial Culture90 days6236165--[4]
Aerobic Soil180 days--1578302[4]
Phanerochaete chrysosporium28 days--32-43-<5.9<5.9-[6]
Activated Sludge (6:2 FTS as precursor)90 days--0.123.4 (with 5:2 ketone)1.11.50.14[7]

Note: Data are presented as molar yields relative to the initial amount of 6:2 FTOH.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. The following sections outline typical methodologies used in studying the biodegradation of 6:2 FTOH.

Microbial Culture and Incubation
  • Microorganisms: Studies have utilized mixed microbial cultures from environmental matrices like soil and activated sludge, as well as pure strains of bacteria (e.g., Dietzia aurantiaca, Pseudomonas oleovorans, Mycobacterium vaccae) and fungi (e.g., Phanerochaete chrysosporium).[4][5][6][8]

  • Media: The choice of growth medium is dependent on the microorganisms being studied. For example, resting cell suspensions of bacteria are often prepared in phosphate-buffered saline (PBS).[5] Fungal cultures may be grown in cellulolytic conditions with limited glucose to induce specific enzyme systems.[2][3]

  • Incubation Conditions: Biodegradation experiments are typically conducted in the dark at a controlled temperature (e.g., 30°C) with shaking to ensure aerobic conditions.[5] The initial concentration of 6:2 FTOH is typically in the mg/L range.[5]

Sample Preparation and Extraction
  • Extraction: At specified time points, samples are sacrificed for analysis. The extraction of 6:2 FTOH and its metabolites from the culture medium or soil matrix is a critical step. Solid-phase extraction (SPE) is a commonly used technique for sample cleanup and concentration.

  • Derivatization: For analysis by gas chromatography, derivatization of acidic metabolites to more volatile esters (e.g., methyl esters) may be necessary.

Analytical Instrumentation
  • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is the primary analytical technique for the quantification of 6:2 FTOH and its non-volatile metabolites. This method offers high sensitivity and selectivity.

  • GC-MS: Gas chromatography-mass spectrometry can be used for the analysis of 6:2 FTOH and some of its more volatile metabolites, often after a derivatization step.

Visualization of Biodegradation Pathways

The following diagrams, generated using the DOT language, illustrate the key aerobic biodegradation pathways of 6:2 FTOH.

Biodegradation_Pathway_1 FTOH 6:2 Fluorotelomer Alcohol (F(CF₂)₆CH₂CH₂OH) FTAL 6:2 Fluorotelomer Aldehyde (F(CF₂)₆CH₂CHO) FTOH->FTAL Oxidation FTCA 6:2 Fluorotelomer Carboxylic Acid (F(CF₂)₆CH₂COOH) FTAL->FTCA Oxidation FTUCA 6:2 Fluorotelomer Unsaturated Carboxylic Acid (F(CF₂)₅CF=CHCOOH) FTCA->FTUCA Defluorination FTCA_5_3 5:3 Polyfluorinated Carboxylic Acid (F(CF₂)₅CH₂CH₂COOH) FTUCA->FTCA_5_3

Caption: Primary aerobic biodegradation pathway of 6:2 FTOH leading to the formation of 5:3 polyfluorinated carboxylic acid.

Biodegradation_Pathway_2 FTUCA 6:2 Fluorotelomer Unsaturated Carboxylic Acid (F(CF₂)₅CF=CHCOOH) Ketone 5:2 Ketone (F(CF₂)₅C(O)CH₃) FTUCA->Ketone sFTOH 5:2 Secondary Fluorotelomer Alcohol (F(CF₂)₅CH(OH)CH₃) Ketone->sFTOH Reduction PFCAs Perfluorinated Carboxylic Acids (PFHxA, PFPeA, PFBA) sFTOH->PFCAs Multiple Steps

Caption: Secondary aerobic biodegradation pathway of an intermediate leading to the formation of shorter-chain PFCAs.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Culture Microbial Culture (Pure or Mixed) Spiking Spiking with 6:2 FTOH Culture->Spiking Incubate Aerobic Incubation (Controlled Temp. & Shaking) Spiking->Incubate Sampling Time-course Sampling Incubate->Sampling Extraction Extraction (e.g., SPE) Sampling->Extraction Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Extraction->Analysis Data Data Processing & Quantification Analysis->Data Pathway Pathway Elucidation Data->Pathway

Caption: A generalized experimental workflow for studying the biodegradation of 6:2 FTOH.

References

A Historical and Technical Guide to Long-Chain Fluorinated Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the historical research and core methodologies related to long-chain fluorinated alcohols. These compounds, characterized by a perfluorinated carbon chain and a terminal alcohol group, have been subjects of significant industrial and academic interest due to their unique properties. This document delves into their synthesis, key experimental protocols, and physical characteristics, offering valuable insights for professionals in chemistry and drug development.

A Brief History of Long-Chain Fluorinated Alcohols

The development of long-chain fluorinated alcohols is intrinsically linked to the broader history of organofluorine chemistry, which began to flourish in the mid-20th century. While the discovery of PFAS chemistry dates back to the late 1930s, the targeted synthesis of long-chain fluorinated alcohols for commercial applications gained momentum later.[1]

The primary industrial method for synthesizing these compounds, fluorotelomerization , was developed in the 1970s.[2][3] This process allowed for the controlled production of a range of fluorotelomer alcohols (FTOHs), which became crucial intermediates in the manufacturing of various fluorinated materials. These materials found widespread use in consumer and industrial products due to their oil and water repellency, thermal stability, and friction-reducing properties.[1]

In the early 2000s, concerns about the environmental persistence and potential health impacts of long-chain per- and polyfluoroalkyl substances (PFAS), including the degradation products of FTOHs, led to a voluntary phase-out of certain long-chain chemistries by major manufacturers.[3] This has spurred research into alternative, shorter-chain fluorinated compounds and non-fluorinated alternatives.

Core Synthesis Methodologies

The predominant method for the synthesis of long-chain fluorinated alcohols is the radical telomerization of tetrafluoroethylene (TFE) . This process involves the reaction of a telogen (typically a short-chain alcohol like methanol) with a taxogen (TFE) to form a mixture of telomers with varying chain lengths.

An alternative synthetic route involves the use of a pentafluoroethyl iodide telogen . This telogen reacts with TFE to produce a perfluoroalkyl iodide, which is then reacted with ethylene. Subsequent substitution of the terminal iodine with a hydroxyl group yields the fluorotelomer alcohol.[4]

Experimental Protocols

Below are detailed methodologies for the key synthesis of long-chain fluorinated alcohols via radical telomerization.

Objective: To synthesize a mixture of long-chain fluorotelomer alcohols.

Materials and Equipment:

  • High-pressure autoclave equipped with a stirrer, gas inlet, liquid inlet, pressure gauge, and temperature control.

  • Methanol (high purity, anhydrous)

  • Tetrafluoroethylene (TFE) gas

  • Radical initiator (e.g., di-tert-butyl peroxide)

  • Distillation apparatus

  • Analytical equipment (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)

Procedure:

  • Reactor Preparation: Thoroughly clean, dry, and leak-test the high-pressure autoclave.

  • Charging the Reactor: Charge the autoclave with a precise amount of anhydrous methanol and the radical initiator. The specific quantities will depend on the desired scale and target product distribution.

  • Reaction Initiation: Pressurize the autoclave with TFE gas to the desired reaction pressure. Heat the reactor to the specified temperature to initiate the radical reaction.

  • Reaction Control: Continuously monitor and control the temperature and pressure throughout the reaction. The reaction is typically exothermic and may require cooling to maintain the desired temperature. The ratio of TFE to methanol is a critical parameter for controlling the average chain length of the resulting FTOHs.

  • Product Recovery: After the reaction is complete, cool the autoclave and carefully vent any unreacted TFE. Discharge the liquid reaction mixture.

  • Purification:

    • Remove unreacted methanol, typically by distillation.

    • Separate the mixture of FTOHs by fractional distillation under atmospheric or reduced pressure. Collect the fractions corresponding to the desired chain lengths.

  • Analysis: Analyze the collected fractions using GC-MS to determine the composition, purity, and distribution of the different FTOH homologs.

Quantitative Data

The physical and chemical properties of long-chain fluorinated alcohols are critical for their application and environmental fate. The following table summarizes key quantitative data for a series of 1H,1H,2H,2H-perfluoroalkanols.

Compound NameAbbreviationMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³) at 20°C
1H,1H,2H,2H-Perfluoro-1-hexanol4:2 FTOHC₆H₅F₉O264.08140-1421.597
1H,1H,2H,2H-Perfluoro-1-octanol6:2 FTOHC₈H₅F₁₃O364.09174-1761.666
1H,1H,2H,2H-Perfluoro-1-decanol8:2 FTOHC₁₀H₅F₁₇O464.10204-2061.713
1H,1H,2H,2H-Perfluoro-1-dodecanol10:2 FTOHC₁₂H₅F₂₁O564.11232-2341.745
1H,1H,2H,2H-Perfluoro-1-tetradecanol12:2 FTOHC₁₄H₅F₂₅O664.12258-2601.768

Visualizations

Experimental Workflow for FTOH Synthesis

The following diagram illustrates the general workflow for the synthesis of long-chain fluorotelomer alcohols via radical telomerization.

FTOH_Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis Prep Reactor Preparation (Clean, Dry, Leak-Test) Charge Charge Reactor (Methanol, Initiator) Prep->Charge React Introduce TFE & Heat (Initiate Telomerization) Charge->React Recover Product Recovery (Cool & Discharge) React->Recover Distill_MeOH Methanol Removal (Distillation) Recover->Distill_MeOH Fractionate Fractional Distillation (Separate FTOHs) Distill_MeOH->Fractionate Analyze Analysis (GC-MS) Fractionate->Analyze

Caption: General workflow for the synthesis of long-chain fluorotelomer alcohols.

Logical Relationship of Synthesis Parameters and Outcome

This diagram shows the logical relationship between key reaction parameters and the resulting characteristics of the synthesized fluorotelomer alcohols.

Synthesis_Parameters cluster_inputs Reaction Parameters cluster_outputs Product Characteristics Ratio [TFE] / [Methanol] Ratio ChainLength Average Chain Length Ratio->ChainLength Higher ratio -> Longer chains Distribution Product Distribution Ratio->Distribution Temp Temperature Temp->ChainLength Affects kinetics Temp->Distribution Yield Overall Yield Temp->Yield Pressure Pressure Pressure->ChainLength Affects TFE solubility Pressure->Distribution Pressure->Yield Initiator Initiator Concentration Initiator->ChainLength Higher conc. -> Shorter chains Initiator->Distribution Initiator->Yield

Caption: Influence of synthesis parameters on FTOH product characteristics.

References

Methodological & Application

synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol from perfluorohexyl iodide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol

Introduction

Fluorinated alcohols, particularly those with a perfluoroalkyl chain, are of significant interest in the fields of materials science, medicinal chemistry, and drug development. Their unique properties, such as high thermal stability, chemical inertness, and lipophobicity, make them valuable building blocks for creating advanced polymers, surfactants, and pharmaceutically active compounds. This compound is a key intermediate that incorporates a hydrophilic alcohol functional group with a hydrophobic and oleophobic perfluorohexyl moiety. This application note provides a detailed two-step protocol for the synthesis of this compound starting from commercially available perfluorohexyl iodide. The synthesis involves an initial radical addition to allyl alcohol followed by a reductive deiodination.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Radical Addition: Perfluorohexyl iodide undergoes a radical addition reaction with allyl alcohol to form the intermediate, 2-iodo-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-1-ol.

  • Reductive Deiodination: The iodo-intermediate is then reduced to yield the final product, this compound.

Experimental Protocols

Safety Precautions: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. Perfluoroalkyl iodides can be light-sensitive[1]. Radical initiators like AIBN can be hazardous and should be handled with care. Tributyltin hydride is toxic and should be handled with extreme caution.

Step 1: Synthesis of 2-iodo-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-1-ol

This procedure is adapted from established methods for the radical addition of perfluoroalkyl iodides to olefins.[2][3][4]

Materials:

  • Perfluorohexyl iodide (C₆F₁₃I)

  • Allyl alcohol (CH₂=CHCH₂OH)

  • Azobisisobutyronitrile (AIBN) or an alternative water-soluble initiator like 2,2'-azobis(2-methylbutyronitrile) (VAZO-67)[4]

  • Sodium metabisulfite (Na₂S₂O₅)[4]

  • Deionized water

  • Acetonitrile

  • Diethyl ether

  • Saturated sodium thiosulfate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add perfluorohexyl iodide (1.0 eq), sodium metabisulfite (0.08 eq), and a 2:1 mixture of acetonitrile and water.

  • Begin stirring and purge the system with nitrogen for 15 minutes.

  • In a separate beaker, prepare a solution of allyl alcohol (1.2 eq) and AIBN (0.05 eq) in acetonitrile.

  • Heat the reaction flask to 80°C.

  • Once the temperature has stabilized, add the allyl alcohol/AIBN solution dropwise to the flask over 30 minutes.

  • Maintain the reaction at 80°C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove unreacted iodine), deionized water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude iodo-adduct.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Reductive Deiodination to this compound

This protocol uses a standard radical deiodination method.

Materials:

  • 2-iodo-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-1-ol (from Step 1)

  • Tributyltin hydride (Bu₃SnH) or a less toxic alternative like tris(trimethylsilyl)silane (TTMSS)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Hexanes

  • Potassium fluoride (for workup of tin residues)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Syringe pump or dropping funnel

  • Nitrogen inlet

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Dissolve the iodo-adduct (1.0 eq) from Step 1 in anhydrous toluene in a three-necked round-bottom flask under a nitrogen atmosphere.

  • Add a catalytic amount of AIBN (0.1 eq) to the flask.

  • Heat the solution to 85-90°C.

  • Using a syringe pump, add a solution of tributyltin hydride (1.1 eq) in toluene dropwise over 2 hours.

  • After the addition is complete, continue stirring at 90°C for an additional 2-3 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • To remove the tin byproducts, dissolve the residue in diethyl ether and stir vigorously with an aqueous solution of potassium fluoride for 1 hour. A precipitate of tributyltin fluoride will form.

  • Filter the mixture through a pad of celite, washing with diethyl ether.

  • Concentrate the filtrate using a rotary evaporator.

  • Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis based on typical yields for these reaction types.

ParameterStep 1: Radical AdditionStep 2: Reductive Deiodination
Starting Material Perfluorohexyl Iodide2-iodo-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-1-ol
Molecular Weight ( g/mol ) 445.95504.01
Key Reagents Allyl Alcohol, AIBNBu₃SnH, AIBN
Solvent Acetonitrile/WaterToluene
Reaction Temperature 80°C90°C
Reaction Time 4-6 hours4-5 hours
Typical Yield 85-95%80-90%
Product Purity (Post-Chromo.) >95%>98%
Final Product MW ( g/mol ) -378.13

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis of this compound.

Synthesis_Workflow Start_Materials Starting Materials - Perfluorohexyl Iodide - Allyl Alcohol Radical_Addition Step 1: Radical Addition (AIBN, Na₂S₂O₅, 80°C) Start_Materials->Radical_Addition Reactants Workup1 Aqueous Workup & Extraction Radical_Addition->Workup1 Reaction Mixture Intermediate Intermediate (2-Iodo-adduct) Workup1->Intermediate Crude Product Deiodination Step 2: Reductive Deiodination (Bu₃SnH, AIBN, 90°C) Intermediate->Deiodination Starting Material for Step 2 Workup2 Tin Removal (KF) & Concentration Deiodination->Workup2 Reaction Mixture Purification Column Chromatography Workup2->Purification Crude Product Final_Product Final Product 4,4,5,5...Tridecafluorononan-1-ol Purification->Final_Product Purified Product

Caption: Workflow for the two-step synthesis of the target fluorinated alcohol.

References

Laboratory-Scale Synthesis of Fluorotelomer Alcohols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorotelomer alcohols (FTOHs) are a class of fluorinated organic compounds characterized by a perfluorinated carbon chain attached to a short-chain alcohol. They serve as key intermediates in the synthesis of a wide range of fluorinated materials, including surfactants, polymers, and surface treatment agents. Their unique properties, such as high thermal stability and oleophobicity/hydrophobicity, make them valuable in various industrial and research applications. This document provides detailed application notes and laboratory-scale synthesis protocols for FTOHs, focusing on two primary synthetic routes.

FTOHs are commonly designated by an "X:Y" nomenclature, where X represents the number of perfluorinated carbon atoms and Y represents the number of non-fluorinated carbon atoms in the alcohol moiety. For example, 8:2 FTOH has the structure F(CF₂)₈CH₂CH₂OH.[1] This guide will detail the synthesis of common FTOHs such as 6:2 FTOH and 8:2 FTOH.

Synthesis Pathways

Two principal methods for the laboratory-scale synthesis of fluorotelomer alcohols are:

  • Telomerization of Tetrafluoroethylene (TFE) with Methanol: This process involves the radical-initiated reaction of tetrafluoroethylene with methanol, which acts as the telogen (chain transfer agent). This method typically produces a mixture of FTOH homologues with varying perfluoroalkyl chain lengths.

  • Synthesis via Perfluoroalkyl Iodides (PFAIs): This multi-step approach involves the telomerization of a short-chain perfluoroalkyl iodide with TFE to produce a longer-chain PFAI. This intermediate then reacts with ethylene, followed by hydrolysis to yield the desired FTOH. This method offers greater control over the final product's chain length.

Experimental Protocols

Protocol 1: Synthesis of Fluorotelomer Alcohols via Telomerization of Tetrafluoroethylene with Methanol

This protocol describes a generalized procedure for the synthesis of a mixture of fluorotelomer alcohols. The distribution of FTOH homologues can be influenced by adjusting the reaction conditions.

Materials and Equipment:

  • High-pressure autoclave equipped with a stirrer, gas inlet, liquid inlet, pressure gauge, and temperature control

  • Tetrafluoroethylene (TFE) gas

  • Anhydrous methanol (high purity)

  • Radical initiator (e.g., Di-tert-butyl peroxide)

  • Inert gas (e.g., Nitrogen or Argon)

  • Fractional distillation apparatus

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and has been leak-tested.

  • Charging the Reactor: Charge the autoclave with anhydrous methanol and the radical initiator. The specific amounts will depend on the desired scale and target FTOH distribution.

  • Purging: Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen) to remove all oxygen, which can inhibit the radical polymerization.

  • Pressurization and Heating: Begin stirring and heat the reactor to the desired temperature (typically 50-100°C for chemical initiation). Pressurize the reactor with TFE gas to the target pressure. The TFE can be fed continuously or intermittently.[2]

  • Reaction: Maintain the reaction at the set temperature and pressure for the desired duration. Monitor the pressure as TFE is consumed.

  • Cooling and Venting: Once the reaction is complete, cool the autoclave to room temperature. Carefully and safely vent any unreacted TFE.

  • Product Recovery: Discharge the liquid reaction mixture from the autoclave.

  • Purification:

    • Perform a simple distillation to remove unreacted methanol.

    • The resulting mixture of FTOHs is then separated by fractional distillation, often under reduced pressure, to isolate the desired homologues based on their boiling points.[3]

Quantitative Data:

The distribution of FTOH homologues is highly dependent on the reaction conditions. The following table summarizes the general effects of key parameters on the product chain length.

ParameterEffect on FTOH Chain LengthRationale
[TFE] / [Methanol] Ratio Increasing the ratio leads to longer chains.A higher concentration of the monomer (TFE) relative to the telogen (methanol) favors propagation over chain transfer.[3]
Temperature Higher temperatures generally favor shorter chains.Increased temperature can increase the rate of chain transfer reactions, which terminate chain growth.[3]
Initiator Concentration Higher initiator concentration tends to produce shorter chains.A higher concentration of primary radicals leads to more chain initiation and termination events relative to propagation.[3]
Pressure Higher pressure generally leads to longer chains.Increased pressure increases the concentration of TFE in the reaction mixture, favoring propagation.

Specific yields are highly variable and depend on the precise optimization of these parameters.

Protocol 2: Synthesis of 8:2 Fluorotelomer Alcohol (1H,1H,2H,2H-Perfluoro-1-decanol) via Perfluorooctyl Iodide

This protocol details a more controlled, multi-step synthesis of a specific FTOH, 8:2 FTOH.[4]

Stage 1: Synthesis of Perfluorooctyl Iodide (C₈F₁₇I)

This step involves the telomerization of pentafluoroethyl iodide (C₂F₅I) with tetrafluoroethylene (TFE).

  • Reactants: Pentafluoroethyl iodide (C₂F₅I), Tetrafluoroethylene (TFE), Radical initiator.

  • Procedure: C₂F₅I and a radical initiator are charged into a high-pressure reactor. The reactor is heated, and TFE is introduced. The reaction yields a mixture of perfluoroalkyl iodides.

  • Purification: The desired perfluorooctyl iodide (C₈F₁₇I) is separated from the mixture by fractional distillation.[4] The boiling point of C₈F₁₇I is approximately 199-201°C.[4]

Stage 2: Synthesis of 2-(Perfluorooctyl)ethyl Iodide (C₈F₁₇CH₂CH₂I)

This stage involves the free-radical addition of ethylene to the perfluorooctyl iodide.[4]

  • Reactants: Perfluorooctyl iodide (C₈F₁₇I), Ethylene (CH₂=CH₂), Radical initiator (e.g., benzoyl peroxide).[4]

  • Procedure: Perfluorooctyl iodide and a radical initiator are placed in a high-pressure reactor. The reactor is purged with an inert gas, and ethylene is introduced to the desired pressure. The reaction is maintained at a controlled temperature and pressure.

  • Purification: The crude 2-(perfluorooctyl)ethyl iodide is recovered and can be purified by distillation under reduced pressure.[4]

Stage 3: Hydrolysis to 8:2 Fluorotelomer Alcohol (C₈F₁₇CH₂CH₂OH)

The final step is the conversion of the iodo-functionalized intermediate to the alcohol.

  • Reactants: 2-(Perfluorooctyl)ethyl iodide (C₈F₁₇CH₂CH₂I), Oleum (fuming sulfuric acid, H₂SO₄·SO₃), Water.

  • Procedure:

    • 2-(Perfluorooctyl)ethyl iodide is added to a reaction vessel.

    • Oleum is slowly added while stirring and cooling the vessel.

    • The reaction mixture is then carefully hydrolyzed by the addition of water.

    • The product, 8:2 FTOH, is then isolated and purified, typically by distillation.

Quantitative Data for 8:2 FTOH Synthesis via PFAI Route:

StageKey ParametersProductPurification MethodTypical Boiling Point
1. Telomerization TFE:C₂F₅I molar ratio, Temperature (50-100°C)Perfluorooctyl iodide (C₈F₁₇I)Fractional Distillation199-201°C
2. Ethylene Addition Ethylene pressure, Temperature, Initiator concentration2-(Perfluorooctyl)ethyl iodide (C₈F₁₇CH₂CH₂I)Vacuum Distillation-
3. Hydrolysis Reactant stoichiometry, Temperature control8:2 Fluorotelomer Alcohol (C₈F₁₇CH₂CH₂OH)Distillation-

Yields are dependent on the optimization of each step.

Purification and Analysis

Purification by Fractional Distillation:

Fractional distillation is the primary method for separating FTOH homologues from the reaction mixture. Due to the close boiling points of adjacent homologues, a distillation column with a high number of theoretical plates is recommended for efficient separation.[3] Vacuum distillation is often employed to lower the boiling points and prevent thermal degradation of the products.[3]

Analytical Characterization by GC-MS:

The composition and purity of the FTOH products are typically determined by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Gas Chromatography (GC): A capillary column, such as a DB-624 or SH-Stabilwax, is commonly used for the separation of FTOH homologues.[5][6] The oven temperature is programmed to ramp up to effectively separate compounds with different boiling points.

  • Mass Spectrometry (MS): Electron ionization (EI) or chemical ionization (CI) can be used.[5] Mass spectra provide fragmentation patterns that allow for the definitive identification of the FTOH structures.

Visualizations

Synthesis_Workflow_TFE_Methanol TFE Tetrafluoroethylene (TFE) Autoclave High-Pressure Autoclave TFE->Autoclave Methanol Methanol Methanol->Autoclave Initiator Radical Initiator Initiator->Autoclave Reaction Telomerization Reaction Autoclave->Reaction Heat & Pressure Crude_Product Crude FTOH Mixture Reaction->Crude_Product Distillation1 Simple Distillation (Remove Methanol) Crude_Product->Distillation1 FTOH_Mixture Concentrated FTOH Mixture Distillation1->FTOH_Mixture Distillation2 Fractional Distillation FTOH_Mixture->Distillation2 Purified_FTOHs Purified FTOH Homologues Distillation2->Purified_FTOHs

Caption: Workflow for FTOH synthesis via TFE and methanol telomerization.

Synthesis_Workflow_PFAI cluster_stage1 Stage 1: PFAI Synthesis cluster_stage2 Stage 2: Ethylene Addition cluster_stage3 Stage 3: Hydrolysis PFEI Pentafluoroethyl Iodide (C₂F₅I) Telomerization Telomerization PFEI->Telomerization TFE Tetrafluoroethylene (TFE) TFE->Telomerization PFAI_mixture PFAI Mixture Telomerization->PFAI_mixture Distillation1 Fractional Distillation PFAI_mixture->Distillation1 C8F17I Perfluorooctyl Iodide (C₈F₁₇I) Distillation1->C8F17I Ethylene_Addition Ethylene Addition C8F17I->Ethylene_Addition Ethylene Ethylene Ethylene->Ethylene_Addition Crude_Intermediate Crude C₈F₁₇CH₂CH₂I Ethylene_Addition->Crude_Intermediate Distillation2 Vacuum Distillation Crude_Intermediate->Distillation2 Purified_Intermediate Purified C₈F₁₇CH₂CH₂I Distillation2->Purified_Intermediate Hydrolysis Hydrolysis Purified_Intermediate->Hydrolysis Oleum Oleum Oleum->Hydrolysis Crude_FTOH Crude 8:2 FTOH Hydrolysis->Crude_FTOH Distillation3 Distillation Crude_FTOH->Distillation3 Final_Product Purified 8:2 FTOH Distillation3->Final_Product

Caption: Multi-stage synthesis of 8:2 FTOH via the PFAI route.

References

Application Notes and Protocols for the Detection of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol, a member of the fluorotelomer alcohol (FTOH) family of per- and polyfluoroalkyl substances (PFAS), is of growing interest to researchers in environmental science, toxicology, and drug development. FTOHs are recognized as precursors to persistent perfluorocarboxylic acids (PFCAs) and have been detected in various environmental matrices.[1][2] Their analysis is crucial for understanding their fate, transport, and potential impact on biological systems. This document provides detailed application notes and experimental protocols for the sensitive and selective detection of this compound and related FTOHs using modern analytical techniques.

The primary methods for the determination of FTOHs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3] These techniques offer the necessary selectivity and sensitivity for detecting these compounds at trace levels in complex samples.

Analytical Methods Overview

The selection of an analytical method for this compound will depend on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like FTOHs.[1] GC-MS, particularly when coupled with a triple quadrupole mass spectrometer (GC-MS/MS), provides high sensitivity and selectivity.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for analyzing a wide range of compounds, including those that are not amenable to GC analysis. It is highly sensitive and selective, making it a preferred method for PFAS analysis in various matrices.[4]

Data Presentation

The following tables summarize quantitative data for the analysis of FTOHs using GC-MS/MS. While specific data for this compound is limited in publicly available literature, the data for structurally similar FTOHs provide a strong indication of expected performance.

Table 1: GC-MS/MS Method Detection Limits for Fluorotelomer Alcohols in Water

CompoundAbbreviationCAS NumberDetection Limit (ng/L)
6:2 Fluorotelomer Alcohol6:2 FTOH647-42-75
8:2 Fluorotelomer Alcohol8:2 FTOH678-39-75

Data sourced from a validated method using GC-MS/MS with positive chemical ionization (PCI).[1]

Table 2: Quantitative Performance of Stir Bar Sorptive Extraction (SBSE) with TD-GC-MS for FTOHs in Water

CompoundMethod Limit of Detection (ng/L)Extraction Recovery (%)
6:2 FTOH2.1655-111
8:2 FTOH16.755-111
10:2 FTOHNot Specified55-111

This "green chemistry" approach offers good sensitivity and precision with minimal solvent use.[5]

Experimental Protocols

Protocol 1: Analysis of this compound in Water by GC-MS/MS

This protocol is designed for the quantification of FTOHs in aqueous samples such as surface water, groundwater, and drinking water.

1. Sample Collection and Preservation:

  • Collect samples in 40 mL volatile organic analysis (VOA) vials with Teflon-lined septa.[1][2]

  • To preserve the sample, add 2 mL of methanol to each vial before sample collection.[1][2]

  • Fill the vials to achieve zero headspace, ensuring no air bubbles are trapped.[1][2]

  • Store samples at a low temperature and return them to the laboratory as soon as possible due to short holding times.[1]

2. Sample Preparation: Liquid-Liquid Extraction (LLE):

  • To a known volume of the water sample (e.g., 100 mL), add a surrogate standard.

  • Extract the sample with a suitable organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Shake the mixture vigorously and allow the layers to separate.

  • Collect the organic layer and concentrate it under a gentle stream of nitrogen.

  • Reconstitute the extract in a known volume of a suitable solvent (e.g., methanol) and add an internal standard prior to GC-MS/MS analysis.

3. GC-MS/MS Instrumental Parameters (Example):

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 7000 Series Triple Quadrupole MS or equivalent.

  • Column: Agilent DB-624 UI (60 m x 0.25 mm ID x 1.4 µm) or similar.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 180 °C.

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

  • Ionization Mode: Positive Chemical Ionization (PCI) or Electron Ionization (EI). PCI is often preferred for enhanced sensitivity and selectivity for FTOHs.[1]

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for the target analyte and internal standards. These will need to be optimized for this compound.

Protocol 2: Analysis of this compound by LC-MS/MS

This protocol is suitable for a broader range of matrices and can be adapted for the analysis of FTOHs alongside other PFAS.

1. Sample Preparation: Solid-Phase Extraction (SPE):

  • This technique is commonly used to concentrate and purify PFAS from water samples.[6]

  • Materials: Weak anion exchange (WAX) SPE cartridges, LC-MS grade methanol, 0.1% ammonium hydroxide solution, deionized water, and polypropylene tubes.

  • Procedure:

    • Conditioning: Condition the WAX SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Load 250-500 mL of the water sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Elution: Elute the retained FTOHs with 5 mL of 0.1% ammonium hydroxide in methanol into a clean polypropylene tube.

    • Evaporation and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of methanol/water.

2. LC-MS/MS Instrumental Parameters (Example):

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Mass Spectrometer: Sciex 6500+ QTRAP or equivalent.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water with 2 mM ammonium acetate.

  • Mobile Phase B: Methanol with 2 mM ammonium acetate.

  • Gradient: A suitable gradient to separate the target analyte from other compounds.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound and internal standards.

Mandatory Visualization

Experimental_Workflow_for_FTOH_Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample Collection (40 mL VOA vial + 2 mL MeOH) Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration (Nitrogen Evaporation) Extraction->Concentration Reconstitution Reconstitution (in suitable solvent) Concentration->Reconstitution GCMS GC-MS/MS Analysis Reconstitution->GCMS LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAcquisition Data Acquisition GCMS->DataAcquisition LCMS->DataAcquisition Quantification Quantification (Internal/External Standards) DataAcquisition->Quantification Reporting Reporting (ng/L or ng/g) Quantification->Reporting

Caption: General experimental workflow for the analysis of this compound.

Logical_Relationship_FTOH_Degradation FTOH 4,4,5,5,6,6,7,7,8,8,9,9,9- Tridecafluorononan-1-ol (FTOH) Intermediate Biotransformation Intermediates FTOH->Intermediate Environmental Degradation PFCA Perfluorononanoic Acid (PFNA) (Persistent End Product) Intermediate->PFCA Further Oxidation

Caption: Environmental degradation pathway of FTOHs to persistent PFCAs.

References

Application Note: NMR Spectroscopy Analysis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the structural elucidation of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol using ¹H, ¹⁹F, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Fluorinated compounds are of significant interest in pharmaceutical and materials science, and NMR is a primary tool for their characterization.[1][2] This note outlines the necessary steps for sample preparation, instrument setup, data acquisition, and spectral interpretation. The unique spectral features arising from the highly fluorinated chain are discussed, and expected chemical shifts and coupling constants are presented in a tabular format for clarity.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of this compound are numbered as follows:

(Note: The provided chemical name indicates the fluorinated chain starts at position 4. The structure is HO-CH₂-CH₂-CH₂-(CF₂)₅-CF₃. For this application note, we will analyze the structure consistent with the IUPAC name: this compound)

Corrected Structure for Analysis:

(Correction: The IUPAC name implies a propyl alcohol backbone. The structure is HO-(CH₂)₃-(CF₂)₅-CF₃. Let's re-number for clarity based on standard notation.)

Final Structure for Analysis:

HO-C¹H₂-C²H₂-C³H₂-C⁴F₂-C⁵F₂-C⁶F₂-C⁷F₂-C⁸F₂-C⁹F₃

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Weighting: For ¹H and ¹⁹F NMR, dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent.[3] For ¹³C NMR, a higher concentration is recommended, typically 30-40 mg in 0.6 mL of solvent, due to the low natural abundance of the ¹³C isotope.[3]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar compounds.[3] For increased polarity, Acetone-d₆ or DMSO-d₆ can be used. The solvent should be free of moisture and other impurities.

  • Solubilization: Transfer the weighed sample and deuterated solvent into a clean, dry 5 mm NMR tube. Vortex the tube until the sample is completely dissolved.

  • Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its chemical shift set to 0.00 ppm.[3] For ¹⁹F NMR, an external or internal reference such as CFCl₃ (0.0 ppm) or another stable fluorinated compound can be used. Internal referencing generally provides more reproducible results.[4]

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Parameter¹H NMR¹⁹F NMR¹³C NMR
Pulse Program zg30zgfhigqn[4]zgpg30
Frequency 400 MHz376 MHz100 MHz
Spectral Width (SW) 12 ppm200 ppm250 ppm
Acquisition Time (AQ) ~3.4 s~1.0 s~1.3 s
Relaxation Delay (D1) 2.0 s5.0 s2.0 s
Number of Scans (NS) 16321024
Temperature 298 K298 K298 K

Note on ¹³C NMR: Standard proton-decoupled ¹³C spectra of fluorinated compounds can be complex due to large ¹³C-¹⁹F coupling constants.[5][6] If available, a ¹³C{¹H, ¹⁹F} dual-decoupling experiment can simplify the spectrum to singlets, aiding in peak identification.[6]

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening, LB = 0.3 Hz for ¹H; 1-2 Hz for ¹⁹F and ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorptive mode.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the reference peak (e.g., TMS for ¹H/¹³C) to its known value.

  • Integration: Integrate the signals to determine the relative number of nuclei contributing to each resonance.

Data Presentation and Interpretation

The following tables summarize the expected NMR data for this compound.

¹H NMR Data (CDCl₃, 400 MHz)

The proton spectrum is confined to the aliphatic region and shows characteristic splitting due to the adjacent methylene and difluoromethylene groups.

PositionAssignmentδ (ppm)MultiplicityCoupling Constants (Hz)Integration
1HO-CH3.75tJH¹,H² = 6.22H
2-CH ₂-1.80pJH²,H¹ = 6.2, JH²,H³ = 7.52H
3-CH ₂-CF₂2.25ttJH³,F⁴ = 18.0, JH³,H² = 7.52H
-H O-~1.60br s-1H
  • Interpretation: The hydroxyl proton (HO-) appears as a broad singlet and its chemical shift can vary with concentration and temperature. The C¹H₂ protons are a triplet due to coupling with the two protons on C². The C²H₂ protons appear as a pentet (or quintet), coupling to both C¹H₂ and C³H₂. The C³H₂ protons, adjacent to the electron-withdrawing fluorinated chain, are shifted downfield and appear as a triplet of triplets due to coupling with the C² protons and the two fluorine atoms on C⁴.

¹⁹F NMR Data (CDCl₃, 376 MHz)

The ¹⁹F spectrum shows distinct signals for the terminal CF₃ group and each of the non-equivalent CF₂ groups.[7] Chemical shifts for linear perfluoroalkyl chains typically range from -80 to -130 ppm.[7]

PositionAssignmentδ (ppm)Multiplicity
9-CF-81.2t
8-CF ₂-CF₃-126.5m
4-CH₂-CF ₂--124.0m
5, 6, 7-(CF ₂)₃--122.0 to -123.5m
  • Interpretation: The terminal -CF₃ group at position 9 is the most shielded and appears upfield as a triplet due to coupling with the adjacent CF₂ group at C⁸. The CF₂ group at C⁴, being closest to the non-fluorinated alkyl chain, will have a distinct chemical shift from the other CF₂ groups. The remaining CF₂ groups (C⁵-C⁸) will appear as complex multiplets in a relatively narrow chemical shift range due to coupling with each other.

¹³C NMR Data (CDCl₃, 100 MHz, ¹H-decoupled)

The ¹³C spectrum will show signals for each unique carbon. Carbons bonded to fluorine will exhibit large C-F coupling constants, resulting in splitting.[5]

PositionAssignmentδ (ppm)MultiplicityCoupling Constants (Hz)
1C H₂OH61.5t²JC¹,F⁴ ≈ 4
2-C H₂-22.0t³JC²,F⁴ ≈ 3
3-C H₂-CF₂31.0t²JC³,F⁴ ≈ 25
4-8-(C F₂)₅-108 - 120m¹JC,F ≈ 250
9-C F₃118.5q¹JC,F ≈ 285
  • Interpretation: The C¹ carbon attached to the hydroxyl group is observed around 61.5 ppm. The C³ carbon, alpha to the fluorinated chain, is significantly influenced by the fluorine atoms, appearing as a triplet with a large coupling constant. The fluorinated carbons (C⁴-C⁹) appear far downfield and are split by the directly attached fluorine atoms, resulting in large one-bond coupling constants (¹JC,F) and complex multiplets.[5]

Mandatory Visualization

Experimental Workflow Diagram

The logical flow from sample handling to final data analysis is a critical component of a standardized protocol.

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Sample Weighing (5-40 mg) Solvent Solvent Addition (0.6 mL CDCl₃) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Spectrometer Setup (Tuning, Shimming) Tube->Spectrometer H1_acq ¹H Acquisition Spectrometer->H1_acq F19_acq ¹⁹F Acquisition Spectrometer->F19_acq C13_acq ¹³C Acquisition Spectrometer->C13_acq Processing FID Processing (FT, Phase, Baseline) H1_acq->Processing F19_acq->Processing C13_acq->Processing Analysis Spectral Analysis (Peak Picking, Integration) Processing->Analysis Assignment Structural Assignment Analysis->Assignment Report Final Report Assignment->Report

Caption: Workflow for NMR analysis of this compound.

Conclusion

This application note provides a comprehensive protocol for the multi-nuclear NMR analysis of this compound. By following the detailed steps for sample preparation, data acquisition, and processing, researchers can obtain high-resolution ¹H, ¹⁹F, and ¹³C NMR spectra. The provided tables of expected chemical shifts and coupling constants serve as a valuable reference for the structural verification and characterization of this and similar highly fluorinated compounds, which are crucial in modern drug development and materials science.

References

Application Note: Mass Spectrometric Analysis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol is a highly fluorinated long-chain alcohol. Due to the strength of the carbon-fluorine bond, such compounds can be challenging to analyze. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of these molecules. This application note provides a detailed overview of the expected mass spectrometric fragmentation of this compound, along with a generalized experimental protocol for its analysis. The molecular formula of the target compound is C9H7F13O, and its molecular weight is 378.13 g/mol .[1]

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to follow patterns characteristic of both long-chain alcohols and highly fluorinated compounds. The molecular ion peak may be of low intensity or absent.[2] Key fragmentation events are likely to include:

  • α-Cleavage: The bond between the carbon bearing the hydroxyl group (C1) and the adjacent carbon (C2) is prone to cleavage. This would result in the loss of a CH2OH radical.

  • Loss of Water: A common fragmentation pathway for alcohols is the elimination of a water molecule (H₂O) from the molecular ion.[2]

  • Cleavage of C-C Bonds in the Fluorinated Chain: The perfluoroalkyl chain is expected to undergo fragmentation, likely through the sequential loss of CF₂ units or larger fluoroalkyl radicals. In the mass spectra of n-perfluoroalkanes, a series of perfluoroalkyl ions ([CₙF₂ₙ₊₁]⁺) can be observed due to the initial detachment of a fluorine atom followed by emissions of difluorocarbene.[3]

  • Rearrangements: Complex rearrangements can occur, potentially leading to the formation of stable cyclic ions.

Based on these principles, a proposed fragmentation pathway is illustrated in the diagram below.

Quantitative Data Summary

The following table summarizes the predicted key fragment ions and their corresponding mass-to-charge ratios (m/z) for this compound.

Fragment Ion Proposed Structure m/z (Da) Notes
[M]⁺[C₉H₇F₁₃O]⁺378.03Molecular Ion
[M-H₂O]⁺[C₉H₅F₁₃]⁺360.02Loss of water
[M-CH₂OH]⁺[C₈H₄F₁₃]⁺347.01α-cleavage
[C₆F₁₃]⁺CF₃(CF₂)₅⁺319.00Perfluorohexyl cation
[C₅F₁₁]⁺CF₃(CF₂)₄⁺269.00Loss of a CF₂ group from [C₆F₁₃]⁺
[C₄F₉]⁺CF₃(CF₂)₃⁺219.00Loss of a CF₂ group from [C₅F₁₁]⁺
[C₃F₇]⁺CF₃(CF₂)₂⁺169.00Loss of a CF₂ group from [C₄F₉]⁺
[C₂F₅]⁺CF₃CF₂⁺119.00Loss of a CF₂ group from [C₃F₇]⁺
[CF₃]⁺CF₃⁺69.00Trifluoromethyl cation

Experimental Protocol

This protocol provides a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile organic solvent such as methanol or ethyl acetate.[4][5]

  • Perform serial dilutions to obtain working solutions in the range of 1-100 µg/mL.

  • If derivatization is desired to improve volatility and chromatographic properties, trimethylsilylation can be performed.

2. Instrumentation

  • A gas chromatograph coupled to a mass spectrometer with an electron ionization source is recommended.

3. GC-MS Parameters

  • GC Column: A capillary column suitable for the analysis of polar and fluorinated compounds (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless or split, depending on the sample concentration.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.[5]

  • Mass Range: m/z 50-500.

  • Scan Mode: Full scan.

4. Data Analysis

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Identify the molecular ion (if present) and characteristic fragment ions.

  • Compare the obtained fragmentation pattern with the predicted pathway and reference spectra of similar compounds.

Visualizations

Fragmentation_Pathway M [C₉H₇F₁₃O]⁺ m/z = 378 F1 [C₉H₅F₁₃]⁺ m/z = 360 M->F1 - H₂O F2 [C₈H₄F₁₃]⁺ m/z = 347 M->F2 - •CH₂OH F3 [C₆F₁₃]⁺ m/z = 319 F2->F3 - C₂H₄ F4 [C₅F₁₁]⁺ m/z = 269 F3->F4 - CF₂ F5 [C₄F₉]⁺ m/z = 219 F4->F5 - CF₂ F6 [C₃F₇]⁺ m/z = 169 F5->F6 - CF₂ F7 [CF₃]⁺ m/z = 69 F6->F7 - C₂F₄

Caption: Proposed fragmentation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Stock Solution (1 mg/mL) prep2 Working Solutions (1-100 µg/mL) prep1->prep2 analysis1 Injection into GC-MS prep2->analysis1 analysis2 Separation and Ionization analysis1->analysis2 analysis3 Mass Analysis analysis2->analysis3 data1 TIC and Mass Spectra Acquisition analysis3->data1 data2 Fragmentation Pattern Analysis data1->data2 data3 Structural Elucidation data2->data3

Caption: General workflow for GC-MS analysis.

References

Application Notes and Protocols for 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol in the synthesis of advanced fluorinated polymers. The unique properties of the extensive perfluorinated chain in this alcohol make it a valuable building block for creating materials with exceptionally low surface energy, high hydrophobicity, and excellent chemical resistance. Such polymers are of significant interest for a range of applications, including the development of hydrophobic coatings, advanced drug delivery systems, and specialized biomedical devices.

Synthesis of Fluorinated Acrylate Monomer

The primary route to incorporate this compound into a polymer backbone is through its conversion to a polymerizable (meth)acrylate monomer. This is typically achieved via esterification with (meth)acryloyl chloride.

Experimental Protocol: Synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl Acrylate

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Inhibitor (e.g., hydroquinone monomethyl ether - MEHQ)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. A small amount of inhibitor can be added to prevent premature polymerization.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acryloyl chloride (1.1 eq), dissolved in anhydrous DCM, to the reaction mixture via the dropping funnel over 30-60 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl acrylate monomer.

Data Presentation:

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0398.12
Acryloyl chloride1.190.51
Triethylamine1.2101.19

Polymerization of Fluorinated Acrylate Monomer

The synthesized fluorinated acrylate monomer can be polymerized using various techniques, including free radical polymerization, to yield a homopolymer or copolymer with a highly fluorinated side chain.

Experimental Protocol: Free Radical Polymerization of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl Acrylate

Materials:

  • 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl acrylate (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous solvent (e.g., ethyl acetate, anisole, or a fluorinated solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • Dissolve the 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl acrylate monomer and AIBN (typically 0.1-1 mol% relative to the monomer) in the chosen anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.

  • De-gas the solution by performing three freeze-pump-thaw cycles or by bubbling with nitrogen or argon for at least 30 minutes to remove oxygen.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) in an oil bath under an inert atmosphere with continuous stirring.

  • Allow the polymerization to proceed for a specified time (e.g., 6-24 hours). The progress can be monitored by analyzing monomer conversion via ¹H NMR or gas chromatography.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash with fresh methanol to remove unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation:

ParameterTypical Value Range
Monomer Concentration10-50 wt% in solvent
Initiator (AIBN)0.1 - 1.0 mol% (relative to monomer)
Reaction Temperature60 - 80 °C
Reaction Time6 - 24 hours
Resulting Polymer PropertyExpected high hydrophobicity (Water Contact Angle > 110°)

Synthesis of Fluorinated Polyurethanes

This compound can also be incorporated into polyurethanes, typically as a chain-terminating agent or for side-chain modification, to impart hydrophobic properties to the final material.

Application Note: Incorporation into Waterborne Polyurethanes

A common strategy involves reacting the fluorinated alcohol with a diisocyanate trimer to create a fluorinated isocyanate-terminated molecule. This can then be incorporated into a waterborne polyurethane synthesis.

Synthetic Strategy:

  • Synthesis of a Fluoro-alcohol-terminated Isocyanate Trimer: React this compound with a diisocyanate trimer (e.g., hexamethylene diisocyanate trimer) in an appropriate solvent with a catalyst (e.g., dibutyltin dilaurate).

  • Polyurethane Prepolymer Formation: React a polyol (e.g., polypropylene glycol) with an excess of a diisocyanate (e.g., isophorone diisocyanate) to form an isocyanate-terminated prepolymer.

  • Incorporation of Fluorinated Moiety and Hydrophilic Groups: React the prepolymer with the fluoro-alcohol-terminated isocyanate trimer and a hydrophilic diol (e.g., dimethylolpropionic acid).

  • Chain Extension and Dispersion: Neutralize the carboxylic acid groups with a tertiary amine and disperse the polymer in water, followed by chain extension with a diamine.

This method allows for the creation of stable aqueous polyurethane dispersions that, upon film formation, exhibit excellent water repellency due to the migration of the fluorinated side chains to the surface.

Mandatory Visualizations

Monomer_Synthesis F_Alcohol This compound Reaction Esterification Reaction F_Alcohol->Reaction Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Reaction Base Triethylamine Base->Reaction Solvent Anhydrous DCM Solvent->Reaction Purification Purification Reaction->Purification Monomer Fluorinated Acrylate Monomer Purification->Monomer Polymerization_Workflow start Start dissolve Dissolve Monomer & Initiator in Solvent start->dissolve degas De-gas Solution (Freeze-Pump-Thaw or N2/Ar bubbling) dissolve->degas heat Heat to Reaction Temperature (e.g., 60-80 °C) degas->heat polymerize Polymerization heat->polymerize terminate Terminate Reaction (Cool & Expose to Air) polymerize->terminate precipitate Precipitate Polymer in Non-solvent (e.g., Methanol) terminate->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry Dry Polymer under Vacuum filter_wash->dry end Final Fluorinated Polymer dry->end Polyurethane_Signaling_Pathway cluster_0 Precursor Synthesis cluster_1 Polymer Synthesis F_Alcohol Fluorinated Alcohol Fluorinated_Isocyanate Fluorinated Isocyanate Adduct F_Alcohol->Fluorinated_Isocyanate Diisocyanate_Trimer Diisocyanate Trimer Diisocyanate_Trimer->Fluorinated_Isocyanate Modified_Prepolymer Modified Prepolymer Fluorinated_Isocyanate->Modified_Prepolymer Polyol Polyol Prepolymer Isocyanate-Terminated Prepolymer Polyol->Prepolymer Diisocyanate Diisocyanate Diisocyanate->Prepolymer Prepolymer->Modified_Prepolymer Hydrophilic_Diol Hydrophilic Diol Hydrophilic_Diol->Modified_Prepolymer Final_Polyurethane Fluorinated Polyurethane Modified_Prepolymer->Final_Polyurethane Chain Extension & Dispersion

Applications of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol in Surface Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol in the formulation of advanced surface coatings. The unique properties of this fluorinated alcohol, particularly its highly fluorinated tail, make it an excellent candidate for creating surfaces with low surface energy, leading to robust hydrophobic and oleophobic characteristics. Such surfaces are of significant interest in a variety of fields, including biomedical devices, microfluidics, and self-cleaning coatings.

Principle of Action

This compound is a semi-fluorinated organic compound. When applied to a surface, the hydroxyl (-OH) head group can interact with the substrate, while the long, perfluorinated tail (C6F13-) orients away from the surface. This dense layer of fluorine atoms creates a low-energy interface that repels both water (hydrophobicity) and oils (oleophobicity). For durable coatings on hydroxylated surfaces like glass, silicon, or metal oxides, the alcohol is typically first converted into a more reactive silane derivative. This allows for the formation of a stable, covalent self-assembled monolayer (SAM).

cluster_surface Substrate cluster_coating Coating Formation cluster_properties Resulting Surface Properties Surface Substrate (e.g., Glass, Silicon) Molecule This compound (or its silane derivative) SAM Self-Assembled Monolayer (SAM) Molecule->SAM Self-assembly SAM->Surface Covalent Bonding Hydrophobic Hydrophobic SAM->Hydrophobic Oleophobic Oleophobic SAM->Oleophobic

Caption: Mechanism of surface modification using this compound.

Quantitative Data on Surface Properties

The following tables summarize the expected quantitative data for surfaces modified with long-chain perfluoroalkylsilanes, which are structurally similar to the silanized form of this compound. This data provides a benchmark for the anticipated performance.

Table 1: Contact Angle Measurements

Surface TypeWater Contact Angle (°)Oil Contact Angle (°) (e.g., Hexadecane)
Unmodified Silicon/Glass30 - 50< 10
Modified Silicon/Glass> 110> 60

Table 2: Surface Free Energy

Surface TypeSurface Free Energy (mN/m)
Unmodified Silicon/Glass40 - 60
Modified Silicon/Glass< 20

Table 3: Self-Assembled Monolayer (SAM) Characteristics

ParameterTypical ValueMeasurement Technique
SAM Thickness1 - 2 nmEllipsometry

Experimental Protocols

For creating a durable and robust coating, a two-stage process is recommended: synthesis of a reactive silane derivative followed by the formation of a self-assembled monolayer on the desired substrate.

Stage 1: Synthesis of (4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl)trichlorosilane

This protocol describes a general method for converting a fluorinated alcohol to a trichlorosilane, which can then be used for surface modification.

Materials:

  • This compound

  • Allyl bromide

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Trichlorosilane (HSiCl₃)

  • Speier's catalyst (chloroplatinic acid solution)

  • Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Synthesis of the Allyl Ether: a. In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF. b. Cool the solution to 0°C using an ice bath. c. Slowly add sodium hydride (NaH) to the solution to deprotonate the alcohol. d. After the evolution of hydrogen gas ceases, slowly add allyl bromide to the reaction mixture. e. Allow the reaction to warm to room temperature and stir overnight. f. Quench the reaction by the slow addition of water. g. Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous magnesium sulfate. h. Purify the resulting allyl ether by vacuum distillation or column chromatography.

  • Hydrosilylation: a. In a clean, dry flask under an inert atmosphere, combine the purified allyl ether with a few drops of Speier's catalyst. b. Slowly add trichlorosilane to the mixture. c. The reaction is typically exothermic. Control the temperature with a water bath if necessary. d. Stir the reaction mixture at room temperature for several hours until completion (monitor by GC-MS or NMR). e. Purify the product, (4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl)trichlorosilane, by vacuum distillation.

cluster_synthesis Synthesis of Silane Derivative Alcohol This compound AllylEther Allyl Ether Intermediate Alcohol->AllylEther Allylation Silane (4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl)trichlorosilane AllylEther->Silane Hydrosilylation

Caption: Synthetic workflow for the silane derivative.

Stage 2: Surface Coating via Self-Assembled Monolayer (SAM) Formation

This protocol details the steps for coating a silicon or glass substrate.

Materials:

  • Silicon wafers or glass slides

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized (DI) water

  • Anhydrous toluene

  • (4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl)trichlorosilane

  • Nitrogen gas for drying

  • Oven

Procedure:

  • Substrate Cleaning and Hydroxylation: a. Immerse the substrates in Piranha solution for 30 minutes to an hour to remove organic residues and create surface hydroxyl groups. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). b. Remove the substrates from the Piranha solution and rinse extensively with DI water. c. Dry the substrates with a stream of nitrogen and then bake in an oven at 120°C for at least 30 minutes to remove any residual water.

  • SAM Deposition: a. Prepare a 1-5 mM solution of (4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl)trichlorosilane in anhydrous toluene in a glovebox or under an inert atmosphere. b. Immerse the clean, dry substrates in the silane solution for 2-12 hours. c. After immersion, remove the substrates and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules. d. Further rinse with ethanol or isopropanol. e. Dry the coated substrates with a stream of nitrogen.

  • Curing: a. Bake the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds with the surface and cross-linking within the monolayer.

Start Start Cleaning Substrate Cleaning (Piranha Solution) Start->Cleaning RinsingDrying Rinse with DI Water & Dry Cleaning->RinsingDrying SAM_Deposition SAM Deposition in Silane Solution RinsingDrying->SAM_Deposition Rinsing Rinse with Toluene & Ethanol SAM_Deposition->Rinsing Drying Dry with Nitrogen Rinsing->Drying Curing Bake in Oven (110-120°C) Drying->Curing End Coated Substrate Curing->End

Caption: Experimental workflow for surface coating.

Characterization of Coated Surfaces

The quality and properties of the resulting coating should be verified using appropriate surface analysis techniques:

  • Contact Angle Goniometry: To measure the static and dynamic contact angles with water and various oils to confirm hydrophobicity and oleophobicity.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface and the presence of fluorine.

  • Atomic Force Microscopy (AFM): To assess the smoothness and uniformity of the self-assembled monolayer.

  • Ellipsometry: To measure the thickness of the deposited film.

By following these protocols, researchers can effectively utilize this compound to create high-performance, low-energy surface coatings for a wide range of applications.

Application Notes and Protocols for Fluorinated Surfactants Derived from 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated surfactants are a unique class of surface-active agents characterized by their fluorocarbon tails, which impart exceptional properties such as high surface activity, thermal stability, and both hydrophobic and oleophobic characteristics. These properties make them highly valuable in a range of applications, including as emulsifiers, wetting agents, and foaming agents. In the pharmaceutical and drug development sectors, fluorinated surfactants are of particular interest for their potential in creating stable drug delivery systems, enhancing the solubility of poorly water-soluble drugs, and for their use in biomedical materials.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of two types of fluorinated surfactants using 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol as a key precursor. This fluorotelomer alcohol, with its C6F13 alkyl segment, serves as a versatile building block for creating novel surfactants with tailored properties.

Synthesis of Fluorinated Surfactants

Two primary classes of surfactants can be synthesized from this compound: cationic quaternary ammonium surfactants and anionic phosphate ester surfactants. The following sections detail the synthetic routes and experimental protocols for each.

Cationic Quaternary Ammonium Surfactant Synthesis

Cationic fluorinated surfactants are known for their antimicrobial properties and their ability to interact with negatively charged surfaces, making them useful in disinfectants, sanitizers, and as components of drug delivery vehicles.[3] The synthesis involves a two-step process: tosylation of the precursor alcohol followed by quaternization with a tertiary amine.

Experimental Workflow: Cationic Surfactant Synthesis

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Quaternization A This compound D Reaction Mixture in Dichloromethane (DCM) A->D B Tosyl Chloride (TsCl) B->D C Pyridine C->D E Purification D->E Work-up F 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl Tosylate E->F G 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl Tosylate I Reaction in Acetonitrile G->I H Trimethylamine (TMA) H->I J Purification I->J Work-up K N,N,N-trimethyl-1-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)ammonium tosylate J->K

Caption: Synthetic workflow for the two-step synthesis of a cationic fluorinated surfactant.

Protocol 1.1: Tosylation of this compound

This protocol describes the conversion of the primary alcohol to its corresponding tosylate, a good leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Nitrogen gas supply

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.5 eq) to the stirred solution, followed by the portion-wise addition of tosyl chloride (1.2 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl tosylate.

Protocol 1.2: Quaternization of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl Tosylate

This protocol details the formation of the quaternary ammonium salt by reacting the tosylate with a tertiary amine.

Materials:

  • 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl tosylate

  • Trimethylamine (TMA, solution in ethanol or as a condensed gas)

  • Acetonitrile, anhydrous

  • Diethyl ether

  • Nitrogen gas supply

  • Pressure-rated reaction vessel (if using gaseous TMA) and standard laboratory glassware

Procedure:

  • Dissolve the purified 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl tosylate (1.0 eq) in anhydrous acetonitrile in a suitable reaction vessel.

  • Add an excess of trimethylamine (3.0-5.0 eq). If using gaseous TMA, the reaction should be conducted in a sealed pressure vessel.

  • Heat the reaction mixture to 50-60 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC for the disappearance of the starting tosylate.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Precipitate the product by adding an excess of diethyl ether to the concentrated residue.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final cationic surfactant, N,N,N-trimethyl-1-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)ammonium tosylate.

Anionic Phosphate Ester Surfactant Synthesis

Anionic fluorinated surfactants, particularly phosphate esters, are known for their excellent wetting and leveling properties and are used in a variety of formulations, including coatings and cleaning agents. In a pharmaceutical context, they can be used as emulsifiers and stabilizers in formulations.[4][5]

Experimental Workflow: Anionic Surfactant Synthesis

G cluster_0 Phosphorylation A This compound C Reaction Mixture (Solvent-free or in inert solvent) A->C B Phosphorus Pentoxide (P₂O₅) B->C D Hydrolysis C->D Controlled addition of water E Purification D->E F Fluorinated Phosphate Ester Mixture (mono- and di-esters) E->F

Caption: Synthetic workflow for the one-step synthesis of an anionic fluorinated phosphate ester surfactant.

Protocol 2.1: Phosphorylation of this compound

This protocol describes the direct phosphorylation of the fluorinated alcohol to produce a mixture of mono- and di-phosphate esters.

Materials:

  • This compound

  • Phosphorus pentoxide (P₂O₅)

  • Deionized water

  • Sodium hydroxide solution (1 M)

  • Nitrogen gas supply

  • Reaction vessel with mechanical stirring and temperature control

Procedure:

  • In a clean, dry reaction vessel under a nitrogen atmosphere, heat this compound (3.0 eq) to 60-70 °C.

  • With vigorous stirring, slowly add phosphorus pentoxide (1.0 eq) in portions, maintaining the temperature below 90 °C.

  • After the addition is complete, continue to stir the mixture at 80-85 °C for 4-6 hours.

  • Cool the reaction mixture to 60-70 °C.

  • Slowly and carefully add deionized water to hydrolyze the remaining polyphosphates. This step is exothermic and should be performed with caution.

  • Neutralize the resulting acidic phosphate ester mixture to a desired pH (typically 7-8) with a 1 M sodium hydroxide solution.

  • The final product is an aqueous solution of the sodium salts of the mono- and di-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl) phosphate esters. Further purification can be achieved by extraction and crystallization if a solid product is desired.

Quantitative Data and Performance Characteristics

Table 1: Surface Properties of Representative Cationic Fluorinated Surfactants

Surfactant StructureCMC (mmol/L)Surface Tension at CMC (mN/m)Reference
C₆F₁₃C₂H₄N⁺(CH₃)₃I⁻~2.5~20[6]
C₇F₁₅CH₂N⁺(CH₃)₃Cl⁻0.818.5N/A
C₈F₁₇C₂H₄N⁺(CH₃)₃I⁻~0.6~17N/A

Table 2: Surface Properties of Representative Anionic Fluorinated Phosphate Surfactants

Surfactant StructureCMC (g/L)Surface Tension at CMC (mN/m)Reference
C₆F₁₃C₂H₄OPO₃H₂~0.1~17N/A
Mixture of mono- and di-(C₈F₁₇C₂H₄O)PO(OH)0.0516.5N/A
Commercially available fluorinated phosphate ester surfactantN/A17-20[7]

Applications in Drug Development

Fluorinated surfactants offer several advantages in pharmaceutical formulations and drug development:

  • Enhanced Solubilization: The unique properties of fluorinated surfactants allow for the effective solubilization of poorly water-soluble drugs, which is a significant challenge in drug formulation.[1]

  • Stable Emulsions and Dispersions: Their high surface activity enables the formation of highly stable emulsions and nano-emulsions, which can be used as drug delivery vehicles.

  • Drug Carrier Systems: Fluorinated surfactants can self-assemble into micelles and other nanostructures that can encapsulate drug molecules, protecting them from degradation and enabling targeted delivery.[1]

  • Gene Delivery: Cationic fluorinated surfactants have been explored for their potential in gene delivery.[2] The cationic headgroup can complex with negatively charged nucleic acids (DNA, RNA), and the fluorinated tail can enhance the stability and cellular uptake of these complexes.[8]

  • Biomedical Coatings: The inertness and surface-modifying properties of fluorinated surfactants make them suitable for coating biomedical devices to reduce biofouling and improve biocompatibility.

Logical Relationship: Fluorinated Surfactants in Drug Delivery

G cluster_0 Properties of Fluorinated Surfactants cluster_1 Applications in Drug Development A High Surface Activity E Enhanced Drug Solubility A->E F Stable Emulsions/Dispersions A->F G Drug Encapsulation & Delivery A->G B Hydrophobicity & Oleophobicity I Biocompatible Coatings B->I C Self-Assembly (Micelles) C->G D Chemical & Thermal Stability D->F D->I H Gene Delivery Vectors G->H Cationic Surfactants

References

Biomedical Applications of Fluorinated Alcohols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are versatile solvents with unique properties that have carved out a significant niche in various biomedical applications. Their ability to induce secondary structures in peptides and proteins, coupled with their utility in solubilizing aggregates and serving as components in advanced drug delivery and imaging systems, makes them invaluable tools in research and pharmaceutical development. This document provides detailed application notes and experimental protocols for the use of fluorinated alcohols in protein and peptide structural analysis, drug delivery, and biomedical imaging.

I. Protein and Peptide Structural Analysis

Fluorinated alcohols are widely used to study the conformational transitions of proteins and peptides. They are known to stabilize secondary structures, particularly α-helices, by providing a low-dielectric environment that favors the formation of intramolecular hydrogen bonds.[1] This property is particularly useful for studying peptides that are otherwise unstructured in aqueous solutions and for gaining insights into protein folding intermediates.[2]

Application Note 1: Induction and Stabilization of α-Helical Structures

TFE and HFIP are potent inducers of α-helical structures in peptides and proteins. The mechanism involves the preferential aggregation of fluorinated alcohol molecules around the peptide backbone, which displaces water and reduces the dielectric constant of the solvent.[1] This environment strengthens intra-peptide hydrogen bonds, leading to the formation and stabilization of α-helices. The effect is concentration-dependent, with higher concentrations of the fluorinated alcohol generally leading to a greater degree of helicity, up to a certain plateau.[3]

Quantitative Data on TFE-Induced Helicity:

The following table summarizes the effect of TFE concentration on the α-helical content of various peptides, as determined by circular dichroism (CD) spectroscopy.

Peptide/ProteinTFE Concentration (v/v)α-Helical Content (%)Reference
Actin (1-20)80%48%[1]
Bovine Growth Hormone Peptide 110 mol%~70%[3]
Bovine Growth Hormone Peptide 210 mol%~40%[3]
INH1 Peptide60%~20%[4]
INH5 Peptide20-30%~15%[4]
Experimental Protocol 1: Analysis of Peptide Secondary Structure using Circular Dichroism (CD) Spectroscopy with TFE

This protocol describes the use of CD spectroscopy to monitor the TFE-induced changes in the secondary structure of a peptide.

Materials:

  • Peptide of interest (lyophilized)

  • 2,2,2-Trifluoroethanol (TFE), spectroscopy grade

  • Ultrapure water

  • Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD spectropolarimeter

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Peptide Stock Solution Preparation: Dissolve the lyophilized peptide in ultrapure water or a suitable buffer to create a concentrated stock solution (e.g., 1 mg/mL). Determine the precise concentration by UV absorbance at 280 nm (if the peptide contains Trp or Tyr residues) or by other quantitative methods.

  • Preparation of TFE Solutions: Prepare a series of TFE/buffer solutions with varying TFE concentrations (e.g., 0%, 10%, 20%, 40%, 60%, 80% v/v).

  • Sample Preparation for CD Analysis: For each TFE concentration, dilute the peptide stock solution into the respective TFE/buffer solution to a final peptide concentration of approximately 50-100 µM.

  • CD Spectra Acquisition:

    • Set the CD spectropolarimeter to scan from 190 nm to 260 nm.

    • Use a quartz cuvette with a 1 mm path length.

    • Record a baseline spectrum with the corresponding TFE/buffer solution without the peptide.

    • Record the CD spectrum of each peptide sample.

    • Acquire at least three scans for each sample and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum for each TFE concentration.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:

      • mdeg is the observed ellipticity in millidegrees

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues

      • l is the path length of the cuvette in cm

    • Estimate the percentage of α-helical content from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using established methods and software.

Application Note 2: Solubilization of Amyloid Aggregates

HFIP is a powerful solvent for disrupting and monomerizing amyloid fibrils, such as those formed by the amyloid-beta (Aβ) peptide implicated in Alzheimer's disease. This is a critical step for preparing seed-free, monomeric Aβ solutions for in vitro aggregation and toxicity studies.

Experimental Protocol 2: Disaggregation of Amyloid-Beta Peptides using HFIP

This protocol outlines the standard procedure for treating lyophilized Aβ peptides with HFIP to obtain a monomeric preparation.

Materials:

  • Lyophilized Amyloid-Beta (Aβ) peptide (e.g., Aβ₁₋₄₂)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, low-binding microcentrifuge tubes

  • Nitrogen gas stream or vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Dissolution in HFIP:

    • Resuspend the lyophilized Aβ peptide in 100% HFIP to a concentration of 1 mg/mL.

    • Vortex the solution briefly to ensure complete dissolution.

    • Incubate at room temperature for 1-2 hours to allow for complete disaggregation of any pre-existing fibrils or oligomers.

  • HFIP Removal:

    • Aliquot the HFIP-peptide solution into smaller, single-use volumes in sterile, low-binding microcentrifuge tubes.

    • Evaporate the HFIP under a gentle stream of nitrogen gas or using a vacuum concentrator until a thin, clear peptide film is formed at the bottom of the tube. Ensure the peptide is completely dry.

  • Storage and Reconstitution:

    • Store the dried peptide films at -80°C until use.

    • For immediate use, reconstitute the dried peptide film in anhydrous DMSO to a desired stock concentration (e.g., 5 mM).

    • Vortex and sonicate briefly to ensure complete dissolution. This stock solution can then be diluted into aqueous buffers for experimental use.

Workflow for Aβ Disaggregation and Preparation

G cluster_start Starting Material cluster_process Disaggregation Process cluster_storage Storage & Reconstitution cluster_end Final Product A Lyophilized Aβ Peptide B Dissolve in 100% HFIP (1 mg/mL) A->B Step 1 C Incubate at RT (1-2 hours) B->C Step 2 D Evaporate HFIP (Nitrogen stream or SpeedVac) C->D Step 3 E Store dried peptide film at -80°C D->E Step 4a F Reconstitute in DMSO (e.g., 5 mM) D->F Step 4b E->F On demand G Monomeric Aβ Stock Solution F->G Ready for use

Caption: Workflow for HFIP-mediated disaggregation of amyloid-beta peptides.

II. Drug Delivery Systems

The unique properties of fluorinated compounds, including their hydrophobicity and lipophobicity, make them attractive components for designing novel drug delivery systems. Fluorinated lipids and polymers can self-assemble into various nanostructures, such as nanoparticles and emulsions, for encapsulating and delivering therapeutic agents.[5]

Application Note 3: Fluorinated Nanoparticles for Drug Delivery

Fluorinated polymers, such as fluorinated poly(lactic-co-glycolic acid) (PLGA), can be formulated into nanoparticles to enhance the encapsulation of hydrophobic drugs.[6][7] The presence of fluorine can also improve the stability of the nanoparticles and provide a means for non-invasive imaging using ¹⁹F MRI.

Quantitative Data on Fluorinated Nanoparticle Drug Delivery:

Nanoparticle FormulationDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
F9-PLGA NPsDexamethasone~5%~80%[7]
F9-PLGA NPsLeflunomide~7%~90%[7]
Water-in-Perfluorocarbon EmulsionTobramycin--[1]
Experimental Protocol 3: Synthesis of Fluorinated PLGA Nanoparticles by Nanoprecipitation

This protocol describes the formulation of fluorinated PLGA nanoparticles encapsulating a hydrophobic drug using the nanoprecipitation method.

Materials:

  • Fluorinated PLGA (F-PLGA) copolymer

  • Hydrophobic drug (e.g., Dexamethasone)

  • Acetone

  • Ultrapure water

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of F-PLGA and the hydrophobic drug in acetone. The ratio of drug to polymer can be varied to optimize drug loading.

  • Nanoprecipitation:

    • Add the organic phase dropwise into a larger volume of ultrapure water under constant magnetic stirring.

    • The rapid diffusion of acetone into the aqueous phase leads to the precipitation of the F-PLGA and the encapsulated drug, forming nanoparticles.

  • Solvent Evaporation:

    • Stir the nanoparticle suspension at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the acetone.

  • Nanoparticle Purification and Collection:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles several times with ultrapure water to remove any unencapsulated drug and residual solvent.

    • Lyophilize the final nanoparticle pellet for long-term storage.

Application Note 4: Biocompatibility and Cytotoxicity of Fluorinated Drug Carriers

Assessing the biocompatibility and potential cytotoxicity of new drug delivery systems is a critical step in their development. Fluorinated materials are generally considered biocompatible; however, it is essential to evaluate each new formulation.[2]

Experimental Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general method for assessing the cytotoxicity of fluorinated nanoparticles on a cell line using the MTT assay.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorinated nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare a series of dilutions of the fluorinated nanoparticles in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of nanoparticles. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

    • Incubate the cells for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

III. Biomedical Imaging

The absence of a natural ¹⁹F signal in the body makes fluorine an ideal nucleus for magnetic resonance imaging (MRI). Fluorinated compounds, including fluorinated alcohols and perfluorocarbons, can be used as contrast agents for ¹⁹F MRI to track cells, monitor drug delivery, and assess physiological parameters.[8]

Application Note 5: ¹⁹F MRI for In Vivo Cell Tracking

Cells can be labeled ex vivo with ¹⁹F-containing nanoemulsions and then introduced into a living organism. ¹⁹F MRI can then be used to non-invasively track the migration and accumulation of these cells in vivo with high specificity.

Quantitative Data on ¹⁹F MRI Cell Tracking:

Cell Type¹⁹F Label¹⁹F Atoms per CellIn Vivo Detection Limit (cells/voxel)Reference
Dendritic CellsPerfluorocarbon Nanoemulsion10¹¹ - 10¹³~2,000 (at 7T)[9]
Stem/Progenitor CellsPerfluorocarbon Nanoemulsion--[10]
Experimental Protocol 5: In Vivo ¹⁹F MRI for Tracking Labeled Cells

This protocol provides a general workflow for labeling cells with a ¹⁹F nanoemulsion and performing in vivo ¹⁹F MRI in a mouse model.

Materials:

  • Cells of interest

  • ¹⁹F nanoemulsion for cell labeling

  • Animal model (e.g., mouse)

  • MRI system equipped for ¹⁹F imaging

  • ¹H/¹⁹F dual-tuned RF coil

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Cell Labeling:

    • Incubate the cells with the ¹⁹F nanoemulsion in culture medium for a specified period (e.g., 24 hours).

    • Wash the cells thoroughly to remove any unincorporated nanoemulsion.

    • Determine the cell viability and the average ¹⁹F content per cell.

  • Animal Preparation and Cell Injection:

    • Anesthetize the animal.

    • Inject the labeled cells via the desired route (e.g., intravenously, subcutaneously).

  • In Vivo MRI:

    • Position the animal in the MRI scanner.

    • Acquire anatomical ¹H images to provide anatomical context.

    • Switch to the ¹⁹F channel and acquire ¹⁹F images. Use a fast imaging sequence to maximize the signal-to-noise ratio.

    • Include a reference phantom with a known concentration of the ¹⁹F agent in the field of view for quantification.

  • Image Analysis:

    • Overlay the ¹⁹F "hotspot" images onto the ¹H anatomical images to visualize the location of the labeled cells.

    • Quantify the number of cells in a region of interest by comparing the ¹⁹F signal intensity to that of the reference phantom.

Experimental Workflow for ¹⁹F MRI Cell Tracking

G cluster_labeling Ex Vivo Cell Labeling cluster_animal In Vivo Procedure cluster_imaging MRI Acquisition cluster_analysis Data Analysis A Incubate cells with ¹⁹F Nanoemulsion B Wash to remove unbound label A->B C Quantify ¹⁹F/cell B->C D Inject labeled cells into animal model C->D E Anesthetize and position animal in MRI scanner D->E F Acquire ¹H anatomical images E->F G Acquire ¹⁹F images F->G H Overlay ¹⁹F and ¹H images G->H I Quantify cell number H->I

Caption: Workflow for in vivo cell tracking using ¹⁹F MRI.

IV. Impact on Cellular Signaling Pathways

The introduction of fluorinated compounds can influence cellular signaling pathways. For instance, fluoride ions have been shown to induce inflammatory responses through the activation of the NF-κB and MAPK signaling pathways.[4][11] Understanding these interactions is crucial for assessing the biological effects of fluorinated materials used in biomedical applications.

Application Note 6: Modulation of NF-κB and MAPK Signaling

Exposure of cells to certain fluorinated compounds may lead to the activation of key signaling cascades involved in inflammation, cell survival, and proliferation. The NF-κB pathway is a central regulator of the inflammatory response, while the MAPK pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes.

Signaling Pathway Diagrams:

NF-κB Signaling Pathway Activation by Fluoride

G cluster_nucleus Nucleus F Fluoride IKK IKK Complex F->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to nucleus Nucleus genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB_nuc->genes Induces

Caption: Simplified diagram of NF-κB pathway activation by fluoride.

MAPK Signaling Pathway Activation by Fluoride

G cluster_nucleus Nucleus F Fluoride MAPKKK MAPKKK (e.g., ASK1) F->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Translocates to Nucleus & Phosphorylates response Cellular Response (Inflammation, Apoptosis) TF->response Regulates nucleus Nucleus

Caption: Simplified diagram of MAPK pathway activation by fluoride.

Experimental Protocol 6: Analysis of Signaling Pathway Activation by Western Blotting

This protocol describes how to assess the activation of a signaling pathway (e.g., NF-κB) by monitoring the phosphorylation or degradation of key proteins using Western blotting.

Materials:

  • Cells and culture reagents

  • Fluorinated compound of interest

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the fluorinated compound for various time points.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the changes in protein phosphorylation or expression levels relative to a loading control (e.g., β-actin).

References

Application Notes and Protocols for Hydrophobic Surface Modification Using 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrophobic surface modification is a critical process in a diverse range of scientific and industrial applications, from self-cleaning coatings to biomedical devices and microfluidics. The creation of water-repellent surfaces is often achieved by lowering the surface energy of a material. Fluorinated compounds are particularly effective for this purpose due to the unique properties of the carbon-fluorine bond, which imparts low surface energy, high chemical inertness, and thermal stability.

This document provides detailed application notes and generalized experimental protocols for the use of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol in creating hydrophobic surfaces. This long-chain fluorinated alcohol is an ideal candidate for forming self-assembled monolayers (SAMs) on various substrates, thereby reducing surface wettability. While specific data for this compound is limited in publicly available literature, the following protocols are based on established methods for similar long-chain fluorinated alcohols and provide a strong starting point for developing a specific process.

Principle of Hydrophobic Modification

The hydrophobic modification process using this compound relies on the principle of self-assembly. The alcohol headgroup (-OH) of the molecule can react with and anchor to hydroxylated surfaces of substrates such as glass, silicon wafers, or metal oxides. The long, fluorinated tail (C9H4F13-) then orients away from the surface, creating a dense, low-energy film that repels water. The high degree of fluorination in the alkyl chain is crucial for achieving a high water contact angle, a key indicator of hydrophobicity.

Quantitative Data on Modified Surfaces

Due to the limited availability of specific experimental data for this compound, the following table presents expected performance characteristics based on data from surfaces modified with structurally similar long-chain fluorinated alcohols. These values should be considered as targets for optimization in your experiments.

ParameterExpected Value RangeSubstrate ExamplesCharacterization Method
Water Contact Angle 100° - 120°Glass, Silicon, Aluminum OxideGoniometry
Contact Angle Hysteresis < 10°Glass, Silicon, Aluminum OxideGoniometry (tilting base)
Surface Free Energy 10 - 20 mN/mGlass, Silicon, Aluminum OxideContact angle measurements with multiple liquids (e.g., Owens-Wendt method)

Experimental Protocols

The following are generalized protocols for hydrophobic surface modification using this compound. Researchers should optimize these protocols for their specific substrates and applications.

Protocol 1: Solution-Phase Deposition for Self-Assembled Monolayer (SAM) Formation

This protocol describes the formation of a hydrophobic monolayer from a solution of this compound.

Materials:

  • Substrates (e.g., glass slides, silicon wafers)

  • This compound

  • Anhydrous solvent (e.g., ethanol, isopropanol, or a fluorinated solvent)

  • Deionized water

  • Acetone, reagent grade

  • Isopropanol, reagent grade

  • Nitrogen gas (high purity)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Beakers and Petri dishes

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Ultrasonically clean the substrates in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • To ensure a high density of hydroxyl groups on the surface for covalent bonding, treat the substrates with piranha solution for 15-30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Thoroughly rinse the substrates with deionized water and dry with nitrogen gas. Alternatively, oxygen plasma treatment can be used to hydroxylate the surface.

  • Solution Preparation:

    • Prepare a 1-5 mM solution of this compound in the chosen anhydrous solvent. The optimal concentration may vary depending on the solvent and substrate.

  • Self-Assembly Process:

    • Immerse the cleaned and hydroxylated substrates in the prepared solution in a sealed container.

    • Allow the self-assembly to proceed for 2-24 hours at room temperature. Longer immersion times generally lead to more ordered and denser monolayers.

  • Rinsing and Drying:

    • Remove the substrates from the solution and rinse thoroughly with the fresh anhydrous solvent to remove any physisorbed molecules.

    • Dry the coated substrates with a stream of nitrogen gas.

  • Curing (Optional but Recommended):

    • To enhance the stability and covalent attachment of the monolayer, bake the coated substrates at 100-120°C for 1 hour.

  • Characterization:

    • Measure the static water contact angle using a goniometer to confirm the hydrophobicity of the surface.

    • Analyze the surface morphology and roughness using Atomic Force Microscopy (AFM).

    • Characterize the chemical composition of the surface using X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the fluorinated monolayer.

Visualizations

The following diagrams illustrate the key processes and concepts involved in the hydrophobic surface modification.

G cluster_prep Substrate Preparation cluster_coating Coating Process cluster_char Characterization S1 Initial Substrate S2 Cleaning (Acetone, IPA, DI Water) S1->S2 Ultrasonication S3 Hydroxylation (Piranha or O2 Plasma) S2->S3 Activation C2 Immersion & Self-Assembly (2-24 hours) S3->C2 C1 Solution Preparation (1-5 mM in Anhydrous Solvent) C1->C2 C3 Rinsing (Fresh Solvent) C2->C3 C4 Drying (N2 Stream) C3->C4 C5 Curing (100-120°C, 1 hr) C4->C5 CH1 Contact Angle Goniometry C5->CH1 CH2 AFM C5->CH2 CH3 XPS C5->CH3

Experimental workflow for hydrophobic surface modification.

G cluster_molecule This compound cluster_properties Resulting Surface Properties M1 Fluorinated Tail (C9H4F13-) M2 Alcohol Headgroup (-OH) P1 Low Surface Energy M1->P1 Contributes to P3 Chemical Inertness M2->P3 Anchors to Substrate, but tail provides P2 Hydrophobicity (High Water Contact Angle) P1->P2

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol. Below you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and visualizations to assist in optimizing your synthetic procedures and improving yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a two-step synthesis. The first step involves the free-radical addition of perfluorohexyl iodide (C6F13I) to allyl alcohol. This reaction forms an intermediate, 3-(perfluorohexyl)propyl iodide. The second step is the hydrolysis or substitution of the terminal iodine atom to yield the final alcohol product.

Q2: What type of initiators are effective for the radical addition step?

A2: A variety of radical initiators can be used, including azo compounds like azobisisobutyronitrile (AIBN) and peroxides such as di-tert-butyl peroxide. The choice of initiator will depend on the desired reaction temperature. Photochemical initiation using UV light can also be an effective method.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Gas Chromatography-Mass Spectrometry (GC-MS).[2] You can track the consumption of the starting materials (perfluorohexyl iodide and allyl alcohol) and the formation of the iodinated intermediate and the final alcohol product.

Q4: What are the typical yields for this synthesis?

A4: Yields can vary significantly depending on the reaction conditions. The initial radical addition step to form the iodo-adduct can achieve high yields, potentially over 90%, under optimized conditions.[3] The subsequent hydrolysis step to the final alcohol can also be very efficient, with yields around 95% being reported for similar compounds.[3]

Q5: What are the main challenges in this synthesis?

A5: The primary challenges include ensuring complete reaction conversion, minimizing side reactions such as the formation of olefins through elimination of HI from the iodo-adduct, and the purification of the final product from starting materials and byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting materials 1. Inactive or insufficient radical initiator.2. Presence of radical inhibitors (e.g., oxygen, impurities in reagents or solvents).3. Incorrect reaction temperature for the chosen initiator.1. Use a fresh batch of initiator and ensure appropriate molar equivalence.2. Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) before heating. Ensure solvents and reagents are of high purity.3. Verify the reaction temperature is suitable for the initiator's half-life.
Low yield of the desired alcohol product 1. Incomplete radical addition reaction.2. Formation of side products during the radical addition (e.g., telomers if ethylene is used instead of allyl alcohol).3. Incomplete hydrolysis of the iodo-adduct.4. Product loss during workup and purification.1. Increase reaction time or initiator concentration for the addition step.2. Use allyl alcohol as the alkene source to avoid telomerization. Analyze crude product by GC-MS to identify side products.3. Ensure sufficient reaction time and appropriate conditions (e.g., co-solvent, temperature) for the hydrolysis step.4. Optimize extraction and distillation procedures to minimize losses.
Presence of a significant amount of olefin byproduct Elimination of hydrogen iodide (HI) from the 3-(perfluorohexyl)propyl iodide intermediate, often promoted by heat or basic conditions.1. Conduct the hydrolysis step under neutral or slightly acidic conditions if possible.2. Use milder temperatures during purification (e.g., vacuum distillation).
Difficulty in purifying the final product 1. Similar boiling points of the product and impurities.2. Presence of unreacted perfluorohexyl iodide.1. Use fractional distillation under reduced pressure for separation.2. Ensure the initial radical addition goes to completion. Unreacted iodide can be removed by washing with a solution of sodium thiosulfate during workup.

Data Presentation

The yield of the initial radical addition product, 3-(perfluorohexyl)propyl iodide, is highly dependent on the reaction parameters. The following table summarizes the expected impact of these parameters on the reaction outcome.

Parameter Variation Effect on Yield Rationale
Initiator Concentration IncreaseGenerally increases up to an optimal point, then may decrease.Higher concentration increases the rate of initiation, but excessive radicals can lead to termination reactions.
Temperature IncreaseIncreases reaction rate, but may promote side reactions.Higher temperature increases the rate of initiator decomposition and subsequent radical chain propagation. However, it can also favor elimination reactions.
Reactant Molar Ratio (Allyl Alcohol : C6F13I) IncreaseCan increase the conversion of C6F13I.Using an excess of the less expensive reagent (typically allyl alcohol) drives the reaction towards completion for the more valuable perfluoroalkyl iodide.
Reaction Time IncreaseIncreases conversion up to a point.Allows the reaction to proceed to completion. Extended times may lead to decomposition of products.

Experimental Protocols

Step 1: Synthesis of 3-(Perfluorohexyl)propyl iodide

Materials:

  • Perfluorohexyl iodide (C6F13I)

  • Allyl alcohol

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene (or other suitable solvent)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add perfluorohexyl iodide (1.0 eq).

  • Add an excess of allyl alcohol (e.g., 1.5-3.0 eq) and anhydrous toluene.

  • Degas the mixture by bubbling with nitrogen for 20-30 minutes.

  • Add the radical initiator, AIBN (e.g., 0.05-0.1 eq).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by GC-MS. The reaction is typically complete within 4-8 hours.

  • Once the perfluorohexyl iodide is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent and excess allyl alcohol under reduced pressure. The crude 3-(perfluorohexyl)propyl iodide can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Synthesis of this compound

Materials:

  • Crude 3-(perfluorohexyl)propyl iodide

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • In a round-bottom flask, dissolve the crude 3-(perfluorohexyl)propyl iodide (1.0 eq) in a suitable solvent such as DMF or DMSO.[3]

  • Add water (an excess, e.g., 5-10 eq).

  • Heat the mixture to 100-120 °C with stirring. The hydrolysis is typically complete in 4-6 hours.[3]

  • Monitor the disappearance of the starting iodide and the formation of the alcohol by GC-MS.

  • After cooling to room temperature, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

  • Purify the crude product by fractional vacuum distillation to obtain this compound as a colorless liquid.

Mandatory Visualization

G cluster_start Starting Materials cluster_reaction1 Step 1: Radical Addition cluster_reaction2 Step 2: Hydrolysis cluster_purification Purification & Analysis Perfluorohexyl Iodide Perfluorohexyl Iodide Reaction Setup Combine reactants and solvent, degas with N2 Perfluorohexyl Iodide->Reaction Setup Allyl Alcohol Allyl Alcohol Allyl Alcohol->Reaction Setup Radical Initiator (AIBN) Radical Initiator (AIBN) Radical Initiator (AIBN)->Reaction Setup Initiation Heat to 80-90°C to initiate radical reaction Reaction Setup->Initiation Monitoring1 Monitor by GC-MS Initiation->Monitoring1 Workup1 Remove solvent and excess allyl alcohol Monitoring1->Workup1 Intermediate Crude 3-(Perfluorohexyl)propyl iodide Workup1->Intermediate HydrolysisSetup Dissolve intermediate in DMF/H2O Intermediate->HydrolysisSetup HydrolysisReaction Heat to 100-120°C HydrolysisSetup->HydrolysisReaction Monitoring2 Monitor by GC-MS HydrolysisReaction->Monitoring2 Workup2 Aqueous workup and extraction Monitoring2->Workup2 Purification Fractional Vacuum Distillation Workup2->Purification FinalProduct Pure 4,4,5,5,6,6,7,7,8,8,9,9,9- Tridecafluorononan-1-ol Purification->FinalProduct Analysis Confirm purity by GC-MS and NMR FinalProduct->Analysis G Start Low Yield or Impure Product CheckConversion Low Conversion of C6F13I? Start->CheckConversion CheckPurity Major Side Products? CheckConversion->CheckPurity No InitiatorIssue Check Initiator: - Fresh? - Correct temp? - Degassed? CheckConversion->InitiatorIssue Yes HydrolysisIssue Check Hydrolysis: - Sufficient time? - Correct temp? - Co-solvent effective? CheckPurity->HydrolysisIssue No, unreacted iodo-intermediate OlefinSideProduct Olefin by GC-MS? (Elimination) CheckPurity->OlefinSideProduct Yes PurificationIssue Optimize Purification: - Fractional distillation? - Reduced pressure? HydrolysisIssue->PurificationIssue OptimizeHydrolysis Optimize Hydrolysis: - Milder conditions - Lower temp OlefinSideProduct->OptimizeHydrolysis

References

Technical Support Center: Purification of Fluorinated Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Purification of Fluorinated Alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of these unique and valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude fluorinated alcohols?

A1: Impurities in fluorinated alcohols typically depend on the synthetic route. Common impurities include unreacted starting materials, residual catalysts, and byproducts from side reactions. For example, in the synthesis of fluorotelomer alcohols, you might find residual perfluoroalkanoic acids, their esters, and perfluoroalkyl iodides.[1] In fluoroacetone synthesis, impurities can include bromoacetone (an unreacted starting material) and over-fluorinated products like 1,1-difluoroacetone.[2]

Q2: What are the primary challenges in purifying fluorinated alcohols?

A2: The unique properties of fluorinated alcohols, such as their high polarity, distinct intermolecular interactions, and potential volatility, can present several purification challenges. These include difficulties in achieving crystalline form during recrystallization, unusual retention behavior in chromatography, and the potential for azeotrope formation during distillation. For chiral fluorinated alcohols, the separation of enantiomers is a significant challenge as they have identical physical properties in an achiral environment, necessitating the use of specialized chiral chromatography techniques.

Q3: Which purification technique is most suitable for my fluorinated alcohol?

A3: The choice of purification method depends on the properties of your fluorinated alcohol and the impurities present.

  • Fractional Distillation is highly effective for volatile liquid fluorinated alcohols, separating components based on boiling point differences.[2]

  • Column Chromatography is a versatile technique for removing non-volatile impurities and separating compounds with different polarities.

  • Recrystallization is ideal for solid fluorinated alcohols.

  • Preparative High-Performance Liquid Chromatography (HPLC) , including chiral HPLC, is used for high-purity separations, especially for complex mixtures or enantiomer resolution.[3][4]

Q4: Are there specific safety precautions I should take when purifying fluorinated alcohols?

A4: Yes, it is crucial to handle fluorinated compounds with care in a well-ventilated area, preferably a fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Be aware of the specific hazards of the reagents and solvents used in your purification process.

Troubleshooting Guides

Distillation

Problem: Poor separation of the fluorinated alcohol from impurities.

  • Possible Cause: The boiling points of the alcohol and impurities are too close.

    • Solution: Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) and ensure it is well-insulated to maintain a proper temperature gradient. A slow and steady distillation rate is crucial for achieving good separation.[2]

  • Possible Cause: Formation of an azeotrope between the fluorinated alcohol and an impurity or solvent.

    • Solution: Investigate the possibility of azeotrope formation. It may be necessary to use a different solvent for extraction prior to distillation or to employ azeotropic distillation by adding a third component (entrainer) to break the azeotrope.

Problem: The compound is bumping or boiling unevenly.

  • Possible Cause: Insufficient boiling chips or inadequate stirring.

    • Solution: Ensure you have added fresh boiling chips or a magnetic stir bar to the distillation flask before heating. Maintain consistent stirring throughout the distillation process.

Problem: The temperature fluctuates during distillation.

  • Possible Cause: Inconsistent heating.

    • Solution: Use a heating mantle with a voltage controller for precise and stable temperature management. Ensure the heating mantle is properly sized for the flask and provides even heating.[2]

Chromatography (Flash and HPLC)

Problem: Poor separation of the fluorinated alcohol from impurities on a silica gel column.

  • Possible Cause: The polarity of the solvent system is not optimal.

    • Solution: Systematically screen different solvent systems with varying polarities. For flash chromatography, start with a non-polar solvent and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate.

  • Possible Cause: The fluorinated alcohol is interacting strongly with the silica gel.

    • Solution: Fluorinated alcohols can sometimes be sensitive to acidic silica gel. Consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina. For HPLC, using an end-capped column can minimize interactions with residual silanol groups.

Problem: Peak tailing in HPLC analysis.

  • Possible Cause: Interaction between a basic fluorinated alcohol and acidic silanol groups on the silica-based column.

    • Solution: Add a small amount of a modifier like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape. Using a mobile phase with a different pH or a higher ionic strength can also help.

  • Possible Cause: The pH of the mobile phase is too close to the pKa of your compound.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

Problem: No or low recovery of the compound from the column.

  • Possible Cause: Irreversible adsorption of the highly polar fluorinated compound to the stationary phase.

    • Solution: Switch to a different stationary phase. For highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) with a polar stationary phase may be more suitable than reversed-phase chromatography. For flash chromatography, consider using Florisil or alumina.

  • Possible Cause: The elution strength of the mobile phase is too weak.

    • Solution: Increase the polarity of the mobile phase or use a stronger solvent to elute the compound.

Recrystallization

Problem: The fluorinated alcohol "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, causing it to melt before dissolving. The solution is supersaturated at a temperature above the compound's melting point.

    • Solution: Add a small amount of additional solvent to the hot solution to decrease the saturation point. Alternatively, choose a solvent with a lower boiling point. Slow cooling can also favor crystal formation over oiling out.

Problem: No crystals form upon cooling.

  • Possible Cause: Too much solvent was used, and the solution is not saturated.

    • Solution: Evaporate some of the solvent to increase the concentration of the fluorinated alcohol and then allow the solution to cool again.

  • Possible Cause: The solution is supersaturated.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

Problem: Low recovery of the purified crystals.

  • Possible Cause: The fluorinated alcohol has significant solubility in the cold recrystallization solvent.

    • Solution: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation. Use a minimal amount of ice-cold solvent to wash the crystals during filtration.

  • Possible Cause: Premature crystallization during hot filtration.

    • Solution: Use a pre-heated funnel and filter flask for the hot filtration step to prevent the solution from cooling and depositing crystals prematurely.

Quantitative Data Summary

Table 1: Chiral HPLC Separation of 1-Phenyl-2,2,2-trifluoroethanol [3]

Chiral Stationary Phase (CSP)Mobile PhaseRetention Factor (k₁)Separation Factor (α)Resolution (Rₛ)
Chiralpak® AD-H (Amylose derivative)n-Hexane/Isopropanol (90:10, v/v)2.541.252.80
Chiralcel® OD-H (Cellulose derivative)n-Hexane/Isopropanol (90:10, v/v)3.121.182.10
Chiralpak® AD-H (Amylose derivative)Methanol (100%)1.891.353.50

Table 2: Reduction of Impurities in Fluorotelomer Alcohols via a Patented Purification Process [1]

ImpurityInitial Concentration (mg/kg)Final Concentration (mg/kg)
Perfluorooctanoic acid1006
Perfluorooctyl iodide190< 2
Perfluorooctanoic acid ester80< 2

Experimental Protocols

Protocol 1: Fractional Distillation of a Liquid Fluorinated Alcohol

Objective: To purify a liquid fluorinated alcohol from impurities with different boiling points.

Materials:

  • Crude fluorinated alcohol

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser

  • Thermometer and adapter

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Clamps and stands

  • Tubing for condenser water

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Add boiling chips or a magnetic stir bar to the round-bottom flask.[2]

  • Charging the Flask: Fill the flask no more than two-thirds full with the crude fluorinated alcohol.

  • Heating: Begin gentle heating of the flask using the heating mantle.[2]

  • Equilibration: As the mixture boils, observe the vapor rising through the fractionating column. Allow the temperature at the distillation head to stabilize. This indicates that the vapor is in equilibrium with the liquid.

  • Collecting Fractions:

    • Collect the initial fraction (forerun), which will contain lower-boiling impurities, in a separate receiving flask.

    • Once the temperature stabilizes at the boiling point of the desired fluorinated alcohol, switch to a clean receiving flask to collect the main fraction.

    • Continue collecting the main fraction as long as the temperature remains constant.

  • Shutdown: Once the main fraction is collected or the temperature begins to rise significantly, turn off the heat and allow the apparatus to cool.

  • Analysis: Analyze the purity of the collected fractions using an appropriate technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Flash Column Chromatography of a Fluorinated Alcohol

Objective: To purify a fluorinated alcohol from non-volatile or less polar impurities.

Materials:

  • Crude fluorinated alcohol

  • Silica gel (or other suitable stationary phase)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Sand

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Determine a suitable solvent system using Thin-Layer Chromatography (TLC). The desired compound should have an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, avoiding air bubbles.

    • Allow the silica gel to settle, and then add a protective layer of sand on top.

  • Sample Loading:

    • Dissolve the crude fluorinated alcohol in a minimal amount of the eluent or a more polar solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in separate tubes.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified fluorinated alcohol.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization of a Solid Fluorinated Alcohol

Objective: To purify a solid fluorinated alcohol by crystallization from a suitable solvent.

Materials:

  • Crude solid fluorinated alcohol

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Filter paper

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which the fluorinated alcohol is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture gently to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, for example, by air drying or in a vacuum oven.

Visualizations

experimental_workflow cluster_purification Purification Workflow crude Crude Fluorinated Alcohol analysis1 Initial Purity Analysis (e.g., GC, NMR) crude->analysis1 decision Select Purification Method analysis1->decision distillation Fractional Distillation decision->distillation Volatile Liquid chromatography Column Chromatography decision->chromatography Non-volatile or Complex Mixture recrystallization Recrystallization decision->recrystallization Solid analysis2 Purity Analysis of Fractions/Crystals distillation->analysis2 chromatography->analysis2 recrystallization->analysis2 analysis2->decision Further purification needed pure_product Pure Fluorinated Alcohol analysis2->pure_product Fractions meet purity criteria

Caption: A general workflow for the purification of fluorinated alcohols.

troubleshooting_distillation cluster_distillation_troubleshooting Distillation Troubleshooting Logic start Poor Separation q1 Are boiling points close? start->q1 s1 Use high-efficiency fractional distillation column q1->s1 Yes q2 Is an azeotrope suspected? q1->q2 No end Improved Separation s1->end s2 Consider azeotropic distillation or alternative pre-purification q2->s2 Yes q3 Is heating inconsistent? q2->q3 No s2->end q3->end No s3 Use controlled heating mantle q3->s3 Yes s3->end

Caption: Troubleshooting logic for poor separation during distillation.

chromatography_troubleshooting cluster_chromatography_troubleshooting Chromatography Troubleshooting Logic start Poor Separation / Peak Tailing q1 Is it flash or HPLC? start->q1 flash Flash Chromatography q1->flash Flash hplc HPLC q1->hplc HPLC q_flash Wrong solvent polarity? flash->q_flash q_hplc Peak tailing? hplc->q_hplc s_flash Optimize solvent system via TLC q_flash->s_flash Yes end Improved Separation q_flash->end No s_flash->end s_hplc1 Add mobile phase modifier (e.g., TFA) q_hplc->s_hplc1 Yes q_hplc2 Poor resolution? q_hplc->q_hplc2 No s_hplc1->end s_hplc2 Change stationary phase or mobile phase q_hplc2->s_hplc2 Yes q_hplc2->end No s_hplc2->end

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Overcoming Solubility Challenges with 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol. This highly fluorinated alcohol, a member of the fluorotelomer alcohol (FTOH) family, presents unique handling challenges due to its physicochemical properties. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Due to its long fluorinated tail, this compound exhibits low aqueous solubility.[1][2][3][4][5][6] The solubility of fluorotelomer alcohols in water decreases as the length of the perfluorocarbon chain increases.[1][2][3][4][5][6] However, it is generally miscible with certain organic solvents. A structurally similar compound, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol, is reported to be miscible with chloroform and methanol.

Q2: I am observing precipitation when trying to dissolve the compound in an aqueous buffer. What is the likely cause?

Precipitation in aqueous solutions is expected due to the compound's hydrophobic nature. The highly fluorinated alkyl chain resists interaction with water molecules, leading to aggregation and precipitation. To work with this compound in aqueous-based systems, the use of a co-solvent is typically required.[1][4]

Q3: What are the recommended initial solvents to try for solubilizing this compound?

Based on the properties of similar fluorinated compounds, the following solvents are recommended for initial solubility screening:

  • Fluorinated alcohols: Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE) are often effective in dissolving highly fluorinated compounds due to favorable intermolecular interactions.

  • Chlorinated solvents: Chloroform and dichloromethane are good starting points.

  • Alcohols: Methanol and ethanol can also be effective, particularly for creating stock solutions that will be further diluted.

  • Other organic solvents: Acetone, ethyl acetate, and tetrahydrofuran (THF) should also be considered.

Q4: How can I prepare a stock solution of this compound for use in biological assays?

For biological assays that are predominantly aqueous, a common strategy is to first prepare a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be serially diluted into the aqueous assay buffer. It is crucial to perform this dilution carefully to avoid precipitation.

Q5: What is "salting out" and can it affect the solubility of my compound?

"Salting out" can occur when a high concentration of salt is present in an aqueous solution, which can decrease the solubility of nonpolar compounds like this compound. If you are using a high-salt buffer, this could contribute to precipitation.

Troubleshooting Guides

Issue 1: Compound fails to dissolve in the chosen organic solvent.
  • Possible Cause: The solvent may not be appropriate for this highly fluorinated compound.

  • Troubleshooting Steps:

    • Try a different solvent: Refer to the recommended solvents in the FAQ section. Prioritize fluorinated alcohols or chlorinated solvents.

    • Apply gentle heating: Gently warming the mixture in a sonicator bath can aid dissolution. Be cautious and ensure the temperature is well below the solvent's boiling point.

    • Increase the solvent volume: The concentration may be too high for the chosen solvent. Try adding more solvent to see if the compound dissolves.

Issue 2: Compound precipitates out of solution after initial dissolution.
  • Possible Cause:

    • Temperature change: A decrease in temperature can cause the compound to crash out of a saturated solution.

    • Solvent evaporation: Evaporation of the solvent will increase the concentration, potentially exceeding the solubility limit.

    • Introduction of an anti-solvent: Adding a solvent in which the compound is insoluble (like water) can cause precipitation.

  • Troubleshooting Steps:

    • Maintain constant temperature: Ensure your experimental setup maintains a stable temperature.

    • Minimize evaporation: Keep containers tightly sealed when not in use.

    • Careful dilution: When diluting a stock solution, add the stock solution to the diluent slowly while vortexing or stirring to ensure rapid and even mixing. This is especially critical when diluting an organic stock into an aqueous buffer.

Issue 3: Inconsistent results in experiments, possibly due to solubility issues.
  • Possible Cause: The compound may not be fully and consistently dissolved, leading to variability in the effective concentration.

  • Troubleshooting Steps:

    • Visually inspect solutions: Before each use, carefully inspect your stock and working solutions for any signs of precipitation or cloudiness.

    • Filter solutions: For critical applications, filtering the solution through a 0.22 µm syringe filter can remove any undissolved micro-precipitates. Ensure the filter material is compatible with your solvent.

    • Prepare fresh solutions: Prepare fresh solutions regularly, especially if you observe any changes in their appearance over time.

Quantitative Solubility Data

SolventExpected SolubilityNotes
WaterVery Low / ImmiscibleHighly fluorinated chain leads to hydrophobicity.[1][2][3][4][5][6]
MethanolMiscibleA similar compound, 6:2 FTOH, is miscible.
EthanolLikely SolubleGenerally a good solvent for many organic compounds.
ChloroformMiscibleA similar compound, 6:2 FTOH, is miscible.
AcetoneLikely SolubleOften used as a co-solvent for FTOHs.[1][4]
Dimethyl Sulfoxide (DMSO)Likely SolubleA common solvent for preparing stock solutions of hydrophobic compounds.
Tetrahydrofuran (THF)Likely SolubleA versatile organic solvent.
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)Highly SolubleFluorinated solvents are often excellent for fluorinated compounds.
2,2,2-Trifluoroethanol (TFE)Highly SolubleAnother effective fluorinated solvent.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol describes the preparation of a 10 mg/mL stock solution in methanol.

Materials:

  • This compound

  • Anhydrous methanol

  • Glass vial with a PTFE-lined cap

  • Analytical balance

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Weigh out 10 mg of this compound into a clean, dry glass vial.

  • Add 1 mL of anhydrous methanol to the vial.

  • Securely cap the vial and vortex the mixture for 1-2 minutes.

  • Visually inspect the solution to ensure the compound has completely dissolved. If not, continue vortexing for another 1-2 minutes.

  • If the compound is still not fully dissolved, place the vial in a sonicator bath at room temperature for 5-10 minutes.

  • Once the compound is completely dissolved, store the stock solution in a tightly sealed vial at the appropriate temperature (typically 2-8°C or -20°C for long-term storage).

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer via Dilution

This protocol describes the preparation of a 10 µM working solution in a phosphate-buffered saline (PBS) from a 10 mM stock solution in DMSO.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 1:10 intermediate dilution by adding 1 µL of the 10 mM DMSO stock solution to 9 µL of DMSO. Vortex to mix. This results in a 1 mM solution.

  • Prepare a 1:100 final dilution by adding 1 µL of the 1 mM intermediate solution to 99 µL of PBS.

  • Immediately vortex the final solution vigorously for at least 30 seconds to ensure rapid and uniform dispersion and to minimize precipitation.

  • Visually inspect the working solution for any signs of cloudiness or precipitation. If precipitation occurs, the final concentration may be too high for the chosen DMSO concentration. Consider preparing a more dilute stock solution or a lower final concentration working solution.

Visual Troubleshooting and Workflow Diagrams

Troubleshooting_Solubility cluster_success cluster_troubleshooting start Start: Dissolving this compound solvent_choice Select appropriate organic solvent (e.g., Methanol, Chloroform, HFIP) start->solvent_choice dissolution_attempt Attempt to dissolve at desired concentration solvent_choice->dissolution_attempt visual_inspection1 Visually inspect solution dissolution_attempt->visual_inspection1 clear_solution Clear Solution: Proceed with experiment visual_inspection1->clear_solution Clear precipitation Precipitation or Cloudiness Observed visual_inspection1->precipitation Not Clear action1 Action: 1. Vortex/Sonicate 2. Gentle Warming precipitation->action1 visual_inspection2 Re-inspect solution action1->visual_inspection2 visual_inspection2->clear_solution Clear action2 Action: 1. Dilute with more solvent 2. Choose a different solvent visual_inspection2->action2 Still Not Clear final_check Final Check action2->final_check final_check->clear_solution Clear final_check->precipitation Still Not Clear (Consider lower concentration)

Caption: A troubleshooting workflow for dissolving this compound.

Dilution_Workflow cluster_outcome start Start: Prepare Aqueous Working Solution stock_solution Prepare concentrated stock solution in water-miscible organic solvent (e.g., DMSO) start->stock_solution intermediate_dilution Perform intermediate dilution(s) in the same organic solvent if necessary stock_solution->intermediate_dilution final_dilution Add stock/intermediate solution to aqueous buffer with vigorous mixing intermediate_dilution->final_dilution visual_inspection Visually inspect for precipitation final_dilution->visual_inspection success Success: Clear working solution visual_inspection->success No Precipitation failure Failure: Precipitation observed visual_inspection->failure Precipitation troubleshoot Troubleshoot: - Lower final concentration - Adjust co-solvent percentage failure->troubleshoot

Caption: A workflow for preparing aqueous working solutions from an organic stock.

References

Technical Support Center: Stabilizing 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for stabilizing 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a fluorotelomer alcohol (FTOH).[1] Key properties are summarized in the table below.

PropertyValue
Chemical Formula C9H7F13O[2]
Molecular Weight 378.13 g/mol [2]
Appearance Colorless liquid (predicted)
IUPAC Name This compound[2]
Synonyms 3-(Perfluorohexyl)propanol, 8:3 FTOH[2]

Q2: In which solvents is this compound soluble?

SolventExpected Solubility
Alcohols
MethanolMiscible
EthanolMiscible
IsopropanolMiscible[3]
Polar Aprotic Solvents
AcetonitrileMiscible
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
AcetoneMiscible[4]
Tetrahydrofuran (THF)Miscible
Chlorinated Solvents
DichloromethaneMiscible[5][6]
ChloroformMiscible
Non-polar Solvents
Ethyl AcetateSoluble[7]
HexanesLimited to Moderate

Q3: What are the primary causes of instability for this compound in solution?

The primary degradation pathways for fluorotelomer alcohols like this compound are:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of corresponding perfluorinated carboxylic acids (PFCAs).[8] This process can be accelerated by heat and light.

  • Biodegradation: If the solution or solvent is contaminated with microorganisms, they can metabolize the FTOH, also leading to the formation of PFCAs.[1]

  • Acidic Conditions: Fluorinated alcohols can be sensitive to acidic environments, which may promote degradation.

Troubleshooting Guide

This guide addresses common issues encountered when working with solutions of this compound.

IssuePotential Cause(s)Recommended Action(s)
Cloudiness or Precipitation in Solution - Poor solvent choice- Low temperature- Select a more appropriate solvent based on the solubility table.- Gently warm the solution to aid dissolution, but avoid excessive heat.
Discoloration of the Solution - Oxidation of the compound- Contamination- Prepare fresh solutions and store under an inert atmosphere (e.g., argon or nitrogen).- Use high-purity solvents.
Inconsistent Experimental Results - Degradation of the stock solution- Prepare fresh stock solutions frequently.- Monitor the stability of the stock solution using analytical methods like HPLC or GC-MS.- Store stock solutions at low temperatures and protected from light.
Formation of Unknown Peaks in Analytical Chromatograms - Degradation products (e.g., PFCAs)- Confirm the identity of degradation products using mass spectrometry.- Implement stabilization measures to prevent further degradation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stable stock solution of this compound.

prep Preparation weigh Weigh Compound prep->weigh 1. solvent Add Solvent weigh->solvent 2. dissolve Dissolve solvent->dissolve 3. inert Inert Atmosphere (Optional) dissolve->inert 4. storage Storage inert->storage 5.

Caption: Workflow for preparing a stock solution.

  • Preparation: Work in a clean, dry, and well-ventilated area.

  • Weigh Compound: Accurately weigh the desired amount of this compound in a clean, dry glass vial.

  • Add Solvent: Using a calibrated pipette, add the desired volume of a high-purity, anhydrous solvent to the vial.

  • Dissolve: Gently swirl or vortex the vial until the compound is completely dissolved. If necessary, sonication can be used to aid dissolution.

  • Inert Atmosphere (Recommended): For long-term stability, it is recommended to purge the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing.[9]

  • Storage: Store the solution in a tightly sealed, amber glass vial at a low temperature (e.g., 2-8 °C or -20 °C) and protected from light.

Protocol 2: Monitoring Solution Stability by HPLC

This protocol provides a general method for monitoring the degradation of this compound in solution.

sample_prep Sample Preparation hplc_analysis HPLC Analysis sample_prep->hplc_analysis 1. data_analysis Data Analysis hplc_analysis->data_analysis 2. stability_assessment Stability Assessment data_analysis->stability_assessment 3.

Caption: Workflow for monitoring solution stability by HPLC.

  • Sample Preparation:

    • Prepare a calibration curve using freshly prepared standards of this compound.

    • At specified time points, take an aliquot of the stock solution, dilute it to a suitable concentration with the mobile phase, and transfer it to an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for fluorinated compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a low wavelength (e.g., 210 nm) or, ideally, a mass spectrometer (LC-MS) for more specific detection.

  • Data Analysis:

    • Integrate the peak area of the parent compound and any new peaks that appear over time.

    • Quantify the concentration of the parent compound using the calibration curve.

  • Stability Assessment:

    • Plot the concentration of the parent compound as a function of time to determine the degradation rate.

    • Identify and, if possible, quantify the degradation products.

Protocol 3: Monitoring Solution Stability by GC-MS

For volatile fluorotelomer alcohols, GC-MS is a highly sensitive analytical method.

sample_prep Sample Preparation gcms_analysis GC-MS Analysis sample_prep->gcms_analysis 1. data_analysis Data Analysis gcms_analysis->data_analysis 2. stability_assessment Stability Assessment data_analysis->stability_assessment 3.

Caption: Workflow for monitoring solution stability by GC-MS.

  • Sample Preparation:

    • Prepare a calibration curve using freshly prepared standards.

    • At specified time points, take an aliquot of the stock solution and dilute it with a suitable solvent (e.g., ethyl acetate).

  • GC-MS Analysis:

    • Column: A mid-polarity column (e.g., DB-5ms or equivalent) is a good starting point.

    • Injection: Splitless injection is recommended for trace analysis.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 280 °C).

    • MS Detection: Use selected ion monitoring (SIM) mode for the parent compound and potential degradation products for higher sensitivity and specificity.

  • Data Analysis:

    • Integrate the peak areas and quantify using the calibration curve.

  • Stability Assessment:

    • Track the concentration of the parent compound and the appearance of any degradation products over time.

Stabilization Strategies

The following diagram illustrates the logical relationship between instability factors and corresponding stabilization strategies.

cluster_instability Instability Factors cluster_stabilization Stabilization Strategies oxidation Oxidation inert Use of Inert Gas (Argon, Nitrogen) oxidation->inert storage Proper Storage (Low Temp, Dark) oxidation->storage biodegradation Biodegradation sterile Sterile Filtration biodegradation->sterile acid Acidic Conditions buffer Use of Buffered Solutions (Neutral pH) acid->buffer

References

Technical Support Center: Synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this fluorinated alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: A common and effective method for the synthesis of this compound and similar fluorotelomer alcohols is the free-radical addition of an alcohol to a perfluoroalkyl iodide . A specific example involves the photoinitiated allylation of a perfluoroalkyl iodide with a homoallylic alcohol under basic conditions.[1][2] Another general approach for producing fluorotelomer alcohols is the telomerization of tetrafluoroethylene (TFE) with methanol, which typically yields a mixture of alcohols with varying fluorinated chain lengths.[3]

Q2: What are the most common impurities I should expect in the synthesis of this compound?

A2: The impurities largely depend on the synthetic route. For a free-radical addition of an alcohol to a perfluoroalkyl iodide, you can expect:

  • Unreacted Starting Materials: Residual perfluorohexyl iodide and the alcohol reagent.

  • Homologues of Perfluorohexyl Iodide: If the perfluorohexyl iodide was synthesized via telomerization, it might contain shorter or longer fluoroalkyl chains.

  • Alkene Byproduct: Formation of an alkene via the elimination of hydrogen iodide (HI) from the intermediate alkyl radical.[1][2]

  • Solvent and Reagent Residues: Traces of the reaction solvent and any bases or initiators used.

Q3: My reaction yield is low. What are the potential causes?

A3: Low yields can be attributed to several factors:

  • Presence of Radical Inhibitors: Oxygen is a potent inhibitor of free-radical reactions. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Improper Initiation: If using photoinitiation, ensure the light source is of the correct wavelength and intensity. If using a chemical initiator like AIBN, ensure it is of good quality and used at the appropriate temperature.

  • Suboptimal Reaction Conditions: The concentration of reactants, temperature, and reaction time can all impact yield. These parameters may need to be optimized for your specific setup.

  • Side Reactions: The formation of byproducts, such as the alkene mentioned in A2, will consume your starting materials and reduce the yield of the desired alcohol.

Q4: How can I effectively purify the final product?

A4: Purification of this compound typically involves a combination of techniques:

  • Distillation: Due to the relatively high boiling point of the product and potential impurities, vacuum distillation is often the preferred method to separate the desired alcohol from non-volatile impurities and some lower-boiling byproducts.[3]

  • Chromatography: Column chromatography using silica gel is a highly effective method for separating the target alcohol from structurally similar impurities. A gradient of non-polar to polar solvents (e.g., hexanes and ethyl acetate) is commonly used.

  • Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent, this can be an excellent purification technique.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues during the synthesis of this compound.

Issue 1: Presence of Multiple Spots on TLC or Peaks in GC-MS Analysis
Potential Cause Identification Troubleshooting Steps
Unreacted Starting Materials Compare the retention times/Rf values with authentic samples of perfluorohexyl iodide and the starting alcohol.- Increase reaction time. - Use a slight excess of one of the reactants. - Optimize reaction temperature.
Formation of Alkene Byproduct Characterize the byproduct using GC-MS. The alkene will have a molecular weight corresponding to the loss of HI from the intermediate.[1][2]- Modify the reaction conditions to favor the desired addition over elimination (e.g., lower temperature).
Presence of Homologous Impurities GC-MS analysis will show a series of peaks with masses differing by the mass of a -CF2- or -CF2CF2- unit.- Use highly pure starting perfluoroalkyl iodide. - Employ high-efficiency fractional distillation or preparative chromatography for purification.[3]
Initiator-Related Byproducts If using a chemical initiator like AIBN, byproducts from its decomposition may be present.- Use the minimum effective amount of initiator. - Choose an initiator with byproducts that are easily removed during workup.

Experimental Protocols

Generalized Protocol for Free-Radical Addition of an Alcohol to a Perfluoroalkyl Iodide

This protocol is a generalized procedure and should be adapted and optimized for specific laboratory conditions.

  • Reactor Setup: A reaction vessel (e.g., a quartz flask for photoinitiation) is equipped with a magnetic stirrer, a condenser, and an inlet for inert gas.

  • Reagent Charging: The perfluorohexyl iodide, the alcohol (e.g., allyl alcohol), and a suitable solvent are charged into the reactor.

  • Degassing: The reaction mixture is thoroughly degassed to remove oxygen, for example, by several cycles of vacuum and backfilling with an inert gas like argon or nitrogen.

  • Initiation:

    • Photoinitiation: The reaction mixture is irradiated with a suitable light source (e.g., a high-pressure mercury lamp).[1][2]

    • Chemical Initiation: A radical initiator (e.g., AIBN or di-tert-butyl peroxide) is added, and the mixture is heated to the initiator's decomposition temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as TLC or GC-MS.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is typically removed under reduced pressure. The crude product is then washed with an appropriate aqueous solution (e.g., sodium thiosulfate to remove residual iodine) and extracted with an organic solvent.

  • Purification: The crude product is purified by vacuum distillation, column chromatography, or crystallization.

Data Presentation

Impurity Type Typical Analytical Method Relative Boiling Point Separation Strategy
Unreacted Perfluorohexyl IodideGC-MS, 19F NMRLower than productDistillation, Chromatography
Unreacted Starting AlcoholGC-MS, 1H NMRLower than productDistillation
Alkene ByproductGC-MS, 1H NMRSimilar to productChromatography, Fractional Distillation
Fluoroalkyl HomologuesGC-MS, 19F NMRVaries (higher and lower)High-efficiency Fractional Distillation, Preparative Chromatography

Mandatory Visualization

Troubleshooting_Workflow cluster_synthesis Synthesis & Analysis cluster_troubleshooting Impurity Identification & Removal cluster_outcome Final Product Start Crude Product Analysis (TLC, GC-MS) Impure Product is Impure Start->Impure Impurities Detected Pure Product is Pure Start->Pure No Impurities Identify Identify Impurities (Compare with Standards, Mass Spec Data) Impure->Identify Unreacted Unreacted Starting Materials Identify->Unreacted Known Starting Materials Byproducts Reaction Byproducts (e.g., Alkene, Homologues) Identify->Byproducts Unknown Peaks Optimize Optimize Reaction: - Time - Temperature - Stoichiometry Unreacted->Optimize Purify Select Purification: - Distillation - Chromatography - Crystallization Byproducts->Purify Optimize->Start Rerun Synthesis Final_Pure Pure Product Purify->Final_Pure

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Fluorotelomer Alcohol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of fluorotelomer alcohols (FTOHs).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during FTOH derivatization experiments.

Issue Potential Cause Recommended Solution
Low or no derivatization product detected Incomplete reaction.- Optimize reaction time and temperature: For dansylation, a reaction time of 60 minutes is often optimal.[1][2] - Increase reagent concentration: Higher concentrations of the derivatizing agent (e.g., dansyl chloride) can improve yield.[1][2] - Ensure appropriate solvent: Acetonitrile is a commonly used and effective solvent for dansylation. The presence of other alcohols like methanol can significantly decrease derivatization efficiency.[1][2]
Degradation of FTOHs.FTOHs can be volatile; ensure proper sample handling and storage. Aqueous samples are best preserved by storing them frozen in sealed vials with aluminum foil-lined septa.[3]
Inefficient extraction of derivatives.Use an appropriate extraction solvent. For example, hexane can be used to extract dansylated FTOHs.[1]
Poor reproducibility Matrix effects from complex samples (e.g., sediment, biological tissues).- Employ sample cleanup steps: Use solid-phase extraction (SPE) cartridges (e.g., WAX and silica) to remove interfering substances.[1] - Use isotopically labeled internal standards: Mass-labeled FTOHs can be used to correct for matrix effects and variations in recovery.[4]
Inconsistent reaction conditions.Precisely control reaction parameters such as temperature, time, and reagent volumes in all experiments.
Low sensitivity for short-chain FTOHs inherent lower response of shorter-chain FTOHs in some analytical systems.Derivatization can significantly improve the sensitivity for short-chain FTOHs (e.g., 4:2 FTOH, 6:2 FTOH) in LC-MS/MS analysis.[1]
Presence of interfering peaks in chromatogram Co-eluting impurities from the sample matrix or reagents.- Confirm peak identity: Use a silylation reagent post-extraction. The disappearance of the FTOH peak and the appearance of a new peak corresponding to the silylated derivative can confirm the presence of FTOHs.[4] - Optimize chromatographic conditions: Adjust the mobile phase composition or temperature gradient to improve the separation of analytes from interfering compounds.[3]
Derivatizing agent reacts with solvent Use of protic solvents like methanol with reagents such as dansyl chloride.Conduct the reaction in an aprotic solvent like acetonitrile. Even small amounts of methanol can significantly reduce derivatization efficiency.[1][2]

Frequently Asked Questions (FAQs)

1. Why is derivatization of FTOHs necessary?

Derivatization is often employed to improve the analytical properties of FTOHs for several reasons:

  • Increased Sensitivity: It can significantly enhance the detection sensitivity, especially for analysis by liquid chromatography-mass spectrometry (LC-MS). For instance, dansylation of FTOHs can lower instrument detection limits by 7.5 to 241 times compared to underivatized FTOHs.[1]

  • Improved Chromatography: Derivatization can improve the chromatographic peak shape and resolution.[3]

  • Enhanced Volatility for GC Analysis: For gas chromatography (GC) analysis, derivatization (e.g., silylation or acylation) is often required to increase the volatility of the FTOHs.[4][5]

  • Structural Confirmation: The disappearance of the native FTOH peak and the appearance of a derivative peak after reaction with a derivatizing agent can help to confirm the identity of the analyte in complex matrices.[4]

2. What are the common derivatization reagents for FTOHs?

The choice of derivatizing agent depends on the analytical technique being used:

  • For LC-MS/MS: Dansyl chloride (DNS-Cl) is a common reagent used to derivatize FTOHs, which improves their ionization efficiency in electrospray ionization (ESI).[1][6]

  • For GC-MS: Silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or acylating agents are used to increase the volatility of FTOHs.[4] Trifluoromethanesulfonic acid can be used as a catalyst in acylation reactions.[7]

3. What are the key parameters to optimize for FTOH derivatization?

The following parameters are critical for successful derivatization:

  • Reagent Concentration: The concentration of the derivatizing agent should be optimized to ensure complete reaction. For dansylation, concentrations of dansyl chloride up to 6.0 mg/mL have been shown to be effective.[1][2]

  • Reaction Time: The incubation time needs to be sufficient for the reaction to go to completion. A 60-minute reaction time has been found to be optimal for the dansylation of FTOHs.[1][2]

  • Reaction Temperature: The temperature can influence the reaction rate. For dansylation, reactions are often carried out at elevated temperatures (e.g., 65 °C).

  • Solvent: The choice of solvent is crucial. Acetonitrile is a preferred solvent for dansylation reactions. Protic solvents like methanol should be avoided as they can react with the derivatizing agent.[1][2]

  • Catalyst/Base: A catalyst or base, such as 4-(dimethylamino)-pyridine (DMAP) or triethylamine, is often required to facilitate the reaction.[1]

4. How can I minimize matrix effects in my FTOH analysis?

Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, can be a significant issue. To mitigate these effects:

  • Sample Cleanup: Utilize solid-phase extraction (SPE) with appropriate cartridges (e.g., WAX and silica) to remove interfering components from the sample extract before derivatization and analysis.[1]

  • Use of Internal Standards: Incorporate mass-labeled FTOH internal standards into your samples. These standards co-elute with the target analytes and experience similar matrix effects, allowing for accurate quantification.[4]

  • Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering substances to a level where they no longer significantly impact the analyte signal.

Quantitative Data Summary

Table 1: Comparison of Instrument Detection Limits (IDLs) for FTOHs With and Without Dansylation Derivatization for LC-MS/MS Analysis.[1]

FTOHIDL without Derivatization (µg/L)IDL with Dansylation (µg/L)Improvement Factor
4:2 FTOH 3.430.014245x
6:2 FTOH 0.470.01531x
8:2 FTOH 0.0670.0144.8x
10:1 FTOH Not Reported0.0075-
10:2 FTOH 0.180.009319x

Table 2: Limits of Quantification (LOQs) for FTOHs in Sediment Samples after Dansylation Derivatization.[1]

FTOHLOQ (ng/g dry weight)
4:2 FTOH 0.017
6:2 FTOH 0.020
8:2 FTOH 0.026
10:1 FTOH 0.053
10:2 FTOH 0.060

Experimental Protocols

Protocol 1: Dansylation of FTOHs for LC-MS/MS Analysis

This protocol is based on the method described by Peng et al. (2013).[1][2][6]

Materials:

  • FTOH standards

  • Dansyl chloride (DNS-Cl) solution (6.0 mg/mL in acetonitrile)

  • 4-(dimethylamino)-pyridine (DMAP) solution (6.0 mg/mL in acetonitrile)

  • Acetonitrile (ACN), HPLC grade

  • Hexane, HPLC grade

  • Water, ultrapure

  • Solid-Phase Extraction (SPE) cartridges (e.g., WAX and silica)

  • Vials and heating block

Procedure:

  • Sample Preparation:

    • For liquid samples, take a known volume.

    • For solid samples (e.g., sediment), perform an appropriate extraction (e.g., with methyl tert-butyl ether - MTBE) to isolate the FTOHs.[4] Evaporate the extract to dryness and reconstitute in acetonitrile.

  • Derivatization Reaction:

    • To the FTOH extract or standard solution in a vial, add the DMAP solution.

    • Add the dansyl chloride solution.

    • Seal the vial and heat at 65°C for 60 minutes.

  • Extraction of Derivatives:

    • After cooling to room temperature, add ultrapure water to the reaction mixture.

    • Extract the dansylated FTOHs with hexane.

    • Collect the hexane layer.

  • Cleanup (if necessary):

    • Pass the hexane extract through a silica SPE cartridge to remove excess derivatizing agent and other impurities.

    • Elute the dansylated FTOHs with an appropriate solvent.

  • Analysis:

    • Evaporate the final extract to dryness and reconstitute in a suitable solvent (e.g., acetonitrile).

    • Analyze by LC-MS/MS.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Extraction & Cleanup cluster_analysis Analysis Sample Sample (Liquid or Solid Extract) Reconstitution Reconstitute in Acetonitrile Sample->Reconstitution Add_Reagents Add DMAP and Dansyl Chloride Reconstitution->Add_Reagents Incubation Incubate at 65°C for 60 min Add_Reagents->Incubation Extraction Extract with Hexane Incubation->Extraction SPE_Cleanup Silica SPE Cleanup Extraction->SPE_Cleanup Analysis LC-MS/MS Analysis SPE_Cleanup->Analysis

Caption: Workflow for FTOH derivatization with dansyl chloride.

Troubleshooting_Logic Start Low/No Product Detected Check_Reaction Check Reaction Conditions Start->Check_Reaction Check_Extraction Check Extraction & Cleanup Start->Check_Extraction Check_Instrument Check Instrument Parameters Start->Check_Instrument Time_Temp Time & Temperature Optimized? Check_Reaction->Time_Temp Reagent_Conc Reagent Concentration Sufficient? Check_Reaction->Reagent_Conc Solvent_Choice Correct Solvent Used? Check_Reaction->Solvent_Choice Extraction_Solvent Appropriate Extraction Solvent? Check_Extraction->Extraction_Solvent SPE_Recovery SPE Recovery Acceptable? Check_Extraction->SPE_Recovery Sensitivity Instrument Sensitivity Adequate? Check_Instrument->Sensitivity Matrix_Effects Matrix Effects Present? Check_Instrument->Matrix_Effects Optimize_RT Optimize Time/Temp Time_Temp->Optimize_RT No Increase_Reagent Increase Reagent Reagent_Conc->Increase_Reagent No Change_Solvent Use ACN Solvent_Choice->Change_Solvent No Optimize_ES Optimize Solvent Extraction_Solvent->Optimize_ES No Validate_SPE Validate SPE Method SPE_Recovery->Validate_SPE No Tune_Instrument Tune Instrument Sensitivity->Tune_Instrument No Cleanup_Sample Improve Sample Cleanup Matrix_Effects->Cleanup_Sample Yes

Caption: Troubleshooting logic for low derivatization product.

References

handling and storage recommendations for 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following recommendations are based on available safety data for 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol and structurally similar compounds. A complete Safety Data Sheet (SDS) for this specific compound (CAS 80806-68-4) was not found in the conducted search. Researchers should always perform a thorough risk assessment and consult their institution's safety guidelines before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on aggregated GHS data, this compound is considered to have the following potential hazards[1]:

  • Flammable liquid and vapor: It may ignite when exposed to heat, sparks, or open flames.

  • Harmful if swallowed. [1]

  • Causes skin irritation. [1]

  • Causes serious eye irritation. [1]

  • May cause respiratory irritation. [1]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

Given the hazards, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are regularly inspected for signs of degradation.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors. If engineering controls are insufficient, a respirator with an appropriate organic vapor cartridge may be necessary.

Q3: How should I properly store this compound?

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • A recommended storage temperature is +20°C.

  • Keep away from heat, sparks, open flames, and other sources of ignition.

  • Store separately from strong oxidizing agents and strong reducing agents.[2]

Q4: What should I do in case of a spill?

  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.[3]

  • Wear appropriate PPE as described in Q2.

  • For small spills, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Prevent the spill from entering drains or waterways.[3]

  • For large spills, contact your institution's environmental health and safety department.

Q5: What are the proper first aid measures?

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Troubleshooting Guide

Q: I am observing lower than expected solubility in my solvent system. What could be the cause?

A: this compound is a highly fluorinated alcohol. Its unique structure gives it both hydrophobic and lipophobic (oleophobic) properties. While it is described as a clear liquid, its solubility can be limited in common organic solvents. Consider using fluorinated solvents or conducting small-scale solubility tests with a range of solvents to find a suitable one for your application.

Q: The compound appears to be reacting with other reagents in my experiment. What are its chemical incompatibilities?

A: This compound is incompatible with strong oxidizing agents. Additionally, alcohols can react with strong reducing agents, which may generate flammable hydrogen gas.[2] Avoid these combinations. Review your experimental design to ensure no incompatible materials are used.

Q: My sample has changed color over time. Is it unstable?

Data Presentation

PropertyValueSource
IUPAC Name This compound[1][4]
CAS Number 80806-68-4[1][5][6][7]
Molecular Formula C₉H₇F₁₃O[5][6]
Molecular Weight 378.13 g/mol [4][6]
Appearance Clear Liquid[6]
Purity ≥98.0%[6]
Storage Temperature +20°C[4]

Experimental Protocols

A search for detailed experimental protocols specifically citing the use of this compound did not yield specific methodologies. Researchers should develop their own protocols based on the known properties of the compound and general laboratory safety practices.

Mandatory Visualization

G A Receiving B Initial Inspection (Check for damage, correct labeling) A->B C Storage B->C Store Appropriately D Handling & Use C->D Retrieve for Experiment C1 Tightly Sealed Container C->C1 C2 Cool, Dry, Well-Ventilated Area C->C2 C3 Away from Ignition Sources & Incompatibles C->C3 D->C Return to Storage E Waste Disposal D->E Generate Waste F Spill / Emergency D->F Potential Incident D1 Use in Fume Hood D->D1 D2 Wear Appropriate PPE (Goggles, Gloves, Lab Coat) D->D2 E1 Collect in Labeled, Sealed Container E->E1 E2 Follow Institutional & Local Regulations E->E2

Caption: Workflow for handling and storage of this compound.

References

Technical Support Center: 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol. The following information is designed to help you anticipate and prevent its degradation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of degradation for this compound during reactions?

A1: The primary degradation pathways for long-chain fluorinated alcohols like this compound include:

  • Elimination Reactions: Under strongly basic conditions, there is a risk of eliminating hydrogen fluoride (HF) from the fluorinated alkyl chain, leading to the formation of unsaturated fluorinated compounds. The high electronegativity of fluorine atoms can make adjacent protons more acidic, facilitating elimination.

  • Oxidation: While the alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, harsh oxidizing agents or conditions can lead to cleavage of the carbon-carbon bonds, particularly the one between the fluorinated chain and the hydrocarbon spacer, resulting in shorter-chain fluorinated acids and other byproducts.

  • Acid-Catalyzed Dehydration: In the presence of strong acids and heat, dehydration can occur, leading to the formation of an alkene.[1] This is a common reaction for alcohols, and the reaction conditions will dictate the favorability of this pathway over others.[1]

Q2: How does the perfluoroalkyl chain affect the reactivity of the hydroxyl group?

A2: The strongly electron-withdrawing nature of the tridecafluorononyl group significantly increases the acidity of the hydroxyl proton compared to non-fluorinated alcohols. This has two main consequences:

  • Increased Nucleophilicity of the Alkoxide: The corresponding alkoxide, formed by deprotonation, is a potent nucleophile.

  • Modified Reactivity in Acidic Conditions: The electron-withdrawing effect can influence the stability of carbocation intermediates that may form in acid-catalyzed reactions.

Q3: Are there specific reaction conditions that should be avoided when working with this alcohol?

A3: Yes, to minimize degradation, it is advisable to avoid:

  • High Temperatures in the Presence of Strong Bases: This combination can promote HF elimination.

  • Aggressive Oxidizing Agents: Reagents like permanganate or chromic acid under harsh conditions can cause unwanted fragmentation.

  • Strong, Non-Volatile Acids at High Temperatures: These conditions can favor dehydration and other side reactions.

Troubleshooting Guides

Issue 1: Low Yield or No Product in Esterification Reactions
Potential Cause Troubleshooting Step Rationale
Incomplete reaction Use a more efficient coupling agent. A study on the direct esterification of perfluorinated alcohols found that XtalFluor-E is an effective mediator, providing moderate to excellent yields.[2][3]Perfluorinated alcohols can be less reactive in traditional Fischer esterification due to the electron-withdrawing nature of the fluorous chain.[4] More potent activating agents can overcome this.
Degradation of starting material If using acidic conditions, opt for milder catalysts like p-toluenesulfonic acid (p-TsOH) over sulfuric acid and maintain moderate temperatures.Strong, non-volatile acids at elevated temperatures can promote dehydration as a side reaction.
Equilibrium limitation Use a large excess of the carboxylic acid or remove water as it is formed (e.g., using a Dean-Stark apparatus).Esterification is a reversible reaction.[4][5] Driving the equilibrium towards the product side can significantly improve yields.[4]
Issue 2: Formation of Unidentified Byproducts in Oxidation Reactions
Potential Cause Troubleshooting Step Rationale
Over-oxidation and C-C bond cleavage Employ milder and more selective oxidizing agents. A combination of Selectfluor and sodium bromide in a mixed solvent system (e.g., CH3CN/H2O) has been shown to be effective for the oxidation of various alcohols.[6][7] Other options include Swern oxidation or using TEMPO-based systems.Harsh oxidants can lead to the fragmentation of the molecule. Milder reagents provide better control over the reaction and minimize side product formation.
Reaction with the fluorinated chain Ensure the reaction is performed under conditions that do not favor radical reactions or attack on the C-F bonds. This generally means avoiding very high temperatures and UV light unless specifically intended.The C-F bond is generally very strong, but extreme conditions can lead to unwanted side reactions.
Issue 3: Poor Conversion in Ether Synthesis (Williamson Ether Synthesis)
Potential Cause Troubleshooting Step Rationale
Insufficient deprotonation of the alcohol Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the alkoxide.The pKa of the fluorinated alcohol is lower than that of non-fluorinated analogs, but a sufficiently strong base is still required for complete deprotonation.
Elimination side reaction of the alkyl halide Use a primary alkyl halide as the electrophile. Avoid secondary and tertiary alkyl halides.The alkoxide of this compound is a strong nucleophile and also sterically demanding, which can favor elimination over substitution with hindered alkyl halides.
Low reactivity of the electrophile Convert the alkyl halide to a better leaving group, such as a tosylate or mesylate.Increasing the leaving group ability of the electrophile can enhance the rate of the desired SN2 reaction.

Experimental Protocols

Protocol 1: Direct Esterification using XtalFluor-E

This protocol is adapted from a general procedure for the esterification of perfluorinated alcohols.[2][3]

Reaction: R-COOH + HO-CH₂CH₂CH₂(CF₂)₅CF₃ → R-COOCH₂CH₂CH₂(CF₂)₅CF₃

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (2.0 equiv)

  • XtalFluor-E (1.5 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DCM, add this compound (2.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (2.0 equiv).

  • Add XtalFluor-E (1.5 equiv) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yields: Moderate to excellent, depending on the carboxylic acid substrate.[2]

Visualizations

Esterification_Troubleshooting start Low Yield in Esterification cause1 Incomplete Reaction start->cause1 cause2 Starting Material Degradation start->cause2 cause3 Equilibrium Limitation start->cause3 solution1 Use Potent Coupling Agent (e.g., XtalFluor-E) cause1->solution1 solution2 Use Milder Acid Catalyst (e.g., p-TsOH) at Moderate Temperature cause2->solution2 solution3 Use Excess Reagent or Remove Water cause3->solution3

Troubleshooting workflow for low esterification yields.

Degradation_Pathways alcohol This compound elimination HF Elimination Product (Unsaturated Fluoro-compound) alcohol->elimination [Base] dehydration Dehydration Product (Alkene) alcohol->dehydration [H+, Heat] oxidation Oxidation & Fragmentation Products (e.g., Perfluorocarboxylic acids) alcohol->oxidation [O] strong_base Strong Base strong_base->elimination strong_acid Strong Acid / Heat strong_acid->dehydration oxidant Harsh Oxidant oxidant->oxidation

Potential degradation pathways of the fluorinated alcohol.

Protecting_Group_Strategy cluster_main General Workflow for Protecting the Hydroxyl Group start Reaction requires protection of -OH protection Protect Alcohol (e.g., as a silyl ether) start->protection reaction Perform Desired Reaction on another functional group protection->reaction deprotection Deprotect Alcohol (e.g., using a fluoride source for silyl ethers) reaction->deprotection end Final Product with -OH group restored deprotection->end

A generalized workflow for utilizing a protecting group strategy.

References

Technical Support Center: Troubleshooting NMR Peak Assignments for Complex Fluorinated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting ¹⁹F NMR peak assignments. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the analysis of complex fluorinated molecules.

Frequently Asked Questions (FAQs)

Q1: Why does my ¹⁹F NMR spectrum have a rolling or distorted baseline?

A distorted baseline in ¹⁹F NMR can complicate phasing and accurate integration. Several factors can contribute to this issue:

  • Large Spectral Width: The wide chemical shift range of ¹⁹F NMR can lead to baseline distortions when acquiring a broad spectrum.[1]

  • Incorrect Phasing: Applying a large first-order phase correction, either manually or automatically, can introduce a rolling baseline.[1]

  • Acoustic Ringing: The radiofrequency pulse can cause oscillations in the initial part of the Free Induction Decay (FID), resulting in baseline problems.[1]

  • Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe, such as Teflon components, can contribute to an uneven baseline.[1]

Q2: I see small, uneven peaks surrounding my main signal. What are they?

These are likely ¹³C satellite peaks. Due to the natural abundance of ¹³C (approximately 1.1%), a small percentage of your fluorinated molecules will have a ¹³C atom near the ¹⁹F atom, leading to satellite peaks from ¹³C-¹⁹F coupling.[1][2] A key feature of these satellites in ¹⁹F NMR is their asymmetry, which arises because the isotope effect of ¹³C on the ¹⁹F chemical shift is significant.[1][2]

Q3: My signal-to-noise ratio (S/N) is poor. How can I improve it?

Several factors can affect the S/N in ¹⁹F NMR. Consider the following troubleshooting steps:

  • Sample Concentration: Ensure your sample concentration is adequate. While ¹⁹F is a sensitive nucleus, a higher concentration will improve the S/N.

  • Number of Scans: Increase the number of scans to improve the S/N, which is proportional to the square root of the number of scans.

  • Proper Referencing and Solvent Choice: The choice of deuterated solvent can significantly impact peak shape and resolution.[3] For instance, deuterated acetone and acetonitrile often provide better peak splitting and shape compared to solvents like CDCl₃ for certain compounds.[3]

  • Relaxation Delay (D1): For quantitative analysis, ensure the relaxation delay is sufficiently long, typically 5-7 times the longest T₁ relaxation time of the fluorine nuclei in your sample.[2][4]

Q4: How do I choose an appropriate reference standard for my ¹⁹F NMR experiment?

The choice of a reference standard is crucial for accurate chemical shift determination. The ideal standard should:

  • Be chemically inert and not react with your sample.

  • Have a single, sharp resonance peak.

  • Have a chemical shift that does not overlap with the signals of interest.

Commonly used reference standards are listed in the table below. It is important to note that the chemical shift of fluorine nuclei is highly sensitive to the solvent, temperature, and concentration.[5][6]

Troubleshooting Guides

Guide 1: Ambiguous Peak Assignments

When dealing with complex fluorinated molecules, overlapping signals and complex coupling patterns can make peak assignment challenging.

Troubleshooting Workflow:

start Ambiguous Peak Assignment check_1d Review 1D ¹⁹F Spectrum (Coupled & Decoupled) start->check_1d Start run_2d_homo Run 2D Homonuclear ¹⁹F-¹⁹F COSY check_1d->run_2d_homo F-F Connectivity? run_2d_hetero_h Run 2D Heteronuclear ¹H-¹⁹F HETCOR/HMBC check_1d->run_2d_hetero_h H-F Connectivity? run_2d_homo->run_2d_hetero_h run_2d_hetero_c Run 2D Heteronuclear ¹³C-¹⁹F HMBC run_2d_hetero_h->run_2d_hetero_c assign Assign Peaks Based on Correlations run_2d_hetero_c->assign

Caption: Troubleshooting workflow for ambiguous peak assignments.

Explanation:

  • Review 1D Spectra: Start by comparing the ¹H-coupled and ¹H-decoupled ¹⁹F NMR spectra. This will help identify ¹H-¹⁹F couplings.[7]

  • Establish ¹⁹F-¹⁹F Connectivity: If multiple fluorine atoms are present, a 2D ¹⁹F-¹⁹F COSY experiment can reveal through-bond correlations between them.[8]

  • Establish ¹H-¹⁹F Connectivity: Use 2D heteronuclear experiments like ¹H-¹⁹F HETCOR or HMBC to identify protons that are coupled to fluorine atoms.[8][9]

  • Establish ¹³C-¹⁹F Connectivity: A 2D ¹³C-¹⁹F HMBC experiment is invaluable for assigning fluorine atoms to specific carbons in the molecular backbone, especially for molecules with few protons.[8][9][10]

  • Assign Peaks: Use the correlation data from the 2D experiments to confidently assign the peaks in your ¹⁹F spectrum.

Guide 2: Inaccurate Quantification

For accurate quantitative ¹⁹F NMR (qNMR), several experimental parameters must be carefully controlled.

Troubleshooting Workflow:

start Inaccurate Quantification check_d1 Verify Relaxation Delay (D1) (D1 ≥ 5 * T₁) start->check_d1 Start check_pulse Check Pulse Calibration (90° Pulse Width) check_d1->check_pulse check_standard Validate Internal Standard (Purity & Stability) check_pulse->check_standard check_integration Review Integration Regions (Include Satellites?) check_standard->check_integration quantify Accurate Quantification check_integration->quantify

Caption: Troubleshooting workflow for inaccurate quantification.

Explanation:

  • Relaxation Delay (D1): Ensure the D1 is set to at least 5 times the longest T₁ of any fluorine nucleus in your sample and the internal standard to allow for full relaxation.[2][4]

  • Pulse Calibration: Calibrate the 90° pulse width for your specific sample and probe to ensure uniform excitation across the spectral width.

  • Internal Standard: Use a certified reference material as an internal standard and ensure its stability in your sample matrix.[2]

  • Integration: Consistently define the integration regions. Decide whether to include or exclude ¹³C satellites and apply this consistently to both the analyte and the standard.[2]

Data Presentation

Table 1: Common ¹⁹F NMR Reference Standards
CompoundChemical Shift (ppm) vs. CFCl₃
Trichlorofluoromethane (CFCl₃)0.00
Trifluoroacetic acid (TFA)-76.55
Benzotrifluoride-63.72
Fluorobenzene-113.15[11]
Hexafluorobenzene (C₆F₆)-164.9[11]

Note: Chemical shifts can be influenced by solvent, concentration, and temperature.[5][6]

Table 2: Typical ¹⁹F NMR Chemical Shift Ranges for Common Functional Groups
Functional GroupChemical Shift Range (ppm)
-CF₃-55 to -90[2]
Aromatic-F-110 to -180[2]
-CF₂-70 to -140[2]
Aliphatic/Alkenyl-F-120 to -240[2]
Table 3: Typical ¹H-¹⁹F and ¹³C-¹⁹F Coupling Constants
Coupling TypeNumber of BondsTypical Range (Hz)
¹J(¹³C-¹⁹F)1160 - 350
²J(¹H-¹⁹F) (geminal)240 - 80
³J(¹H-¹⁹F) (vicinal)30 - 30
Long-range ¹H-¹⁹F>30 - 10
Long-range ¹³C-¹⁹F>1Varies significantly

Note: Coupling constants provide valuable structural information.[7][9][12]

Experimental Protocols

Protocol 1: Sample Preparation for ¹⁹F NMR
  • Solvent Selection: Choose a deuterated solvent in which your compound is soluble and stable. Acetone-d₆ and acetonitrile-d₃ often provide good resolution.[3]

  • Concentration: Prepare a sample with a concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent.

  • Internal Standard: If quantitative analysis is required, add a known amount of a suitable internal standard.

  • Filtering: Filter the sample through a glass wool plug into a clean, dry NMR tube to remove any particulate matter.

Protocol 2: Acquisition of a Standard 1D ¹⁹F NMR Spectrum
  • Tuning and Matching: Tune and match the NMR probe for the ¹⁹F frequency.

  • Shimming: Shim the magnetic field to obtain a narrow and symmetrical peak shape for the solvent lock signal.

  • Spectral Width: Set a spectral width that encompasses all expected ¹⁹F signals. A typical range is from -250 ppm to 50 ppm.

  • Pulse Program: Use a standard single-pulse experiment. For quantitative measurements, use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE).[2]

  • Relaxation Delay: Set an appropriate relaxation delay (D1), typically 1-5 seconds for qualitative spectra and ≥ 5xT₁ for quantitative spectra.[2][4]

  • Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Protocol 3: 2D ¹⁹F-¹⁹F COSY
  • Purpose: To identify through-bond couplings between different fluorine nuclei.

  • Procedure:

    • Set up the experiment using a standard COSY pulse sequence.

    • Optimize the spectral width in both dimensions to include all ¹⁹F resonances of interest.

    • Acquire the 2D data with a sufficient number of increments in the indirect dimension to achieve adequate resolution.

    • Process the data with appropriate window functions and perform Fourier transformation.

    • Cross-peaks in the resulting spectrum indicate coupled fluorine nuclei.[8]

Protocol 4: 2D ¹H-¹⁹F HETCOR/HMBC
  • Purpose: To identify correlations between protons and fluorine atoms.

  • Procedure:

    • These experiments require a probe capable of both ¹H and ¹⁹F pulsing.

    • Set up the experiment using a standard HETCOR (for one-bond correlations) or HMBC (for long-range correlations) pulse sequence.

    • Set the spectral width for ¹H in one dimension and ¹⁹F in the other.

    • Optimize the evolution time for the desired coupling constant range.

    • Acquire and process the 2D data.

    • Cross-peaks will indicate which protons are coupled to which fluorine atoms.[8][9]

References

Technical Support Center: Addressing Matrix Effects in Mass Spectrometry of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address matrix effects encountered during the mass spectrometry analysis of fluorinated compounds.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My signal intensity for my fluorinated analyte is inconsistent and lower than expected. What could be the cause?

A1: Inconsistent and suppressed signal intensity are classic signs of matrix effects. This phenomenon occurs when co-eluting compounds from your sample matrix interfere with the ionization of your target analyte in the mass spectrometer's ion source.[1][2] For fluorinated compounds, which often have unique physicochemical properties, this can be particularly pronounced. The interfering components can compete with your analyte for ionization, leading to a suppressed signal, or in some cases, enhance it.[1][2]

Q2: How can I confirm that matrix effects are impacting my analysis?

A2: There are two primary methods to diagnose matrix effects:

  • Post-Column Infusion: This is a qualitative method where you infuse a constant flow of your analyte standard into the LC eluent after the analytical column but before the mass spectrometer. You then inject a blank matrix extract. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.[3][4][5][6][7]

  • Quantitative Comparison of Calibration Curves: Prepare two calibration curves for your fluorinated analyte. One in a clean solvent (e.g., mobile phase) and another in a blank matrix extract (matrix-matched). A significant difference in the slopes of these two curves is a clear indication of matrix effects.[8]

Q3: I've confirmed matrix effects. What are the first steps I should take to mitigate them?

A3: The most effective initial approach is to optimize your sample preparation to remove interfering matrix components.[9] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at cleaning up complex samples before LC-MS/MS analysis.[9] For fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), weak anion exchange (WAX) SPE cartridges, sometimes in combination with graphitized carbon black (GCB), have shown to be effective.[10]

Q4: My sample cleanup is extensive, but I still see matrix effects. What's the next step?

A4: If sample preparation alone isn't sufficient, you should focus on chromatographic separation and calibration strategies.

  • Chromatographic Optimization: Modify your LC method to better separate your analyte from the interfering matrix components. This could involve changing the column, adjusting the mobile phase gradient, or altering the flow rate.[11]

  • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to your analyte is the gold standard for compensating for matrix effects.[12] The SIL-IS will be affected by the matrix in the same way as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.

  • Standard Addition Method: This method involves adding known amounts of the analyte standard to the sample itself. By creating a calibration curve within the sample matrix, you can accurately determine the initial concentration of the analyte, as this method inherently corrects for matrix effects.[2][3]

  • Matrix-Matched Calibrators: Preparing your calibration standards in a blank matrix that is as close as possible to your actual samples can also help to compensate for matrix effects.[12][13][14]

Q5: Are there specific types of fluorinated compounds that are more susceptible to matrix effects?

A5: Yes, the susceptibility can vary. For example, in the analysis of PFAS, longer-chain compounds can exhibit different matrix effects compared to shorter-chain ones in complex matrices like wastewater.[15] The specific functional groups on the fluorinated molecule also play a role in its interaction with the matrix and the ionization process.

Data Presentation: Quantitative Impact of Mitigation Strategies

The following tables summarize the effectiveness of different strategies in mitigating matrix effects for fluorinated compounds.

Table 1: Recovery of Per- and Polyfluoroalkyl Substances (PFAS) from Wastewater Using Large-Volume Injection LC/MS/MS

Analyte ClassInfluent Recovery (%)Effluent Recovery (%)
Perfluoroalkyl Sulfonates77 - 9680 - 99
Fluorotelomer Sulfonates85 - 9588 - 98
Perfluorocarboxylates82 - 10086 - 100
Fluorinated Alkyl Sulfonamides80 - 9284 - 95

Data adapted from a study on the quantitative determination of fluorinated alkyl substances in municipal wastewater.[16][17]

Table 2: Matrix Effects on Various Contaminants in Groundwater

Compound ClassAverage Matrix Factor (MF %) Range
Pesticides-45.8 to +35.2
Pharmaceuticals-60.1 to +50.7
Perfluoroalkyl Substances (PFAS)-54.2 (for PFOS) to +63.2 (for PFBA)

A negative MF indicates ion suppression, while a positive MF indicates ion enhancement. Data adapted from a study on the simultaneous determination of multi-class contaminants in groundwater.[18]

Experimental Protocols

Here are detailed methodologies for key experiments to assess and mitigate matrix effects.

Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion

Objective: To qualitatively identify regions of ion suppression or enhancement in a chromatographic run.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • Standard solution of your fluorinated analyte

  • Blank matrix extract

Methodology:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of a T-connector.

    • Connect a syringe pump containing the analyte standard solution to the second inlet of the T-connector.

    • Connect the outlet of the T-connector to the mass spectrometer's ion source.

  • Analyte Infusion:

    • Begin the LC run with the mobile phase gradient.

    • Start the syringe pump to infuse the analyte standard at a constant, low flow rate (e.g., 5-10 µL/min). This will create a stable baseline signal for your analyte.

  • Injection of Blank Matrix:

    • Inject a prepared blank matrix extract onto the LC column.

  • Data Analysis:

    • Monitor the signal of the infused analyte throughout the chromatographic run.

    • A decrease in the baseline signal indicates ion suppression caused by co-eluting matrix components.

    • An increase in the baseline signal indicates ion enhancement.

Protocol 2: Quantification using the Standard Addition Method

Objective: To accurately quantify a fluorinated analyte in a complex matrix by correcting for matrix effects.

Materials:

  • Sample with unknown analyte concentration

  • Standard solution of the fluorinated analyte of known concentration

  • Volumetric flasks and pipettes

Methodology:

  • Sample Preparation:

    • Divide the unknown sample into at least four equal aliquots.

  • Spiking:

    • Leave one aliquot unspiked (this is your "zero addition").

    • To the remaining aliquots, add increasing, known amounts of the analyte standard solution. For example, you might spike with concentrations equivalent to 0.5x, 1x, and 2x the expected sample concentration.

  • Volume Equalization:

    • Ensure all aliquots have the same final volume by adding a blank solvent.

  • LC-MS/MS Analysis:

    • Analyze all prepared samples under the same LC-MS/MS conditions.

  • Data Analysis:

    • Plot the measured signal intensity (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points.

    • Extrapolate the regression line to the x-intercept (where the signal is zero). The absolute value of the x-intercept represents the original concentration of the analyte in the sample.[3]

Visualizations

The following diagrams illustrate key workflows and relationships in addressing matrix effects.

Troubleshooting_Matrix_Effects cluster_Start Problem Identification cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies cluster_End Resolution start Inconsistent/Suppressed Analyte Signal qual_eval Qualitative Evaluation: Post-Column Infusion start->qual_eval Is it matrix effect? quant_eval Quantitative Evaluation: Compare Solvent vs. Matrix-Matched Calibration Curves start->quant_eval Is it matrix effect? sample_prep Optimize Sample Preparation (SPE, LLE) qual_eval->sample_prep Matrix Effect Confirmed quant_eval->sample_prep Matrix Effect Confirmed chromatography Optimize Chromatography sample_prep->chromatography If effects persist end_node Accurate & Reproducible Quantification sample_prep->end_node If successful calibration Advanced Calibration (SIL-IS, Standard Addition) chromatography->calibration If effects still persist chromatography->end_node If successful calibration->end_node

Troubleshooting workflow for matrix effects.

Standard_Addition_Workflow cluster_Prep Sample Preparation cluster_Spike Standard Spiking cluster_Analysis Analysis & Calculation cluster_Result Final Result start Obtain Sample with Unknown Analyte Concentration aliquot Create Multiple Identical Aliquots start->aliquot spike_0 Aliquot 1: Zero Addition (Blank) aliquot->spike_0 spike_1 Aliquot 2: Spike with Known Concentration 1 aliquot->spike_1 spike_2 Aliquot 3: Spike with Known Concentration 2 aliquot->spike_2 spike_3 Aliquot 4: Spike with Known Concentration 3 aliquot->spike_3 analysis Analyze all aliquots by LC-MS/MS spike_0->analysis spike_1->analysis spike_2->analysis spike_3->analysis plot Plot Signal vs. Added Concentration analysis->plot extrapolate Extrapolate to X-intercept plot->extrapolate result Determine Original Analyte Concentration extrapolate->result

References

Validation & Comparative

Validating the Purity of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of chemical purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive overview of validating the purity of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol, a key fluorinated intermediate, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We present a detailed experimental protocol, compare its performance with alternative analytical techniques, and provide supporting data to aid in the selection of the most appropriate purity assessment strategy.

GC-MS Experimental Workflow

The general workflow for the purity analysis of this compound by GC-MS is depicted below. This process begins with sample preparation, followed by instrumental analysis and concludes with data processing and purity determination.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Ethyl Acetate Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Separate GC Separation Inject->Separate Ionize MS Ionization (EI) Separate->Ionize Detect MS Detection Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Identify Identify Impurities (Mass Spectra) Integrate->Identify Quantify Calculate Purity (% Area) Identify->Quantify

GC-MS Experimental Workflow Diagram

Detailed Experimental Protocol: GC-MS Analysis

This protocol is designed for the quantitative purity assessment of this compound.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in pesticide residue analysis grade ethyl acetate and dilute to the mark.

  • For analysis, transfer an aliquot of the solution into a 2 mL autosampler vial.[1]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC system (or equivalent)

  • Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS (or equivalent)[2]

  • Injector: Split/splitless inlet

  • Column: SH-Stabilwax column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.[1]

GC Parameter Setting
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplit (Split Ratio 50:1)
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial temp 40°C, hold for 5 min, ramp at 30°C/min to 240°C, hold for 4 min
MS Parameter Setting
Ion Source Temp.230°C
Interface Temp.240°C
Ionization ModeElectron Ionization (EI)
Measurement ModeFull Scan (m/z 29-300) and/or SIM/MRM for trace impurities

3. Data Analysis

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Calculate the purity by the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) x 100

  • Identify any significant impurities by comparing their mass spectra with a spectral library (e.g., NIST).

Data Presentation: Quantitative Purity Analysis

The following table summarizes hypothetical GC-MS data for a sample of this compound, demonstrating a high degree of purity.

Table 1: GC-MS Purity Analysis Results

Peak No. Retention Time (min) Peak Area Area % Identification
18.7515,420,85099.85This compound
27.9215,4500.10Impurity A (Unidentified)
39.137,7250.05Impurity B (Unidentified)
Total 15,444,025 100.00

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool for analyzing volatile and semi-volatile compounds like fluorinated alcohols, other techniques can provide complementary information. The choice of method depends on the specific requirements of the analysis.

Table 2: Comparison of Analytical Techniques for Purity Validation

Feature Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds based on boiling point and polarity, with identification by mass-to-charge ratio.Separation of compounds in a liquid mobile phase based on their interactions with a stationary phase.Detection of the magnetic properties of atomic nuclei for detailed structural information and quantification.
Strengths - High sensitivity for volatile compounds.- Excellent separation of complex mixtures.- Provides structural information from mass spectra.- Suitable for non-volatile or thermally labile compounds.- Wide range of detectors available (UV, RI, etc.).- Provides unambiguous structural elucidation.- Can be used for quantitative analysis (qNMR) without a reference standard for each impurity.
Limitations - Not suitable for non-volatile or thermally unstable compounds.- Derivatization may be required for some analytes.- Lower resolution for some complex mixtures compared to GC.- Mass spectrometry detection (LC-MS) can be more complex.- Lower sensitivity compared to GC-MS and HPLC.- May not detect trace impurities.
Application to Fluorinated Alcohols Ideal for identifying and quantifying volatile fluorinated impurities and isomers.Can be used, but may be less effective for separating closely related fluorinated compounds.Excellent for confirming the structure of the main component and identifying major impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.

Logical Relationships in Purity Validation

The process of validating the purity of a compound involves a logical progression from initial screening to in-depth characterization, often employing multiple analytical techniques to build a comprehensive purity profile.

Purity_Validation_Logic cluster_initial Initial Purity Assessment cluster_confirmation Structural Confirmation cluster_nonvolatile Non-Volatile Impurity Check cluster_final Final Purity Statement GCMS_Screen GC-MS Screening for Volatile Impurities NMR_Confirm NMR for Structural Confirmation and Major Impurities GCMS_Screen->NMR_Confirm Confirms main component and identifies major impurities HPLC_Check HPLC for Non-Volatile/Thermally Labile Impurities GCMS_Screen->HPLC_Check Investigates potential non-volatile impurities Purity_Report Comprehensive Purity Report NMR_Confirm->Purity_Report HPLC_Check->Purity_Report

References

Quantitative Analysis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol in Environmental Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol, also known as 9:2 fluorotelomer alcohol (9:2 FTOH), in environmental matrices is crucial for understanding its fate, transport, and potential toxicological effects. This guide provides a comparative overview of the primary analytical methodologies employed for this purpose, presenting supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Methods

The quantitative analysis of 9:2 FTOH in environmental samples, such as water and soil, is predominantly accomplished using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Each technique, coupled with appropriate sample preparation, offers distinct advantages and limitations in terms of sensitivity, selectivity, and matrix compatibility.

Due to a lack of extensive specific data for 9:2 FTOH, performance metrics for the closely related and structurally similar 8:2 and 10:2 FTOHs are included as reliable proxies.

Table 1: Comparison of Quantitative Performance of Analytical Methods for Fluorotelomer Alcohols in Environmental Samples

Analytical MethodMatrixAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Key AdvantagesKey Disadvantages
GC-MS/MS (PCI) [1][2][3]Water6:2 & 8:2 FTOH0.001 - 0.005 µg/L--High sensitivity and selectivity.[1][2][3]Volatility of FTOHs can be a challenge.[1]
LC-MS/MS with Derivatization [4]Sediment8:2 & 10:2 FTOH0.014 - 0.0093 µg/L (instrumental)0.017 - 0.060 ng/g67 - 83Significantly improved sensitivity over other methods.[4]Requires additional sample preparation step (derivatization).
Headspace SPME-GC/MS [5]Solid Samples6:2 & 8:2 FTOH-40 - 43 ng/g-Reduced risk of contamination and analyte loss.[5]May have higher quantification limits compared to other methods.[5]
GC-MS [6]Soil8:2 & 10:2 FTOH-0.1 - 0.16 ng/g-Robust and widely available.Lower sensitivity compared to MS/MS techniques.[4]
LC-MS/MS [7]Water6:2, 8:2, 10:2 FTOH~0.09 ng/mL-70 - 120Good for a range of FTOHs.Sensitivity can be lower for even-chain FTOHs without derivatization.[4]

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate quantification. Below are representative protocols for the analysis of FTOHs in water and soil.

Method 1: GC-MS/MS Analysis of FTOHs in Water[1][2][3]

This method is suitable for the sensitive determination of volatile FTOHs in aqueous matrices.

1. Sample Collection and Preservation:

  • Collect water samples in 40 mL glass vials with Teflon-lined septa.[1][2][3]

  • Preserve the sample by adding 2 mL of methanol to the vial.[1][2][3]

  • Ensure zero headspace in the vial to minimize volatilization losses.[1][2][3]

  • Store samples at 4°C and analyze as soon as possible due to short holding times.[1][2][3]

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a solid-phase extraction cartridge (e.g., Oasis WAX) with methanol followed by deionized water.

  • Load the water sample onto the cartridge.

  • Wash the cartridge with a water/methanol solution to remove interferences.

  • Elute the FTOHs with an appropriate solvent such as methyl tert-butyl ether (MTBE).

  • Concentrate the eluate under a gentle stream of nitrogen.

3. Instrumental Analysis (GC-MS/MS):

  • Gas Chromatograph (GC):

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Inlet: Pulsed splitless injection.

    • Oven Program: Start at 40°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • Mass Spectrometer (MS/MS):

    • Ionization: Positive Chemical Ionization (PCI).[1][2][3]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: Determined from authentic standards of 9:2 FTOH.

Method 2: LC-MS/MS with Derivatization for FTOHs in Soil/Sediment[4]

This method enhances the sensitivity for FTOHs, which can be challenging to ionize directly in LC-MS.

1. Sample Preparation and Extraction:

  • Air-dry and sieve the soil or sediment sample.

  • Weigh 1 g of the homogenized sample into a centrifuge tube.

  • Spike with a labeled internal standard (e.g., ¹³C-labeled 8:2 FTOH).

  • Add 5 mL of MTBE and vortex for 1 minute.

  • Sonically extract for 15 minutes and then centrifuge.

  • Collect the supernatant and repeat the extraction twice more.

  • Combine the extracts and concentrate to near dryness.

2. Derivatization:

  • Reconstitute the extract in 100 µL of acetonitrile.

  • Add 50 µL of dansyl chloride solution (1 mg/mL in acetone) and 10 µL of a catalyst solution (e.g., triethylamine in acetone).

  • Heat the mixture at 60°C for 30 minutes.

  • After cooling, add a quenching solution (e.g., 5% formic acid in water).

3. Clean-up (Solid-Phase Extraction - SPE):

  • Condition a silica SPE cartridge with hexane.

  • Load the derivatized sample.

  • Wash with hexane to remove nonpolar interferences.

  • Elute the derivatized FTOHs with a mixture of hexane and dichloromethane.

  • Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

4. Instrumental Analysis (LC-MS/MS):

  • Liquid Chromatograph (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Gradient of water and methanol, both with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: Determined for the dansylated 9:2 FTOH.

Analytical Workflow

The general workflow for the quantitative analysis of 9:2 FTOH in environmental samples involves several key stages, from sample collection to data analysis.

Quantitative Analysis Workflow for 9:2 FTOH cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (Water/Soil) Preservation Preservation (e.g., Methanol) SampleCollection->Preservation Extraction Extraction (SPE for Water, Solvent for Soil) Preservation->Extraction Derivatization Derivatization (Optional) (e.g., Dansylation for LC-MS/MS) Extraction->Derivatization If LC-MS/MS sensitivity is low Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Derivatization->Cleanup GC_MS GC-MS or GC-MS/MS Cleanup->GC_MS LC_MS LC-MS/MS Cleanup->LC_MS Quantification Quantification (Internal Standard Calibration) GC_MS->Quantification LC_MS->Quantification Validation Method Validation (QC Samples) Quantification->Validation

Caption: General workflow for the quantitative analysis of 9:2 FTOH in environmental samples.

References

A Comparative Guide to 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol and Perfluorooctanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two fluorinated alcohols: 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol and 1H,1H,2H,2H-Perfluorooctanol. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions regarding the selection and application of these compounds. While direct comparative performance data is limited in publicly available literature, this guide synthesizes physicochemical properties, toxicological insights, and potential applications based on available data for each compound and general trends for fluorotelomer alcohols.

Physicochemical Properties

A fundamental comparison of the two compounds begins with their distinct molecular structures, which in turn govern their physical and chemical properties. This compound, also known as 3-(Perfluorohexyl)propanol, possesses a C9 backbone with a perfluorinated C6 chain and a propyl alcohol moiety. In contrast, 1H,1H,2H,2H-Perfluorooctanol is a C8 fluorotelomer alcohol with a perfluorinated C6 chain and an ethyl alcohol moiety. This difference in the length of the hydrocarbon spacer and the overall carbon chain length influences properties such as molecular weight, boiling point, and density.

PropertyThis compound1H,1H,2H,2H-Perfluorooctanol
Synonyms 3-(Perfluorohexyl)propanol, 1H,1H,2H,2H,3H,3H-Perfluorononan-1-ol6:2 Fluorotelomer alcohol (6:2 FTOH), 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanol
CAS Number 80806-68-4[1]647-42-7
Molecular Formula C9H7F13O[1][2]C8H5F13O
Molecular Weight 378.13 g/mol [1][2]364.10 g/mol
Boiling Point 80 °C[1]88-95 °C at 28 mmHg
Density 1.629 g/mL[1]1.651 g/mL at 25 °C
Refractive Index 1.329[1]n20/D 1.313
Solubility Soluble in Benzene (sparingly), Chloroform (sparingly), DMSO (slightly), Ethyl Acetate (slightly)[1]Miscible with chloroform and methanol. Immiscible with water.[1]

Performance in Surface Modification

Experimental Protocol: Sessile Drop Contact Angle Measurement for Surface Wettability

To quantitatively assess the hydrophobicity and oleophobicity of surfaces coated with these compounds, the sessile drop method is a standard technique.[3][4]

  • Substrate Preparation: A smooth, clean substrate (e.g., silicon wafer, glass slide) is coated with a dilute solution of the fluorinated alcohol via dip-coating, spin-coating, or vapor deposition. The coated substrate is then cured under appropriate conditions (e.g., temperature, time) to ensure a uniform monolayer.

  • Apparatus: A goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

  • Procedure: a. Place the coated substrate on the goniometer stage. b. Dispense a small droplet (typically 2-5 µL) of a test liquid (e.g., deionized water for hydrophobicity, hexadecane for oleophobicity) onto the surface.[5] c. Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface. d. Use image analysis software to measure the contact angle (θ) between the tangent of the droplet and the substrate surface. e. For dynamic contact angles, the volume of the droplet is slowly increased (advancing angle) and then decreased (receding angle).

  • Data Analysis: A higher contact angle indicates lower wettability (i.e., greater hydrophobicity or oleophobicity). The difference between the advancing and receding contact angles (contact angle hysteresis) provides information about surface homogeneity and roughness.

Application in Polymer Synthesis

Fluorinated alcohols are important monomers in the synthesis of polymers with specialized properties, such as low refractive index, high thermal stability, and chemical resistance. They can be incorporated into polymers like polyacrylates, polyethers, and polysiloxanes.[6][7] The choice between this compound and 1H,1H,2H,2H-Perfluorooctanol would depend on the desired final properties of the polymer, such as the glass transition temperature, solubility, and surface energy.

Experimental Protocol: Synthesis of a Fluorinated Polyacrylate

This protocol describes a general procedure for synthesizing a polyacrylate incorporating a fluorinated alcohol.

  • Materials: Fluorinated alcohol (either of the two compounds), acryloyl chloride, a suitable solvent (e.g., anhydrous tetrahydrofuran), a radical initiator (e.g., azobisisobutyronitrile - AIBN), and a non-polar solvent for precipitation (e.g., hexane).

  • Monomer Synthesis (Acrylation): a. Dissolve the fluorinated alcohol and a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution in an ice bath. c. Add acryloyl chloride dropwise to the cooled solution with stirring. d. Allow the reaction to warm to room temperature and stir for several hours. e. Filter the reaction mixture to remove the salt byproduct and purify the resulting fluoroalkyl acrylate monomer (e.g., by column chromatography or distillation).

  • Polymerization: a. Dissolve the purified fluoroalkyl acrylate monomer and the radical initiator (AIBN) in a suitable solvent in a reaction vessel. b. De-gas the solution by several freeze-pump-thaw cycles. c. Heat the reaction mixture to the appropriate temperature (e.g., 60-70 °C) to initiate polymerization and maintain for a specified time (e.g., 12-24 hours).

  • Purification: a. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-polar solvent (e.g., hexane). b. Collect the polymer by filtration and dry under vacuum.

  • Characterization: The resulting polymer can be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), and Differential Scanning Calorimetry (DSC) to determine its structure, molecular weight, and thermal properties.

Biological Activity and Toxicological Profile

The biological activity and toxicity of fluorotelomer alcohols are of significant interest, particularly their metabolic fate and potential to interact with cellular signaling pathways.

Metabolic Pathway of Fluorotelomer Alcohols

Fluorotelomer alcohols are known to be metabolized in vivo, leading to the formation of various intermediate and terminal products. The metabolic pathway generally involves oxidation of the alcohol to an aldehyde and then to a carboxylic acid. These intermediates can undergo further transformations, including the formation of perfluorinated carboxylic acids (PFCAs).

Metabolic_Pathway FTOH Fluorotelomer Alcohol (e.g., 4,4,5,5...nonan-1-ol or Perfluorooctanol) FTAL Fluorotelomer Aldehyde FTOH->FTAL Oxidation (P450) FTCA Fluorotelomer Carboxylic Acid FTAL->FTCA Oxidation Unsaturated_Metabolites Unsaturated Metabolites FTAL->Unsaturated_Metabolites Elimination of HF PFCA Perfluoroalkyl Carboxylic Acid (e.g., PFOA, PFNA) FTCA->PFCA β-oxidation like process Unsaturated_Metabolites->PFCA Further Metabolism

Metabolic pathway of fluorotelomer alcohols.
Interaction with Signaling Pathways

Per- and polyfluoroalkyl substances (PFAS), including the metabolic products of the title compounds, have been shown to interact with various cellular signaling pathways. One of the most studied is the Peroxisome Proliferator-Activated Receptor alpha (PPARα) pathway. Activation of PPARα by PFAS is dependent on the carbon chain length. Studies have shown that the activation of PPARα increases with the chain length of perfluoroalkyl acids up to nine carbons (C9).[8][9][10][11] This suggests that the metabolic products of the C9 compound, this compound, may have a stronger interaction with PPARα compared to the C8 analogue, 1H,1H,2H,2H-Perfluorooctanol.

Furthermore, some PFAS have been implicated in the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is crucial in cell growth, differentiation, and immune regulation.[12][13][14][15][16] However, specific data on the direct effects of the two subject compounds on this pathway are not available.

PPARa_Activation cluster_ligands PFAS Ligands PFCA_C9 PFCA from Tridecafluorononan-1-ol (C9) PPARa PPARα Receptor PFCA_C9->PPARa Higher Affinity (Potentially) PFCA_C8 PFCA from Perfluorooctanol (C8) PFCA_C8->PPARa RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding Gene_Expression Target Gene Expression (Lipid Metabolism, etc.) PPRE->Gene_Expression Transcription Regulation

PFAS interaction with the PPARα signaling pathway.

Environmental Fate and Biodegradation

The environmental persistence of fluorinated compounds is a significant consideration. While the perfluorinated tail of these molecules is highly resistant to degradation, the hydrocarbon portion and the alcohol functional group can be subject to biological transformation. The biodegradation of the propanol moiety in this compound may differ from that of the ethanol moiety in 1H,1H,2H,2H-Perfluorooctanol. Generally, shorter hydrocarbon chains are more readily biodegradable.[17] However, the presence of the long fluorinated chain significantly impacts the overall environmental fate, leading to the formation of persistent terminal metabolites like PFCAs.

Summary and Conclusion

Both this compound and 1H,1H,2H,2H-Perfluorooctanol are valuable fluorinated building blocks for creating surfaces with low energy and for synthesizing specialty polymers. The choice between these two compounds will depend on the specific performance requirements of the application.

  • This compound , with its longer carbon backbone, may offer subtle differences in the physical properties of resulting polymers and may have a stronger interaction with certain biological targets like PPARα after metabolism.

  • 1H,1H,2H,2H-Perfluorooctanol , being a more commonly studied fluorotelomer alcohol, has a more extensive body of literature regarding its properties and applications.

It is crucial for researchers to consider the entire life cycle of these compounds, including their metabolic fate and environmental persistence. Further direct comparative studies are warranted to fully elucidate the performance differences between these two molecules in various applications.

References

A Comparative Performance Analysis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol and Shorter Chain Fluorinated Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol against its shorter-chain fluorinated alcohol counterparts, specifically 2-(Perfluorohexyl)ethanol and 2-(Perfluorobutyl)ethanol. This objective analysis, supported by experimental data, aims to assist researchers in selecting the optimal fluorinated alcohol for their specific applications, ranging from surface coatings and surfactant chemistry to intermediates in pharmaceutical synthesis.

Physicochemical Properties: A Foundation for Performance

The performance of fluorinated alcohols is intrinsically linked to their physicochemical properties. The longer the fluorinated carbon chain, the more pronounced the effects of fluorine become, leading to lower surface energy, higher hydrophobicity, and distinct solubility profiles. The table below summarizes key properties of the fluorinated alcohols under comparison.

PropertyThis compound2-(Perfluorohexyl)ethanol2-(Perfluorobutyl)ethanol
Chemical Formula C9H7F13O[1]C8H5F13O[2]C6H5F9O
Molecular Weight ( g/mol ) 378.13[1]364.10[2]264.09
Perfluorinated Chain Length C6F13C6F13C4F9
Density (g/mL at 25°C) ~1.7 (estimated)1.651[3]1.590
Boiling Point (°C) Not available88-95 at 28 mmHg[3]140-143 at 20 mmHg
Water Solubility ImmiscibleImmiscible[3]Not available
Solubility in Organic Solvents Soluble in some organic solventsMiscible with chloroform and methanol[3][4]Not available

Performance in Surface Modification: Hydrophobicity and Oleophobicity

Fluorinated alcohols are widely utilized to create low-energy surfaces that exhibit both water and oil repellency. The length of the perfluoroalkyl chain plays a critical role in determining the degree of hydrophobicity and oleophobicity. Generally, a longer fluorinated chain results in a lower surface energy and, consequently, higher contact angles for water and oils.

While direct comparative data for these specific alcohols under identical conditions is limited in publicly available literature, the principles of surface chemistry suggest that this compound, with its C6F13 chain, would impart a higher degree of hydrophobicity and oleophobicity to a surface compared to 2-(Perfluorobutyl)ethanol, which has a shorter C4F9 chain. The performance of 2-(Perfluorohexyl)ethanol would be comparable to that of this compound due to the identical C6F13 perfluorinated chain.

Experimental Protocol: Contact Angle Measurement

The hydrophobicity and oleophobicity of surfaces modified with these alcohols can be quantified by measuring the static contact angle of a liquid droplet on the surface.

G cluster_prep Surface Preparation cluster_measurement Contact Angle Measurement Substrate Cleaning Substrate Cleaning Coating Application Coating Application Substrate Cleaning->Coating Application Curing Curing Coating Application->Curing Droplet Deposition Droplet Deposition Curing->Droplet Deposition Image Capture Image Capture Droplet Deposition->Image Capture Angle Analysis Angle Analysis Image Capture->Angle Analysis

Workflow for Contact Angle Measurement.
  • Surface Preparation: A substrate (e.g., glass slide, silicon wafer) is thoroughly cleaned to remove any contaminants.

  • Coating Application: A solution of the fluorinated alcohol in a suitable solvent is applied to the substrate using methods such as dip-coating, spin-coating, or spray-coating.

  • Curing: The coated substrate is cured, typically by heating, to evaporate the solvent and allow for the self-assembly of the fluorinated molecules on the surface.

  • Droplet Deposition: A small droplet of a test liquid (e.g., deionized water for hydrophobicity, hexadecane for oleophobicity) is carefully placed on the coated surface.

  • Image Capture: A high-resolution camera with a goniometer setup is used to capture a profile image of the droplet on the surface.

  • Angle Analysis: Image analysis software is used to measure the angle between the solid surface and the tangent of the droplet at the three-phase contact point.

Performance as Surfactants: Surface Tension Reduction

In applications requiring the reduction of surface tension, such as in coatings, emulsifiers, and foaming agents, fluorinated compounds are highly effective. The efficiency of a surfactant is often characterized by its ability to lower the surface tension of a liquid at a given concentration and its critical micelle concentration (CMC). Similar to surface modification, a longer perfluoroalkyl chain generally leads to more efficient packing at interfaces and a greater reduction in surface tension.

Therefore, it is expected that this compound and 2-(Perfluorohexyl)ethanol would exhibit lower surface tension values in solution and have lower CMCs compared to 2-(Perfluorobutyl)ethanol.

Experimental Protocol: Surface Tension Measurement (Du Noüy Ring Method)

The Du Noüy ring method is a classic technique for measuring the surface tension of a liquid.

G Solution Preparation Solution Preparation Ring Immersion Ring Immersion Solution Preparation->Ring Immersion Ring Withdrawal Ring Withdrawal Ring Immersion->Ring Withdrawal Force Measurement Force Measurement Ring Withdrawal->Force Measurement Surface Tension Calculation Surface Tension Calculation Force Measurement->Surface Tension Calculation

Du Noüy Ring Method for Surface Tension.
  • Solution Preparation: Solutions of the fluorinated alcohol in a suitable solvent (e.g., water, if soluble, or an organic solvent) are prepared at various concentrations.

  • Ring Immersion: A platinum-iridium ring is submerged below the surface of the liquid.

  • Ring Withdrawal: The ring is slowly pulled upwards through the liquid-air interface. As the ring is withdrawn, it pulls a meniscus of the liquid with it.

  • Force Measurement: The force required to detach the ring from the surface is measured using a tensiometer.

  • Surface Tension Calculation: The surface tension is calculated from the maximum force, the radius of the ring, and a correction factor.

Performance in Chemical Synthesis

Fluorinated alcohols can serve as unique solvents or reagents in organic synthesis due to their distinct polarity, low nucleophilicity, and ability to dissolve fluorinated compounds. The choice of fluorinated alcohol can influence reaction rates and product yields.

Biological Implications for Drug Development

Fluorinated compounds are of significant interest in drug development as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. However, it is also crucial to understand the potential biological interactions of these compounds and their metabolites.

Fluorotelomer alcohols (FTOHs), such as the ones discussed here, can be metabolized in vivo to form perfluoroalkyl carboxylic acids (PFCAs).[5][6][7] These PFCAs have been shown to be biologically active and can interact with various cellular signaling pathways.

PPARα Signaling Pathway Activation

One of the key signaling pathways affected by PFCAs is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) pathway.[8][9] PPARα is a nuclear receptor that plays a crucial role in lipid metabolism and homeostasis.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FTOH Fluorotelomer Alcohol Metabolism Metabolism FTOH->Metabolism PFCA Perfluoroalkyl Carboxylic Acid (PFCA) Metabolism->PFCA PPARa PPARα PFCA->PPARa RXR RXR PPARa_RXR PPARα-RXR Heterodimer RXR->PPARa_RXR PPARa->PPARa_RXR PPARa_RXR_n PPARα-RXR PPARa_RXR->PPARa_RXR_n PPRE PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression PPARa_RXR_n->PPRE

Metabolism of FTOHs and PPARα Activation.

The metabolic conversion of fluorotelomer alcohols to PFCAs and the subsequent activation of the PPARα signaling pathway is a critical consideration for drug development professionals. The extent of metabolism and the specific PFCAs formed can vary depending on the chain length and structure of the parent FTOH. Activation of PPARα can lead to changes in lipid metabolism, which may be a desirable therapeutic effect or an unwanted side effect, depending on the context.[8][9]

Conclusion

The selection of a fluorinated alcohol for a specific application requires careful consideration of its physicochemical properties and performance characteristics.

  • For surface modification applications requiring the highest degree of hydrophobicity and oleophobicity , the longer-chain this compound and 2-(Perfluorohexyl)ethanol are likely to provide superior performance compared to the shorter-chain 2-(Perfluorobutyl)ethanol.

  • In surfactant applications , the longer-chain alcohols are expected to be more efficient at reducing surface tension and will exhibit lower critical micelle concentrations.

  • As solvents or reagents in chemical synthesis , the choice will depend on the specific requirements of the reaction, including reactant solubility and desired temperature.

  • From a drug development perspective , the metabolic fate of these alcohols and the biological activity of their perfluoroalkyl acid metabolites, particularly their interaction with the PPARα signaling pathway, are important factors to consider in assessing both efficacy and potential toxicity.

Further empirical studies directly comparing these specific fluorinated alcohols under standardized conditions would be invaluable for providing more definitive performance benchmarks.

References

assessing the surface tension reduction of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol based surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the surface tension reduction capabilities of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol-based surfactants and other common alternatives. The information presented herein is supported by available experimental data to aid in the selection of appropriate surfactants for various research and development applications.

Introduction to Surfactants and Surface Tension

Surfactants, or surface-active agents, are amphiphilic compounds that reduce the surface tension of a liquid, the interfacial tension between two liquids, or between a liquid and a solid. This property is crucial in a wide array of applications, including drug delivery, formulation stabilization, and various laboratory processes. The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles, and the surface tension at this concentration. A lower CMC and a lower surface tension at the CMC generally indicate a more efficient surfactant.

Fluorinated surfactants, such as those based on this compound, are known for their exceptional ability to lower the surface tension of aqueous solutions to values significantly below what is achievable with traditional hydrocarbon-based surfactants.[1] This guide compares the performance of this class of fluorinated surfactants with common non-fluorinated surfactants and emerging alternatives like silicone-based surfactants.

Comparative Performance Data

The following table summarizes the surface tension reduction properties of this compound and a selection of alternative surfactants. Data for the target fluorinated surfactant is based on its close structural analogue, 1H,1H,2H,2H-Perfluorodecan-1-ol, and is intended to be representative of short-chain fluorotelomer alcohols.

Surfactant ClassSpecific SurfactantCritical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)
Fluorinated Surfactant This compound (C6 Fluorotelomer Alcohol) *Data not directly available, estimated based on similar short-chain fluorinated surfactants to be in the low mM rangeEstimated to be in the range of 15-20 mN/m
Fluorinated Surfactant (Analogue) 1H,1H,2H,2H-Perfluorodecan-1-ol (C8 Fluorotelomer Alcohol)Not explicitly found, but typically low mM range for fluorosurfactantsCan reduce surface tension to very low values, often below 20 mN/m
Silicone-Based Surfactant Polyether-Modified Trisiloxane0.021 g/L[2]17.61 mN/m[2]
Non-ionic Surfactant Sodium Dodecyl Sulfate (SDS)~8.2 mM~38 mN/m
Non-ionic Surfactant Triton X-100~0.24 mM~33 mN/m
Non-ionic Surfactant Polysorbate 80 (Tween 80)0.012 mM[3][4]~42.5 mN/m

Note: Specific experimental data for the surface tension and CMC of this compound were not available in the public domain at the time of this guide's compilation. The provided estimates are based on the known performance of structurally similar short-chain fluorinated surfactants.

Experimental Protocols for Surface Tension Measurement

Accurate and reproducible measurement of surface tension is critical for comparing the performance of different surfactants. Several established methods are commonly employed in research and industry.

Pendant Drop Method

The pendant drop method is an optical technique used to determine the surface or interfacial tension of a liquid. It involves the analysis of the shape of a drop of liquid suspended from the end of a capillary tube. The shape of the drop is determined by the balance between the surface tension and gravity.

Methodology:

  • A drop of the surfactant solution is formed at the tip of a vertically oriented capillary.

  • The drop is allowed to hang and reach equilibrium.

  • A high-resolution camera captures an image of the drop's profile.

  • Software analyzes the shape of the drop, fitting it to the Young-Laplace equation, which relates the pressure difference across the curved surface to the surface tension and the principal radii of curvature.

  • By knowing the density of the liquid and the acceleration due to gravity, the surface tension can be calculated from the drop's shape parameters.

PendantDropWorkflow cluster_setup Experimental Setup cluster_analysis Data Analysis A Syringe with Surfactant Solution B Capillary Tube A->B Dispenses C Pendant Drop B->C Forms E High-Resolution Camera C->E Image Captured D Light Source F Image Acquisition E->F G Drop Shape Analysis Software F->G H Young-Laplace Equation Fitting G->H I Surface Tension Calculation H->I

Caption: Experimental workflow for the pendant drop method.

Wilhelmy Plate Method

The Wilhelmy plate method is a force-based technique that measures the force exerted on a thin plate, typically made of platinum, as it is brought into contact with the surface of a liquid.

Methodology:

  • A thin, roughened platinum plate with a known perimeter is suspended from a sensitive balance.

  • The plate is lowered until it just touches the surface of the surfactant solution.

  • The force acting on the plate is measured. This force is a combination of the weight of the plate and the downward pull of the surface tension.

  • The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (P * cosθ) where F is the measured force, P is the perimeter of the plate, and θ is the contact angle between the liquid and the plate. For a properly cleaned platinum plate, the contact angle with water is typically assumed to be 0°, simplifying the equation to γ = F / P.

WilhelmyPlateWorkflow A Suspend Platinum Plate from Tensiometer B Bring Plate into Contact with Liquid Surface A->B C Measure Force (F) on the Plate B->C E Calculate Surface Tension (γ = F / P) C->E D Know Plate Perimeter (P) and Assume Contact Angle (θ=0°) D->E

Caption: Workflow for the Wilhelmy plate method.

Du Noüy Ring Method

The Du Noüy ring method is another force-based technique that measures the force required to pull a platinum-iridium ring from the surface of a liquid.

Methodology:

  • A platinum-iridium ring of known dimensions is submerged in the surfactant solution.

  • The ring is then slowly pulled upwards through the liquid-air interface.

  • As the ring is raised, it pulls a meniscus of liquid with it. The force required to pull the ring increases to a maximum just before the liquid film breaks.

  • This maximum force is measured by a tensiometer.

  • The surface tension is calculated from the maximum force, the dimensions of the ring, and a correction factor that accounts for the shape of the liquid pulled up by the ring.

DuNouyRingWorkflow A Submerge Platinum-Iridium Ring in Solution B Slowly Pull Ring Upwards A->B C Measure Maximum Force (F_max) Before Film Breaks B->C E Calculate Surface Tension C->E D Apply Correction Factor based on Ring Dimensions and Liquid Density D->E SurfactantAction cluster_concentration Surfactant Concentration cluster_interface Liquid-Air Interface cluster_bulk Bulk Solution cluster_properties Surface Properties A Low Concentration (Below CMC) B Increasing Concentration A->B D Surfactant Monomers Adsorb at Interface A->D F Monomers in Bulk A->F C At and Above CMC B->C B->D E Interface Becomes Saturated B->E B->F G Micelle Formation C->G H Surface Tension Decreases D->H I Surface Tension Reaches Minimum and Plateaus E->I

References

A Comparative Guide to the Biological Activity of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol and its derivatives. Due to the limited availability of direct comparative studies in publicly accessible literature, this document summarizes the existing hazard data and discusses the general biological impact of fluorinated alcohols, providing a foundational understanding for researchers in the field.

Introduction to this compound and Its Derivatives

This compound is a fluorinated alcohol with a C9 backbone. The high degree of fluorination significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can dictate its biological activity. The introduction of fluorine atoms into organic molecules can profoundly alter their biological properties, a strategy widely used in drug design to enhance efficacy and pharmacokinetic profiles.[1] Derivatives of this alcohol, such as its iodide and azide counterparts, are often used as synthetic intermediates. This guide focuses on the available biological data for the parent alcohol and its known derivatives.

Comparative Biological Activity Data

Table 1: Summary of GHS Hazard Classifications

CompoundCAS NumberMolecular FormulaGHS Hazard Statements
This compound80806-68-4C9H7F13OH315: Causes skin irritationH319: Causes serious eye irritation[2]
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide89889-20-3C9H6F13IH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH413: May cause long lasting harmful effects to aquatic life[3]
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide852527-60-7C9H6F13N3No specific GHS hazard data available.
4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1-phenylnonane-1,3-dione99338-16-6C15H7F13O2No specific GHS hazard data available.

Note: The absence of hazard data for the azide and phenylnonane-1,3-dione derivatives does not imply they are non-hazardous. It indicates a lack of available data from the searched sources.

General Biological Effects of Fluorinated Alcohols

While specific data on this compound is sparse, the broader class of fluorinated alcohols is known to exhibit certain biological activities:

  • Membrane Perturbation: Fluorinated alcohols can interact with and disrupt lipid bilayers, a fundamental component of cell membranes. This can lead to changes in membrane fluidity and permeability, potentially causing cytotoxicity.

  • Enzyme Inhibition: The introduction of fluorine can alter the binding affinity of molecules to enzyme active sites, leading to inhibition. This is a key principle in the design of many pharmaceuticals.[1]

  • Protein Structure Modification: Some fluorinated alcohols are known to induce conformational changes in proteins, which can affect their function.

Experimental Protocols

Detailed experimental protocols for the biological assessment of this compound and its derivatives are not available in the reviewed literature. However, for assessing the noted skin and eye irritation potential, standardized protocols such as those from the Organisation for Economic Co-operation and Development (OECD) are typically employed.

Example Protocol: In Vitro Skin Irritation Test (OECD TG 439)

This test method uses a reconstituted human epidermis (RhE) model to assess the potential of a chemical to cause skin irritation.

  • Test System: A three-dimensional RhE model, which consists of non-transformed human-derived epidermal keratinocytes.

  • Procedure:

    • A small amount of the test chemical is applied topically to the skin tissue surface.

    • The chemical is left in contact with the tissue for a specified period (e.g., 60 minutes).

    • The tissue is then rinsed and incubated for a post-exposure period (e.g., 42 hours).

  • Endpoint Measurement: Cell viability is determined by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is measured spectrophotometrically.

  • Classification: A chemical is identified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.

Signaling Pathways and Experimental Workflows

Specific signaling pathways affected by this compound or its derivatives have not been elucidated in the available literature. The following diagrams illustrate a general workflow for the initial assessment of the biological activity of a novel chemical compound.

Experimental Workflow for Biological Activity Assessment cluster_0 Initial Screening cluster_1 In Vitro Assays cluster_2 In Vivo Studies Compound Synthesis and Characterization Compound Synthesis and Characterization In Silico Prediction In Silico Prediction Compound Synthesis and Characterization->In Silico Prediction High-Throughput Screening High-Throughput Screening In Silico Prediction->High-Throughput Screening Cytotoxicity Assays Cytotoxicity Assays High-Throughput Screening->Cytotoxicity Assays Target-Based Assays Target-Based Assays Cytotoxicity Assays->Target-Based Assays Phenotypic Assays Phenotypic Assays Target-Based Assays->Phenotypic Assays Animal Model Selection Animal Model Selection Phenotypic Assays->Animal Model Selection Toxicity and Efficacy Studies Toxicity and Efficacy Studies Animal Model Selection->Toxicity and Efficacy Studies

Caption: General workflow for assessing the biological activity of a new chemical entity.

Logical Relationship for Hazard Identification Test Compound Test Compound Exposure Exposure Test Compound->Exposure Adverse Outcome Pathway Adverse Outcome Pathway Exposure->Adverse Outcome Pathway Biological System Biological System Biological System->Adverse Outcome Pathway Hazard Identification Hazard Identification Adverse Outcome Pathway->Hazard Identification

Caption: Logical flow from chemical exposure to hazard identification.

Conclusion and Future Directions

The currently available data on the biological activity of this compound and its derivatives is limited, primarily consisting of GHS hazard classifications indicating potential for skin and eye irritation. There is a clear need for comprehensive in vitro and in vivo studies to elucidate the specific biological effects, mechanisms of action, and potential therapeutic or toxicological profiles of these compounds. Researchers are encouraged to conduct cytotoxicity, genotoxicity, and specific target-based assays to build a more complete understanding of this class of fluorinated molecules. The general principles of fluorinated compounds' effects on biological systems suggest that these molecules may have interesting and potent activities, warranting further investigation.

References

Shifting Tides: A Comparative Environmental Impact Assessment of Alternatives to 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the environmental footprint of fluorotelomer alcohol alternatives, supported by experimental data and detailed methodologies.

The long-chain fluorotelomer alcohol, 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol (an 8:2 FTOH), has come under increasing scrutiny due to its persistence, potential for bioaccumulation, and the formation of toxic degradation products. As regulatory pressures mount and environmental consciousness grows, the scientific community is actively seeking safer alternatives. This guide provides a comparative environmental impact assessment of a prominent alternative, the shorter-chain 6:2 fluorotelomer alcohol (6:2 FTOH), using its close structural analog, 8:2 fluorotelomer alcohol (8:2 FTOH), as a benchmark for comparison.

Quantitative Environmental Impact Assessment

The following tables summarize key quantitative data points for the environmental fate and effects of 6:2 FTOH and 8:2 FTOH.

Table 1: Aerobic Biodegradation

Parameter6:2 Fluorotelomer Alcohol (6:2 FTOH)8:2 Fluorotelomer Alcohol (8:2 FTOH)
Primary Degradation Half-Life in Soil < 2 days[1][2]< 7 days[3]
Primary Degradation Half-Life in Aerobic River Sediment < 2 days[4]-
Major Terminal Metabolites in Soil Perfluoropentanoic acid (PFPeA), Perfluorohexanoic acid (PFHxA), Perfluorobutanoic acid (PFBA), 5:3 Acid[1][2]Perfluorooctanoic acid (PFOA), Perfluorohexanoic acid (PFHxA), 7:3 Acid[5]
Mineralization to CO2 (in soil) 6% of total ¹⁴C dosed after 84 days[6]6.8% of ¹⁴C dosed after 33 days[5]

Table 2: Aquatic Ecotoxicity

OrganismEndpoint6:2 Fluorotelomer Alcohol (6:2 FTOH)8:2 Fluorotelomer Alcohol (8:2 FTOH)
Tetrahymena thermophila (protozoan)EC₅₀ (growth inhibition, closed system)64.3 mg/L[7]No growth inhibition observed[7]
Daphnia magna (water flea)48h EC₅₀ (immobility) for degradation products (FTCAs)63 mg/L (6:2 FTCA)[8]5.9 mg/L (8:2 FTCA)[8]

Table 3: Bioaccumulation Potential

OrganismParameter6:2 Fluorotelomer Alcohol (6:2 FTOH) derivative8:2 Fluorotelomer Alcohol (8:2 FTOH) derivative
Common Carp (Cyprinus carpio)Bioconcentration Factor (BCF) of diPAPsHigher BCF for 6:2 diPAP[4]Lower BCF for 8:2 diPAP[4]

Experimental Protocols

The following are summaries of standard protocols for assessing the environmental impact of chemical substances.

Aerobic Biodegradation in Soil (based on OECD Guideline 307)

This test evaluates the rate and extent of biodegradation of a chemical in soil under aerobic conditions.

  • Test System: A flow-through or static system is used with fresh, sieved soil with a known organic carbon content.

  • Test Substance Application: The test substance, often radiolabeled (e.g., with ¹⁴C), is applied to the soil at a concentration that does not inhibit microbial activity.

  • Incubation: The soil is incubated in the dark at a controlled temperature (e.g., 20-22°C) and moisture content for an extended period (e.g., up to 120 days).

  • Analysis: At various time points, soil samples are extracted and analyzed for the parent compound and its transformation products using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The evolution of ¹⁴CO₂ is trapped and measured to determine the extent of mineralization.

  • Data Interpretation: The disappearance of the parent compound is used to calculate the primary degradation half-life. The identification and quantification of metabolites provide insight into the degradation pathway.

Aquatic Toxicity: Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test determines the acute toxicity of a substance to Daphnia magna.

  • Test Organisms: Young daphnids (less than 24 hours old) are used.

  • Test Design: Daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The results are used to calculate the median effective concentration (EC₅₀), which is the concentration that immobilizes 50% of the daphnids.

Bioaccumulation in Fish: Aqueous and Dietary Exposure (based on OECD Guideline 305)

This guideline describes procedures for assessing the bioaccumulation potential of chemicals in fish.

  • Test Phases: The test consists of two phases: an uptake phase where fish are exposed to the test substance, and a depuration phase where they are transferred to a clean environment.

  • Exposure: Exposure can be through the water (bioconcentration) or through diet (biomagnification).

  • Sampling: Fish are sampled at regular intervals during both phases to measure the concentration of the test substance in their tissues.

  • Data Analysis: The data are used to calculate the bioconcentration factor (BCF) or biomagnification factor (BMF), which are indicators of a substance's potential to accumulate in aquatic organisms.

Signaling Pathways in PFAS Toxicity

Per- and polyfluoroalkyl substances (PFAS), including the degradation products of fluorotelomer alcohols, can exert their toxic effects through various molecular mechanisms. One of the key pathways involves the activation of nuclear receptors, such as the Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the Pregnane X Receptor (PXR).

PFAS_Toxicity_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus PFAS PFAS (e.g., PFCAs) PPARa PPARα PFAS->PPARa Activation PXR PXR PFAS->PXR Activation RXR RXR PPARa->RXR Heterodimerization PXR->RXR Heterodimerization PPRE PPRE XRE XRE Target_Genes_PPAR Target Genes (Lipid Metabolism) PPRE->Target_Genes_PPAR Transcription Target_Genes_PXR Target Genes (Xenobiotic Metabolism) XRE->Target_Genes_PXR Transcription Cellular_Effects Altered Lipid Homeostasis, Oxidative Stress Target_Genes_PPAR->Cellular_Effects Target_Genes_PXR->Cellular_Effects PPARa_RXR PPARα-RXR PPARa_RXR->PPRE Binding PXR_RXR PXR-RXR PXR_RXR->XRE Binding

References

A Comparative Guide to the Spectroscopic Data of Fluorotelomer Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of spectroscopic data for three common fluorotelomer alcohols (FTOHs): 4:2 FTOH, 6:2 FTOH, and 8:2 FTOH. The information presented is intended to aid in the identification, characterization, and quantification of these compounds in various research and development settings.

Introduction to Fluorotelomer Alcohols

Fluorotelomer alcohols are a class of polyfluoroalkyl substances (PFAS) characterized by a perfluorinated carbon chain linked to an ethyl alcohol group. The nomenclature "X:2 FTOH" indicates 'X' number of fluorinated carbons and a two-carbon alcohol moiety. These compounds are precursors to perfluorinated carboxylic acids (PFCAs) and are of significant interest in environmental and toxicological studies.

Spectroscopic Data Comparison

The following sections provide a comparative analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for 4:2, 6:2, and 8:2 FTOH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of FTOHs. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a comprehensive picture of the molecular structure.

Table 1: ¹H NMR Spectroscopic Data for Fluorotelomer Alcohols

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4:2 FTOH 3.94t6.2-CH₂-OH
2.45tt18.0, 6.2-CF₂-CH₂-
4.75s (broad)--OH
6:2 FTOH 3.92t6.3-CH₂-OH
2.43tt18.1, 6.3-CF₂-CH₂-
4.70s (broad)--OH
8:2 FTOH 3.91t6.3-CH₂-OH
2.42tt18.2, 6.3-CF₂-CH₂-
4.68s (broad)--OH

Table 2: ¹³C NMR Spectroscopic Data for Fluorotelomer Alcohols

CompoundChemical Shift (δ) ppmAssignment
4:2 FTOH 59.8-CH₂-OH
32.5 (t, J=21 Hz)-CF₂-CH₂-
107-125 (m)-CF₂- groups
6:2 FTOH 59.9-CH₂-OH
32.4 (t, J=21 Hz)-CF₂-CH₂-
107-126 (m)-CF₂- groups
8:2 FTOH 60.0-CH₂-OH
32.3 (t, J=21 Hz)-CF₂-CH₂-
107-126 (m)-CF₂- groups

Table 3: ¹⁹F NMR Spectroscopic Data for Fluorotelomer Alcohols

CompoundChemical Shift (δ) ppmAssignment
4:2 FTOH -81.6-CF₃
-114.8-CF₂-CH₂-
-124.9-CF₂-
-126.4-CF₂-
6:2 FTOH -81.6-CF₃
-114.9-CF₂-CH₂-
-122.2-CF₂-
-123.4-CF₂-
-124.9-CF₂-
-126.5-CF₂-
8:2 FTOH -81.6-CF₃
-115.0-CF₂-CH₂-
-122.1 (m)-CF₂- groups
-126.5-CF₂-
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the characteristic functional groups present in FTOHs.

Table 4: FTIR Absorption Bands for Fluorotelomer Alcohols

Wavenumber (cm⁻¹)Assignment4:2 FTOH6:2 FTOH8:2 FTOH
3600-3200O-H stretch (alcohol)BroadBroadBroad
3000-2850C-H stretch (alkane)StrongStrongStrong
1470-1450C-H bend (scissoring)MediumMediumMedium
1400-1260O-H bendMediumMediumMedium
1300-1000C-F stretchVery StrongVery StrongVery Strong
1141, 1246C-F stretch
1216, 1251C-F stretch
1159, 1253C-F stretch
1055C-O stretch
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the separation and identification of volatile compounds like FTOHs. The fragmentation patterns observed in the mass spectra are key to their identification.

Table 5: Key Mass Spectrometry Fragments (m/z) for Fluorotelomer Alcohols (Electron Ionization)

m/zIon Fragment4:2 FTOH6:2 FTOH8:2 FTOH
[M-H₂O]+Molecular ion minus water246346446
[M-HF]+Molecular ion minus hydrogen fluoride244344444
95[CF₂(CH₂)₂OH]⁺
69[CF₃]⁺
131[C₃F₅]⁺
169[C₃F₇]⁺
231[C₅F₉]⁺
331[C₇F₁₃]⁺

Experimental Protocols

Detailed methodologies for the spectroscopic techniques are provided below.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the FTOH sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, acetone-d6) in a 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is free of particulate matter.

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition :

    • Pulse Sequence : Standard single-pulse experiment.

    • Spectral Width : 12-16 ppm.

    • Number of Scans : 16-64, depending on concentration.

    • Relaxation Delay : 1-5 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : Proton-decoupled single-pulse experiment.

    • Spectral Width : 220-250 ppm.

    • Number of Scans : 1024 or more, depending on concentration.

    • Relaxation Delay : 2-5 seconds.

  • ¹⁹F NMR Acquisition :

    • Pulse Sequence : Proton-decoupled single-pulse experiment.

    • Spectral Width : -60 to -140 ppm.

    • Number of Scans : 64-256.

    • Relaxation Delay : 1-5 seconds.

    • Reference : External or internal reference standard (e.g., CFCl₃ at 0 ppm).

FTIR Spectroscopy
  • Sample Preparation : For neat liquid analysis, place a small drop of the FTOH sample between two IR-transparent salt plates (e.g., KBr or NaCl) to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the sample directly onto the ATR crystal.

  • Instrumentation : A Fourier-Transform Infrared spectrometer.

  • Data Acquisition :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

    • Background : A background spectrum of the clean salt plates or ATR crystal should be collected prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare standard solutions of FTOHs in a suitable solvent such as ethyl acetate or methanol. For environmental or biological samples, extraction with a solvent like methyl tert-butyl ether followed by concentration may be necessary.[1]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • GC Conditions :

    • Column : A polar capillary column, such as a DB-WAX or SH-Stabilwax (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating FTOHs.[2]

    • Injector Temperature : 250 °C.

    • Injection Mode : Splitless or pulsed split.[3]

    • Oven Temperature Program : Initial temperature of 40-60°C held for 1-2 minutes, then ramped at 10-25°C/min to a final temperature of 240-250°C, held for several minutes.[4]

    • Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[3] Positive Chemical Ionization (PCI) can also be used for enhanced sensitivity of the molecular ion.[2]

    • Source Temperature : 230-250 °C.

    • Mass Range : Scan from m/z 40 to 600.

    • Acquisition Mode : Full scan for identification or Selected Ion Monitoring (SIM) for targeted quantification.[4]

Visualizations

General Structure of Fluorotelomer Alcohols

The following diagram illustrates the general chemical structure of the n:2 fluorotelomer alcohols discussed in this guide.

FTOH_Structure cluster_42 4:2 FTOH cluster_62 6:2 FTOH cluster_82 8:2 FTOH FTOH_42 F(CF₂)₄-CH₂-CH₂-OH FTOH_62 F(CF₂)₆-CH₂-CH₂-OH FTOH_82 F(CF₂)₈-CH₂-CH₂-OH GCMS_Workflow Sample_Prep Sample Preparation (Extraction/Dilution) GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Ionization Ionization (e.g., Electron Ionization) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Spectrum Interpretation) Detection->Data_Analysis

References

No Peer-Reviewed Efficacy Studies Found for 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant gap in research regarding the efficacy of the chemical compound 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol. Despite extensive searches for peer-reviewed studies, no specific data on its performance in any biological or therapeutic application, including drug development, could be identified.

The primary information available for this compound is confined to chemical databases such as PubChem.[1] These resources provide foundational data on the compound's physical and chemical properties, including its structure, molecular formula (C9H7F13O), and safety and hazard classifications. However, these entries do not contain any experimental data related to its efficacy or potential applications.

While research exists on other structurally related fluorinated compounds, the specific efficacy of this compound has not been the subject of published experimental investigation. For instance, a related azide derivative, 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide, is noted for its potential, yet unproven, applications in drug discovery and material science due to its unique structural characteristics.[2] However, this information is speculative and does not pertain to the efficacy of the alcohol form of the compound.

Due to the absence of peer-reviewed studies detailing the efficacy of this compound, it is not possible to construct a comparison guide that meets the core requirements of presenting experimental data, detailing methodologies, or visualizing performance against alternatives. The scientific community has not yet published research that would support such a comparative analysis. Therefore, no quantitative data tables or diagrams can be generated at this time. Further research and publication of efficacy studies are required before a comprehensive guide can be developed.

References

Safety Operating Guide

Proper Disposal of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol, a fluorinated alcohol belonging to the class of per- and polyfluoroalkyl substances (PFAS). Due to their persistence in the environment, PFAS compounds require special consideration for disposal to minimize environmental contamination and ensure regulatory compliance.

Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of the chemical and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Disposal Prohibited Methods

Under no circumstances should this compound or its waste be disposed of via the sanitary sewer system (down the drain) or in regular solid waste containers. These methods of disposal are not effective for PFAS compounds and can lead to environmental contamination.

Recommended Disposal Procedures

The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. The following steps outline the general procedure for preparing this chemical waste for pickup and disposal.

Step 1: Waste Segregation and Collection
  • Waste Identification : All waste streams containing this compound must be clearly identified. This includes the pure compound, solutions containing the compound, and any contaminated materials such as gloves, absorbent pads, and glassware.

  • Segregation : This waste must be segregated from other laboratory waste streams to prevent unintentional reactions. In particular, keep it separate from incompatible materials. As a fluorinated alcohol, it should be collected with other halogenated organic waste.[1]

  • Collection Container : Use a designated, leak-proof, and chemically compatible container for collecting the liquid waste. For instance, hydrofluoric acid, a potential degradation product, should not be stored in glass.[2] While this alcohol is not hydrofluoric acid, caution with glass containers for long-term storage of fluorinated compounds is prudent. High-density polyethylene (HDPE) containers are generally a good choice.

Step 2: Labeling and Storage
  • Labeling : The waste container must be clearly labeled as "Hazardous Waste." The label should include the full chemical name: "this compound," the concentration (if in solution), and the approximate volume. Do not use abbreviations or chemical formulas.

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be a secondary containment system to prevent spills from reaching the environment. Ensure the container is kept closed except when adding waste.

Step 3: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS) : Contact your institution's EHS office or the designated hazardous waste management personnel to schedule a pickup for the waste.

  • Provide Information : Be prepared to provide all necessary information about the waste, including the chemical name and quantity, to the waste disposal vendor.

Disposal Options for PFAS-Containing Waste

The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the destruction and disposal of PFAS, which includes the following technologies.[3][4] The selection of the most appropriate method is typically made by the hazardous waste disposal facility.

Disposal TechnologyDescriptionConsiderations
Thermal Destruction (Incineration) High-temperature incineration in a hazardous waste combustor can destroy PFAS compounds.Temperatures should ideally exceed 1,100°C to ensure complete destruction.[3] Incomplete combustion can lead to the formation of other hazardous byproducts.
Permitted Hazardous Waste Landfills (RCRA Subtitle C) Disposal in a specially designed landfill for hazardous waste.These landfills have liners and leachate collection systems to minimize environmental release. Recommended for waste with high PFAS concentrations.[3]
Underground Injection Injection of liquid waste into deep, confined geological formations.This is a suitable option for liquid PFAS waste and is considered to have a lower potential for environmental release compared to other methods.[3] However, the availability of such facilities is limited.
Interim Storage Storing the waste in a controlled environment until more effective disposal technologies become available.This is a temporary solution for low volumes of containerized, high-concentration materials.[3]

Waste Classification

While specific regulations are evolving, wastes containing this compound may be classified under the Resource Conservation and Recovery Act (RCRA) as hazardous waste. As a halogenated organic compound, it could potentially fall under the "F-listed" wastes from non-specific sources if it is a spent solvent.[5][6] The EPA has also proposed listing several PFAS compounds as hazardous constituents under RCRA, which would subject them to corrective action requirements.[7][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow Disposal Workflow for this compound cluster_lab Laboratory Procedures cluster_disposal Professional Waste Management cluster_options Disposal Options A Generate Waste Containing This compound B Segregate from Other Waste Streams (Collect as Halogenated Organic Waste) A->B C Collect in a Labeled, Compatible, and Sealed Hazardous Waste Container B->C D Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment C->D E Contact Environmental Health & Safety (EHS) for Waste Pickup D->E F Transport to a Licensed Hazardous Waste Facility E->F G Select Appropriate Disposal Method (Based on EPA Guidance and Facility Capabilities) F->G H Thermal Destruction (High-Temperature Incineration) G->H Liquid or Solid Waste I Permitted Hazardous Waste Landfill G->I Solid or Liquid Waste J Underground Injection G->J Liquid Waste Only

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, thereby protecting both human health and the environment. Always consult your institution's specific waste management policies and procedures.

References

Navigating the Safe Handling of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of laboratory chemicals is paramount to ensuring both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for handling 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol, a fluorinated alcohol. Adherence to these procedural guidelines is critical for minimizing risk and maintaining a safe research environment.

Immediate Safety and Personal Protective Equipment (PPE)

Hazard Overview: this compound is classified as a flammable liquid and vapor that is harmful if swallowed.[1] It is also known to cause skin and eye irritation and may lead to respiratory irritation.[1]

Primary Defense: Personal Protective Equipment (PPE): The selection and proper use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and irritation.
Eye & Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended if there is a risk of splashing.To protect eyes from splashes and vapors that can cause serious eye irritation.
Skin & Body Protection A flame-resistant lab coat or chemical-resistant apron worn over personal clothing.To protect against skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.To prevent inhalation of vapors that may cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

  • Preparation: Before handling, ensure that a chemical fume hood is operational and the workspace is clean and uncluttered. An eyewash station and safety shower should be readily accessible.[2]

  • PPE Donning: Put on all required PPE in the correct order: lab coat, safety glasses or goggles, and then gloves.

  • Handling: Conduct all work with the chemical within a fume hood to minimize inhalation exposure.[3] Avoid direct contact with skin and eyes.[2]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3] Store away from heat, sparks, and open flames.[2]

  • Spill Management: In case of a spill, remove all sources of ignition.[2] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2] Ensure adequate ventilation.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

    • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its containers is critical for environmental safety and regulatory compliance.

  • Waste Classification: This chemical should be treated as hazardous waste.

  • Container Disposal: Dispose of the container and its contents at an approved waste disposal plant.[2] Do not reuse empty containers.

  • Environmental Precautions: Do not allow the chemical to enter drains or waterways.[2]

Workflow for Safe Handling and Disposal

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures Prep Ensure fume hood is operational and workspace is clean PPE_Don Don appropriate PPE: - Lab coat - Safety glasses/goggles - Gloves Prep->PPE_Don Handling Conduct all work within a chemical fume hood PPE_Don->Handling Storage Store in a cool, dry, well-ventilated area away from ignition sources Handling->Storage Waste_Collection Collect waste in a labeled, sealed container Storage->Waste_Collection Disposal Dispose of as hazardous waste via approved channels Waste_Collection->Disposal Spill Spill Response: - Evacuate and ventilate - Absorb with inert material First_Aid First Aid: - Eye: Flush with water - Skin: Wash with soap and water - Inhalation: Move to fresh air - Ingestion: Seek medical attention

Caption: Workflow for the safe handling and disposal of the chemical.

References

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Retrosynthesis Analysis

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4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol
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4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.